molecular formula C15H28 B1671778 Eudesmane CAS No. 473-11-0

Eudesmane

货号: B1671778
CAS 编号: 473-11-0
分子量: 208.38 g/mol
InChI 键: DYEQPYSFRWUNNV-KBXIAJHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Eudesmane (CAS Number: 473-11-0) is a fundamental bicyclic sesquiterpene skeleton with the molecular formula C15H28 . This compound serves as a crucial structural core for a vast array of biologically active natural products isolated from diverse sources, including plants and marine organisms. Its significance in research stems from its role as a biosynthetic precursor to numerous derivatives with demonstrated pharmacological potential. Researchers are particularly interested in this compound-type sesquiterpenoids for their anti-inflammatory properties . Studies on derivatives, such as those isolated from Alpinia oxyphylla , have shown an ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in cellular models, suggesting mechanisms that may involve the suppression of pathways like NF-κB and MAPK, and the downregulation of proteins such as COX-2 and iNOS . Furthermore, this compound sesquiterpenoids have shown promise in other research areas, including anti-diabetic nephropathy by inhibiting high glucose-induced cell proliferation and extracellular matrix accumulation in mesangial cells , and as anti-neuroinflammatory agents by modulating microglial activation . This compound is provided for research purposes only to support investigations in natural product chemistry, phytochemistry, and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

473-11-0

分子式

C15H28

分子量

208.38 g/mol

IUPAC 名称

(3R,4aS,5R,8aR)-5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3/t12-,13-,14+,15-/m1/s1

InChI 键

DYEQPYSFRWUNNV-KBXIAJHMSA-N

SMILES

CC1CCCC2(C1CC(CC2)C(C)C)C

手性 SMILES

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)C)C

规范 SMILES

CC1CCCC2(C1CC(CC2)C(C)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Eudesmane;  Decahydro-1,4a-dimethyl-7(methylethyl)-naphthalene.

产品来源

United States

Foundational & Exploratory

Eudesmane Sesquiterpenoids: A Comprehensive Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudesmane sesquiterpenoids, a diverse class of bicyclic natural products, have garnered significant attention within the scientific community due to their wide-ranging biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources and distribution of these compounds across terrestrial and marine ecosystems. It details the experimental protocols for their extraction, isolation, purification, and structural elucidation, and presents quantitative data on their occurrence. Furthermore, this guide illustrates the molecular mechanisms underlying their therapeutic potential, with a focus on their modulation of key inflammatory signaling pathways.

Introduction

This compound sesquiterpenoids are characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate. They are predominantly found in the plant kingdom, with a significant concentration in the Asteraceae family. However, their distribution extends to fungi, particularly marine-derived species, and various marine invertebrates. The structural diversity of eudesmanes, arising from different oxygenation patterns, stereochemistry, and functional group modifications, contributes to their broad spectrum of biological activities. This guide serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering a detailed overview of the current knowledge on this compound sesqu's natural occurrences and analysis.

Natural Sources and Distribution

This compound sesquiterpenoids are widespread in nature, with prominent distribution in the following biological sources:

Terrestrial Plants

The Asteraceae (Compositae) family is the most prolific source of this compound sesquiterpenoids.[1][2][3] Genera such as Artemisia, Atractylodes, and Inula are particularly rich in these compounds.[2][4][5] For instance, a review of literature between 2016 and 2022 identified 182 natural this compound-type sesquiterpenoids from the Asteraceae family alone.[2] Other plant families known to produce eudesmanes include Lamiaceae, Chloranthaceae, Solanaceae, Anacardiaceae, and Thymelaeaceae.[2]

Fungi

Fungi, especially those from marine environments, are increasingly recognized as a source of novel this compound sesquiterpenoids. Endophytic fungi, which reside within the tissues of living plants, have shown significant potential. For example, several new this compound-type sesquiterpenoids have been isolated from mangrove-derived endophytic fungi of the Penicillium genus.[6][7][8]

Marine Organisms

Marine invertebrates, particularly sponges of the genus Dysidea, have been found to contain this compound sesquiterpenoids.[3][9][10] These compounds from marine sources often exhibit unique structural features and potent biological activities.

Quantitative Distribution of this compound Sesquiterpenoids

The concentration and composition of this compound sesquiterpenoids can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize the quantitative data extracted from various studies.

Table 1: Quantitative Distribution of this compound Sesquiterpenoids in Selected Terrestrial Plants

Plant SpeciesPlant PartThis compound SesquiterpenoidYield/ConcentrationReference
Atractylodes macrocephalaRhizomesAtractylenolide IVariable, determined by UPLC-LTQ-Orbitrap MS[11]
Atractylodes macrocephalaRhizomesAtractylenolide IIVariable, determined by UPLC-LTQ-Orbitrap MS[11]
Atractylodes macrocephalaRhizomesAtractylenolide IIIVariable, determined by UPLC-LTQ-Orbitrap MS[11]
Inula heleniumRootsAlantolactoneMajor component of essential oil[1]
Inula heleniumRootsIsoalantolactoneMajor component of essential oil[1]
Artemisia princepsAerial partsMultiple eudesmanolides and methyl estersIsolated compounds with IC50 values from 0.73-18.66 μM for NO inhibition[4]
Alpinia japonicaRhizomes10-epi-γ-eudesmolLow abundance in essential oil[12]

Table 2: this compound Sesquiterpenoids Isolated from Fungal Sources

Fungal SpeciesSourceThis compound SesquiterpenoidYieldReference
Penicillium sp. J-54Mangrove-derived endophytic fungusPenicieudesmol A3.8 mg[6]
Penicillium sp. J-54Mangrove-derived endophytic fungusPenicieudesmol B-[6]
Penicillium sp. J-54Mangrove-derived endophytic fungusPenicieudesmol C4.1 mg[6]
Penicillium sp. J-54Mangrove-derived endophytic fungusPenicieudesmol D-[6]
Penicillium sp. HK1-22Mangrove rhizosphere soil-derived fungusArtemihedinic acid N-[2]

Table 3: this compound Sesquiterpenoids from Marine Sponges

Sponge SpeciesThis compound SesquiterpenoidCommentsReference
Dysidea herbacea-One of two chemotypes, the other producing sesquiterpenes[10]
Dysidea sp.Dysideamine (sesquiterpene aminoquinone)Neuroprotective effects[13]
Halichondria sp.-Source of dimeric and this compound-type sesquiterpenoids[13]
Axinyssa variabilisNitrogenous this compound-type sesquiterpenes-[13]

Experimental Protocols

The isolation and characterization of this compound sesquiterpenoids involve a series of systematic experimental procedures.

Extraction

The initial step involves the extraction of crude secondary metabolites from the source material.

  • Solvent Extraction (Maceration):

    • Preparation: The plant or fungal material is dried to reduce moisture content and then ground into a fine powder to increase the surface area for extraction.

    • Soaking: The powdered material is submerged in a suitable solvent (e.g., ethanol, methanol, hexane, or ethyl acetate) in a sealed container.[14] The mixture is left for an extended period (typically 24-72 hours) at room temperature, often with occasional agitation.[14] For enhanced efficiency, this process can be performed at elevated temperatures or in an ultrasonic bath.

    • Filtration: The solid residue is separated from the solvent extract by filtration, often using a Büchner funnel under vacuum.

    • Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.

  • Hydrodistillation (for Essential Oils):

    • Apparatus Setup: A Clevenger-type apparatus is assembled.

    • Distillation: The plant material is placed in a flask with water and heated to boiling. The resulting steam, carrying the volatile essential oil components, is passed through a condenser.

    • Collection: The condensed liquid, a mixture of water and essential oil, is collected. The immiscible essential oil is then separated from the aqueous layer.[12]

    • Drying: Any residual water in the essential oil is removed using an anhydrous drying agent like sodium sulfate.[12]

Isolation and Purification

The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate and purify the target this compound sesquiterpenoids.

  • Column Chromatography:

    • Column Preparation: A glass column is packed with a stationary phase, most commonly silica (B1680970) gel, slurried in a non-polar solvent.[15]

    • Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column. Alternatively, the extract can be adsorbed onto a small amount of silica gel and dry-loaded.[13]

    • Elution: A solvent or a gradient of solvents (mobile phase) of increasing polarity is passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases.[15]

    • Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the desired compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Method Development: An analytical HPLC method is first developed to achieve optimal separation of the target compounds. This involves selecting the appropriate column (e.g., C18 reversed-phase) and mobile phase composition.[16][17]

    • Scaling Up: The analytical method is scaled up for preparative HPLC, which utilizes larger columns and higher flow rates to handle larger sample loads.[18]

    • Fraction Collection: The eluting peaks corresponding to the target compounds are collected using a fraction collector.

    • Solvent Removal: The solvent is removed from the collected fractions to yield the purified compounds.

Structure Elucidation

The chemical structure of the purified this compound sesquiterpenoids is determined using a combination of spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Separation: The purified compound is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.[19][20]

    • Ionization and Mass Analysis: The separated components enter a mass spectrometer, where they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum.

    • Identification: The mass spectrum is compared with spectral libraries (e.g., NIST) and retention indices to identify the compound.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

      • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

      • ¹³C NMR: Provides information about the carbon skeleton.

      • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.

    • Data Analysis: The collective data from these experiments are analyzed to piece together the complete chemical structure and stereochemistry of the molecule.[21][22]

Signaling Pathways and Biological Activity

This compound sesquiterpenoids exhibit a range of biological activities, with their anti-inflammatory effects being particularly well-studied. This activity is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Several this compound sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation This compound This compound Sesquiterpenoids This compound->IKK Inhibits (Prevents IκBα phosphorylation) DNA DNA NFkB_nuc->DNA Binds to promoter ProInflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) DNA->ProInflammatory Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key components of this pathway include p38 MAPK and c-Jun N-terminal kinase (JNK). This compound sesquiterpenoids have been found to interfere with this pathway by inhibiting the phosphorylation of p38 and JNK, thereby suppressing the downstream inflammatory response.

MAPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38_nuc p38 MAPK (Active) p38->p38_nuc JNK_nuc JNK (Active) JNK->JNK_nuc This compound This compound Sesquiterpenoids This compound->p38 Inhibits phosphorylation This compound->JNK Inhibits phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38_nuc->TranscriptionFactors JNK_nuc->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse

Caption: Modulation of the MAPK signaling pathway by this compound sesquiterpenoids.

Experimental Workflow

The following diagram provides a logical overview of the typical workflow for the isolation and identification of this compound sesquiterpenoids from natural sources.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Isolation & Purification cluster_elucidation Structure Elucidation Collection Collection of Natural Source (Plant, Fungus, Sponge) Drying Drying and Grinding Collection->Drying Extraction Solvent Extraction or Hydrodistillation Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound Sesquiterpenoid PrepHPLC->PureCompound GCMS GC-MS Analysis PureCompound->GCMS NMR 2D-NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) PureCompound->NMR Structure Identified Structure GCMS->Structure NMR->Structure

Caption: A generalized experimental workflow for this compound sesquiterpenoid discovery.

Conclusion

This compound sesquiterpenoids represent a valuable and diverse group of natural products with significant therapeutic potential. Their widespread distribution in terrestrial plants, particularly the Asteraceae family, as well as in marine fungi and invertebrates, provides a rich platform for the discovery of novel bioactive compounds. The experimental protocols detailed in this guide offer a systematic approach for the extraction, isolation, and structural characterization of these molecules. Furthermore, the elucidation of their mechanisms of action, including the inhibition of key inflammatory signaling pathways like NF-κB and MAPK, underscores their promise as lead compounds in drug development programs targeting a range of diseases. Continued research into the quantitative distribution and biological activities of this compound sesquiterpenoids is essential for fully harnessing their therapeutic potential.

References

The Multifaceted Biological Activities of Eudesmane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in the scientific community for their wide array of biological activities. Found in numerous plant families, these bicyclic sesquiterpenes have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activities of this compound Derivatives

This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives are summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
Aquisinenoid CMCF-7 (Breast)2.834 ± 1.121[1]
Aquisinenoid CMDA-MB-231 (Breast)1.545 ± 1.116[1]
PO-1HL-60 (Leukemia)8.9 (after 72h)[2]
7β-hydroperoxycampesterolMDA-MB-231 (Breast)15.40[3]
7β-hydroperoxycampesterolA549 (Lung)18.74[3]
TeuhetenoneMCF-7 (Breast)22[4]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

experimental_workflow_MTT MTT Assay Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 24-72h Incubation compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Data Analysis (Calculate IC50) absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activities of this compound Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Anti-inflammatory Data

The inhibitory effects of this compound derivatives on the production of nitric oxide (NO), a key inflammatory mediator, are presented below.

This compound DerivativeCell LineIC50 (µM)Reference
epi-eudebeiolide CRAW 264.717.9[5]
Compound 11 (from Alpinia oxyphylla)BV-221.63[6]
Compound 20 (from Alpinia oxyphylla)BV-260.70[6]
Compound 24 (from Alpinia oxyphylla)BV-234.51[6]
Compound 40 (from Alpinia oxyphylla)BV-228.93[6]
Artemargyinins CRAW 264.78.08 ± 0.21[7]
Artemargyinins DRAW 264.77.66 ± 0.53[7]
Signaling Pathway: NF-κB Inhibition

A primary mechanism underlying the anti-inflammatory activity of this compound derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8] Eudesmanolides can inhibit the phosphorylation of IκBα, which prevents its degradation and subsequent nuclear translocation of the p65 subunit of NF-κB.[5] This blockade of NF-κB activation leads to the downregulation of pro-inflammatory genes, including iNOS and COX-2.[6]

NFkB_pathway This compound Derivative Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound Derivatives This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: this compound derivatives inhibit the NF-κB signaling pathway.

Antimicrobial Activities of this compound Derivatives

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

This compound DerivativeMicroorganismMIC (µg/mL)Reference
Selina-4,11(13)-dien-3-on-12-oic acidStaphylococcus aureus250[9][10]
Selina-4,11(13)-dien-3-on-12-oic acidBacillus subtilis250[9][10]
Selina-4,11(13)-dien-3-on-12-oic acidEscherichia coli500[9][10]
Sutchuenin JBacillus cereus25[11]
Sutchuenin JStaphylococcus epidermidis25[11]
Eutyscoparin GStaphylococcus aureus6.3[11]
Eutyscoparin GMethicillin-resistant S. aureus6.3[11]
RhombidiolStaphylococcus aureus ATCC25923>128[12]
RhombidiolCandida albicans>128[12]
Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • This compound derivative stock solution

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound derivative in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the final inoculum to the wells containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: Following incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, a microplate reader can be used to measure turbidity.

Other Biological Activities

Antiviral Activity

Some this compound derivatives have been investigated for their antiviral properties. For instance, certain 14-noreudesmanes have been shown to inhibit the replication of Herpes simplex virus type 2 (HSV-2).

Modulation of Other Signaling Pathways

Beyond NF-κB, this compound derivatives have been found to modulate other critical signaling pathways:

  • STAT3 Pathway: Eudebeiolide D has been shown to inhibit IL-6-induced STAT3 promoter activation with an IC50 value of 1.1 µM, suggesting a role in STAT3-mediated inflammatory and cancerous processes.[13]

  • VEGF Signaling Pathway: 5α-hydroxycostic acid and hydroxyisocostic acid have been demonstrated to suppress VEGF-stimulated VEGFR2 phosphorylation and its downstream signaling molecules, indicating anti-angiogenic potential.[14][15]

  • MAPK Pathway: Some this compound-guaiane sesquiterpenoid dimers can trigger paraptosis-like cell death through the activation of the MAPK signaling pathway.

other_pathways Modulation of Other Signaling Pathways by this compound Derivatives cluster_stat3 STAT3 Pathway cluster_vegf VEGF Pathway This compound This compound Derivatives JAK JAK This compound->JAK Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Phosphorylation IL6 IL-6 IL6R IL-6R IL6->IL6R IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_nuc STAT3 Dimer (in Nucleus) STAT3_dimer->STAT3_nuc Nuclear Translocation Gene_expression_STAT3 Gene Expression STAT3_nuc->Gene_expression_STAT3 VEGF VEGF VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream_signaling Downstream Signaling (e.g., PLCγ, Akt, ERK) pVEGFR2->Downstream_signaling Angiogenesis Angiogenesis Downstream_signaling->Angiogenesis

Caption: this compound derivatives modulate STAT3 and VEGF signaling pathways.

Conclusion

This compound derivatives represent a promising class of natural products with a diverse range of biological activities that are highly relevant to drug discovery. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this fascinating class of molecules. Future research should focus on structure-activity relationship studies to optimize their potency and selectivity, as well as in vivo studies to validate their efficacy and safety.

References

An In-depth Technical Guide to the Eudesmane Core: Structure, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane-type sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate.[1] They are widely distributed in the plant kingdom, particularly within the Asteraceae family, and are also found in marine organisms and fungi.[2][3] Eudesmanes exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and insecticidal properties, making them promising candidates for drug discovery and development.[1] This guide provides a comprehensive overview of the this compound core structure, its complex stereochemistry, biosynthetic origins, and the experimental methodologies used for its isolation and characterization.

This compound Core Structure and Nomenclature

The fundamental this compound core is a bicyclo[4.4.0]decane system, also known as a decalin ring system. The structure consists of two fused six-membered rings. According to IUPAC nomenclature, the carbon atoms of the this compound skeleton are numbered as illustrated below. The naming of specific this compound derivatives follows the established rules of organic nomenclature, indicating the position and stereochemistry of substituents on this core structure.[4][5][6]

Eudesmane_Core This compound Core Structure and Numbering C1 1 C2 2 C1->C2 C3 3 C2->C3 C4 4 C3->C4 C10 10 C4->C10 C15 15 C4->C15 C5 5 C5->C1 C6 6 C5->C6 C7 7 C6->C7 C8 8 C7->C8 C11 11 C7->C11 C9 9 C8->C9 C9->C10 C10->C5 C14 14 C10->C14 C12 12 C11->C12 C13 13 C11->C13

This compound Core Structure

Stereochemistry of the this compound Core

The this compound skeleton possesses several chiral centers, leading to a large number of possible stereoisomers. The key chiral centers are typically at positions C-4, C-5, C-7, and C-10. The relative and absolute configurations of these centers define the specific stereoisomer. The fusion of the two six-membered rings can be either cis or trans, and the substituents can be in either α (below the plane) or β (above the plane) orientations. This stereochemical diversity is a crucial factor in the varied biological activities of this compound derivatives.

The diagram below illustrates the four principal stereochemical arrangements of the decalin ring system in eudesmanes, based on the configuration at C-5 and C-10.

Eudesmane_Stereoisomers Principal Stereoisomers of the this compound Core A trans-Eudesmane H-5α H-10β B cis-Eudesmane H-5α H-10α A->B Epimerization at C-10 C trans-Eudesmane H-5β H-10α A->C Enantiomer D cis-Eudesmane H-5β H-10β B->D Enantiomer C->D Epimerization at C-10

This compound Stereoisomers

Biosynthesis of the this compound Core

The biosynthesis of this compound-type sesquiterpenoids originates from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes.[1] The process is initiated by a sesquiterpene synthase (STS) enzyme, which catalyzes the removal of the pyrophosphate group to form a farnesyl carbocation. This is followed by a series of cyclization reactions to generate the characteristic bicyclic this compound skeleton.[1]

The proposed biosynthetic pathway is outlined in the following diagram:

Biosynthesis_Pathway Biosynthetic Pathway of this compound Sesquiterpenoids FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (STS) Germacrene_Cation Germacrene Cation Farnesyl_Cation->Germacrene_Cation 1,10-Cyclization Eudesmane_Cation This compound Cation Germacrene_Cation->Eudesmane_Cation Protonation and 6,7-Cyclization Eudesmane_Derivatives This compound Derivatives Eudesmane_Cation->Eudesmane_Derivatives Rearrangements, Oxidation, etc.

This compound Biosynthesis

Data Presentation: Spectroscopic Data of this compound Derivatives

The structural elucidation of this compound sesquiterpenoids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The 13C NMR chemical shifts are highly informative for determining the carbon skeleton and the nature and position of substituents. Below is a table summarizing the 13C NMR data for selected this compound derivatives.

Carbon No.Compound 1Compound 2Compound 3Compound 4
138.841.539.154.9
224.319.124.522.1
335.134.135.341.8
4148.0147.8148.235.9
551.851.552.056.1
628.828.529.025.1
745.144.845.352.3
821.921.622.121.7
942.742.442.940.1
1037.036.737.237.4
1174.173.874.3150.1
12173.5173.2173.722.4
1322.121.822.321.0
1416.416.116.616.8
15119.9119.6120.1109.2

Note: Chemical shifts are in ppm (δ). Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.[2][7][8]

Experimental Protocols

The isolation and characterization of this compound derivatives from natural sources involve a series of well-established experimental procedures.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound sesquiterpenoids from plant material is depicted below.

Extraction_Workflow General Workflow for Extraction and Isolation Plant_Material Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with Methanol (B129727) or Hexane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning or Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Preparative HPLC or Centrifugal Partition Chromatography (CPC) Fractions->Purification Isolated_Compounds Pure this compound Derivatives Purification->Isolated_Compounds

Extraction and Isolation Workflow

Detailed Protocol for Extraction and Fractionation:

  • Extraction: The dried and powdered plant material (e.g., 1 kg) is extracted with a suitable solvent like methanol or a mixture of dichloromethane (B109758) and methanol at room temperature for an extended period (e.g., 48-72 hours), often with repeated solvent changes.[9][10]

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is then subjected to fractionation. This can be achieved by solvent-solvent partitioning (e.g., between n-hexane and methanol/water) or by column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., from n-hexane to ethyl acetate (B1210297) to methanol).[9]

Detailed Protocol for Purification:

  • Chromatographic Techniques: The fractions obtained are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC).[11]

  • HPLC: Reverse-phase HPLC (e.g., with a C18 column) using a mobile phase such as a gradient of methanol and water is commonly employed.

  • CPC: CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can be advantageous for the separation of complex mixtures.

Structure Elucidation

The determination of the chemical structure of isolated this compound derivatives is accomplished through a combination of spectroscopic methods.

Protocol for Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, double bonds).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for unambiguous structure elucidation:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Shows the number of carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

    • NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the definitive absolute and relative stereochemistry.

Conclusion

The this compound core represents a significant and structurally diverse family of sesquiterpenoids with a wide array of biological activities. A thorough understanding of their structure, stereochemistry, and biosynthetic origins is crucial for the exploration of their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the successful isolation, purification, and structural characterization of these promising natural products, paving the way for future research and development in medicinal chemistry and pharmacology.

References

The Eudesmanes: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate. Found predominantly in the plant kingdom, particularly within the Asteraceae family, these compounds have a rich history intertwined with traditional medicine and have emerged as a significant area of interest in modern drug discovery. Their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects, underscores their potential as scaffolds for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this compound natural products, detailed experimental protocols for their study, a summary of their biological activities with quantitative data, and an overview of the key signaling pathways they modulate.

Discovery and History

The story of this compound sesquiterpenoids begins with the investigation of natural extracts used in traditional remedies. One of the earliest and most notable examples is santonin (B1680769), a compound isolated in 1830 from the flower heads of Artemisia cina. For centuries, this plant was used as an anthelmintic to expel parasitic worms. The structural elucidation of santonin was a formidable challenge for 19th and early 20th-century chemists, a journey that spanned nearly a century and played a significant role in the development of natural product chemistry.

Another pivotal discovery was that of α-eudesmol and β-eudesmol, which were first isolated in the mid-20th century from the essential oils of various eucalyptus species. The definitive structures of these compounds, which possess the characteristic this compound framework, were later confirmed in the 1980s through the use of advanced spectroscopic techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These discoveries paved the way for the identification of a vast and ever-growing family of this compound-related compounds.

Experimental Protocols

The study of this compound natural products relies on a series of well-established experimental procedures for their extraction, isolation, and characterization.

Extraction and Isolation of this compound Sesquiterpenoids

A general workflow for the isolation of this compound compounds from plant material is outlined below. The choice of solvent and chromatographic conditions may need to be optimized depending on the specific plant matrix and the polarity of the target compounds.

G plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE, MAE) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., Hexane/Methanol) crude_extract->liquid_liquid fractionation Column Chromatography (Silica Gel or Sephadex) liquid_liquid->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC or TLC fractions->purification pure_compounds Pure this compound Compounds purification->pure_compounds

Caption: General workflow for the isolation of this compound natural products.

Protocol for Ultrasound-Assisted Extraction (UAE) of Sesquiterpene Lactones from Inula helenium

  • Sample Preparation: Weigh 1 gram of dried and powdered Inula helenium roots and place it in a flask.

  • Solvent Addition: Add 20 mL of 70% ethanol (B145695) to the flask, resulting in a solid-to-solvent ratio of 1:20 (w/v).

  • Ultrasonication: Place the flask in an ultrasonic bath maintained at a constant temperature of 25°C. Sonicate the mixture for 30 minutes.

  • Filtration: After sonication, filter the extract through appropriate filter paper to separate the plant residue.

  • Repeated Extraction (Optional): To enhance the yield, the extraction process can be repeated on the plant residue with a fresh portion of the solvent.

  • Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Storage: Store the resulting crude extract at 4°C for subsequent purification steps.[1]

Structure Elucidation

The determination of the chemical structure of isolated this compound compounds is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for the complete structural assignment.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms and the stereochemistry of the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

Quantitative Data

The biological activity and physicochemical properties of this compound natural products are key to understanding their therapeutic potential.

Physicochemical Properties of Eudesmol Isomers
Propertyα-Eudesmolβ-Eudesmol
Molecular Formula C₁₅H₂₆OC₁₅H₂₆O
Molecular Weight 222.37 g/mol 222.37 g/mol
Boiling Point ~301 °C (estimated)[2]301.7±11.0 °C (Predicted)[3]
Melting Point -72-74 °C[3]
Appearance -Colorless to pale yellow oil/solid[4][5]
Odor -Woody, green[3]
Cytotoxic Activity of this compound Sesquiterpenoids

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected this compound-type sesquiterpenoids against various human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Halichonadin GL1210Murine Lymphoma5.9 (µg/mL)[2]
KBHuman Epidermoid Carcinoma6.7 (µg/mL)[2]
Halichonadin IKBHuman Epidermoid Carcinoma3.4 (µg/mL)[2]
Halichonadin KKBHuman Epidermoid Carcinoma10.6 (µg/mL)[2]
Atramacronoid DSGC-7901-Weak cytotoxicity[6]
Compound 1 MCF-7Breast Carcinoma72.8 ± 2.3[1]
HT-29Colorectal Carcinoma85.4 ± 2.7[1]
HepG2Hepatocellular Carcinoma95.6 ± 3.2[1]
Compound 2 MCF-7Breast Carcinoma51.5 ± 2.1[1]
HT-29Colorectal Carcinoma64.1 ± 1.9[1]
HepG2Hepatocellular Carcinoma71.3 ± 2.5[1]

Signaling Pathways and Mechanisms of Action

This compound natural products exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Many eudesmanolides exhibit potent anti-inflammatory properties by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., TNFR, IL-1R) mapk_cascade MAPK Cascade (ASK1, MKKs, etc.) receptor->mapk_cascade Activates ikk IKK Complex receptor->ikk Activates eudesmanolides Eudesmanolides eudesmanolides->mapk_cascade Inhibits eudesmanolides->ikk Inhibits p38_jnk p38/JNK mapk_cascade->p38_jnk Phosphorylates ap1 AP-1 p38_jnk->ap1 Activates ap1_nuc AP-1 ap1->ap1_nuc Translocates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degradation & Release of NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nfkb_ikb NF-κB IκBα gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nfkb_nuc->gene_expression Induces ap1_nuc->gene_expression Induces

Caption: Inhibition of NF-κB and MAPK signaling pathways by eudesmanolides.
Anti-angiogenic and Anti-cancer Activity

Certain this compound-type sesquiterpenes have demonstrated anti-angiogenic effects, which are critical for inhibiting tumor growth and metastasis. These compounds can interfere with key signaling pathways mediated by vascular endothelial growth factor (VEGF) and angiopoietin 2 (Ang2).

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects vegfr2 VEGFR2 src_akt_enos Src/AKT/eNOS vegfr2->src_akt_enos Activates fak FAK vegfr2->fak Activates plc_erk PLCγ/ERK1/2 vegfr2->plc_erk Activates p38 p38 vegfr2->p38 Activates tie2 Tie2 migration Migration tie2->migration vegf VEGF vegf->vegfr2 Binds ang2 Ang2 ang2->tie2 Binds ets This compound-type Sesquiterpenes (ETS) ets->vegfr2 Inhibits Phosphorylation ets->tie2 Inhibits Phosphorylation proliferation Proliferation src_akt_enos->proliferation fak->migration plc_erk->proliferation p38->migration tube_formation Tube Formation

Caption: Inhibition of VEGF- and Ang2-mediated signaling by this compound-type sesquiterpenes.

Conclusion

The this compound family of natural products represents a rich and diverse source of bioactive molecules with significant therapeutic potential. From their historical roots in traditional medicine to their current role in modern drug discovery, these compounds continue to be a subject of intense scientific investigation. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide are intended to facilitate further research and development in this promising field. The continued exploration of this compound sesquiterpenoids is poised to yield novel therapeutic agents for a range of human diseases.

References

Eudesmane Biosynthesis in Asteraceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the eudesmane biosynthesis pathway in the Asteraceae family, a significant source of these medicinally important sesquiterpenoids. The guide details the core enzymatic steps, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate pathways and workflows.

The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to the this compound Skeleton

The biosynthesis of eudesmanes in Asteraceae originates from the general isoprenoid pathway, starting with the C15 precursor, farnesyl pyrophosphate (FPP). The initial steps leading to the formation of the key intermediate, (+)-costunolide, are well-characterized. From this germacranolide precursor, a series of enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases, are proposed to generate the diverse this compound skeletons.

The pathway can be broadly divided into two phases: the "cyclase phase" establishing the initial sesquiterpene backbone, and the "oxidase phase" which introduces a vast array of oxidative decorations.

Formation of the Germacranolide Precursor: (+)-Costunolide

The initial and committed steps in the biosynthesis of many sesquiterpene lactones, including the eudesmanolide precursors, are catalyzed by a trio of enzymes: Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), and Costunolide Synthase (COS).

  • Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The pathway is initiated by the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme Germacrene A Synthase (GAS) , a type of sesquiterpene synthase. GAS genes have been identified and characterized in several Asteraceae species.

  • (+)-Germacrene A to Germacra-1(10),4,11(13)-trien-12-oic acid: The subsequent three-step oxidation of the C12 methyl group of (+)-germacrene A is catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This process yields germacra-1(10),4,11(13)-trien-12-oic acid.

  • Germacra-1(10),4,11(13)-trien-12-oic acid to (+)-Costunolide: The final step in the formation of the germacranolide lactone ring is the C6-hydroxylation of germacra-1(10),4,11(13)-trien-12-oic acid, followed by spontaneous lactonization to form (+)-costunolide. This reaction is catalyzed by another cytochrome P450, Costunolide Synthase (COS) .

Eudesmane_Biosynthesis_Part1 FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) Germacrene_acid Germacra-1(10),4,11(13)-trien-12-oic acid GermacreneA->Germacrene_acid Germacrene A Oxidase (GAO) (CYP71AV2) Costunolide (+)-Costunolide Germacrene_acid->Costunolide Costunolide Synthase (COS) (CYP71BL) Eudesmane_Biosynthesis_Part2 Costunolide (+)-Costunolide Eudesmane_intermediate This compound Skeleton Intermediate Costunolide->Eudesmane_intermediate Proposed: Cytochrome P450(s) (Epoxidation & Cyclization) Eudesmanolides Diverse Eudesmanolides Eudesmane_intermediate->Eudesmanolides Tailoring Enzymes (e.g., P450s, Dehydrogenases) (Hydroxylation, etc.) Experimental_Workflow_Cloning cluster_0 Gene Cloning cluster_1 Heterologous Expression cluster_2 Protein Purification RNA_extraction 1. RNA Extraction from Asteraceae tissue cDNA_synthesis 2. cDNA Synthesis RNA_extraction->cDNA_synthesis PCR 3. PCR Amplification of target gene (e.g., GAS) cDNA_synthesis->PCR Cloning 4. Cloning into expression vector PCR->Cloning Transformation 5. Transformation into host (e.g., E. coli, Yeast) Cloning->Transformation Culture 6. Host Culture and Protein Expression Induction Transformation->Culture Harvest 7. Cell Harvest Culture->Harvest Lysis 8. Cell Lysis Harvest->Lysis Purification 9. Affinity Chromatography (e.g., Ni-NTA for His-tag) Lysis->Purification Verification 10. SDS-PAGE and Western Blot for verification Purification->Verification Jasmonate_Signaling Jasmonate Signaling Pathway Regulating this compound Biosynthesis Stress Herbivory / Pathogen Attack JA_Biosynthesis Jasmonate Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses TPS_Genes Terpene Synthase Genes (e.g., GAS) MYC2->TPS_Genes activates transcription of P450_Genes Cytochrome P450 Genes (e.g., GAO, COS) MYC2->P450_Genes activates transcription of Eudesmane_Pathway This compound Biosynthesis Pathway TPS_Genes->Eudesmane_Pathway P450_Genes->Eudesmane_Pathway

The Pharmacological Potential of Eudesmane Sesquiterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in the field of pharmacology for their wide array of biological activities.[1][2] These bicyclic compounds, characterized by a fused six-membered ring system, are predominantly found in plants of the Asteraceae family, but also in other plant families, as well as in fungi and marine organisms.[2][3] This technical guide provides a comprehensive overview of the pharmacological potential of this compound compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Pharmacological Activities of this compound Compounds

This compound sesquiterpenoids exhibit a broad spectrum of pharmacological effects, which are attributed to their diverse chemical structures. The presence of various functional groups and stereochemical arrangements contributes to their ability to interact with a range of biological targets.

Anticancer Activity

A significant number of this compound sesquiterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The mechanisms underlying their anticancer activity are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4]

Table 1: Anticancer Activity of this compound Compounds

CompoundCancer Cell LineIC50 (µM)Reference
PO-1HL-608.9[4]
Artemilavanin FPANC-19.69 ± 2.39
Unnamed this compoundK-56290.1
Lyratol GP-3883.1 - 6.9
1β-hydroxy-1,2-dihydro-α-santoninP-388, HONE-1, HT-293.1 - 6.9
Eudesma-4(15),7-diene-5,11-diolMCF-722
Chabrolidione BMCF-722
TeuhetenoneMCF-7> 22
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enMCF-751.5 ± 2.1
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enHT-2964.1 ± 1.9
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enHepG271.3 ± 2.5
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olMCF-772.8 ± 2.3
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olHT-2985.4 ± 2.7
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olHepG295.6 ± 3.2
Anti-inflammatory Activity

This compound compounds have shown significant anti-inflammatory effects by modulating key inflammatory pathways.[5] A primary mechanism of action is the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[5] By inhibiting this pathway, this compound compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3][6]

Table 2: Anti-inflammatory Activity of this compound Compounds

CompoundCell LineAssayIC50 (µM)Reference
epi-eudebeiolide CRAW 264.7NO Production17.9[5]
Compound 11BV-2NO Production21.63 - 60.70[3]
Compound 20BV-2NO Production21.63 - 60.70[3]
Compound 24BV-2NO Production21.63 - 60.70[3]
Compound 40BV-2NO Production21.63 - 60.70[3]
Eudebeiolide DHep3BSTAT3 Promoter Activation1.1
Pocahemiketone A derivative 1RAW 264.7NO Production5.46 - 14.07[7]
Pocahemiketone A derivative 2RAW 264.7NO Production5.46 - 14.07[7]
Antimicrobial Activity

Several this compound sesquiterpenoids have demonstrated activity against a range of bacterial and fungal pathogens.[7] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial growth and replication.

Table 3: Antimicrobial Activity of this compound Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Selina-4,11(13)-dien-3-on-12-oic acidStaphylococcus aureus250 - 500[8][9]
Selina-4,11(13)-dien-3-on-12-oic acidBacillus subtilis250 - 500[8][9]
Selina-4,11(13)-dien-3-on-12-oic acidMicrococcus luteus250 - 500[8][9]
Selina-4,11(13)-dien-3-on-12-oic acidEscherichia coli250 - 500[8][9]
Selina-4,11(13)-dien-3-on-12-oic acidBacillus cereus250 - 500[8][9]
Selina-4,11(13)-dien-3-on-12-oic acidSalmonella enteritidis250 - 500[8][9]
Sutchuenin JBacillus cereus25[7]
Sutchuenin JStaphylococcus epidermidis25[7]
Eutyscoparin GStaphylococcus aureus6.3[7]
Eutyscoparin GMethicillin-resistant S. aureus6.3[7]
RhombidiolStaphylococcus aureus>128
(-)-5β-hydroxy-β-eudesmolStaphylococcus aureus>128
RhombidiolCandida albicans>128
(-)-5β-hydroxy-β-eudesmolCandida albicans>128
Neuroprotective Activity

Certain this compound compounds have exhibited neuroprotective effects in various in vitro models of neurodegenerative diseases.[10][11] They can protect neuronal cells from oxidative stress-induced damage and apoptosis. For instance, in studies using PC12 cells damaged by hydrogen peroxide (H₂O₂), some this compound-type sesquiterpenoids have been shown to significantly increase cell viability.[10]

Table 4: Neuroprotective Activity of this compound Compounds

CompoundCell LineInsultConcentration (µM)EffectReference
Compound 1bPC12H₂O₂10Increased cell viability from 54.8% to 76.8%[10]
Compound 4PC12H₂O₂10Increased cell viability from 54.8% to 72.7%[10]
EudesminPC12Aβ Oligomers0.03Increased cell viability by 25.4%[11][12]

Signaling Pathways Modulated by this compound Compounds

The pharmacological effects of this compound compounds are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. This compound compounds have been shown to inhibit this pathway at multiple levels.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Activates Transcription This compound This compound Compounds This compound->IKK Inhibits This compound->IkBa Inhibits Phosphorylation This compound->NFkB_nucleus Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound compounds can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.

MAPK_Signaling_Pathway Stimuli Stress / Growth Factors Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response This compound This compound Compounds This compound->ERK Modulates This compound->JNK Modulates This compound->p38 Modulates

Caption: Modulation of the MAPK signaling pathway by this compound compounds.

Experimental Methodologies

The evaluation of the pharmacological potential of this compound compounds involves a series of in vitro and in vivo experiments. This section details the protocols for some of the key assays used in their assessment.

Isolation and Purification of this compound Compounds

The isolation of this compound sesquiterpenoids from natural sources is typically achieved through a combination of chromatographic techniques.

Isolation_Workflow Plant_Material Plant Material (e.g., leaves, roots) Extraction Extraction (e.g., with ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Fractions Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica gel, Sephadex) Fractions->Column_Chromatography Sub_fractions Sub-fractions Column_Chromatography->Sub_fractions HPLC Preparative HPLC Sub_fractions->HPLC Pure_Compound Pure this compound Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound compounds.

A typical bioassay-guided isolation protocol involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol (B145695) or methanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are further purified using various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC).[1]

  • Bioassay: At each stage of fractionation, the biological activity of the fractions is tested to guide the isolation of the active compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][5]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After a 10-15 minute incubation, measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined using a sodium nitrite standard curve.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a particular microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity Assay (PC12 Cells)

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Seeding and Differentiation: Seed PC12 cells in a 96-well plate and differentiate them with nerve growth factor (NGF) for several days.

  • Compound Treatment and Oxidative Stress Induction: Pre-treat the differentiated cells with the this compound compound for a specified time, followed by the addition of an oxidative agent like hydrogen peroxide (H₂O₂).

  • Cell Viability Assessment: After incubation, assess cell viability using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).[10]

Conclusion

This compound sesquiterpenoids represent a promising class of natural products with significant pharmacological potential. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of their potential, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound compounds is warranted to fully exploit their therapeutic potential. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Eudesmane-Type Sesquiterpenes from Marine Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudesmane-type sesquiterpenes, a diverse class of bicyclic natural products, are prolifically produced by a variety of marine organisms, including sponges, algae, and fungi. These compounds exhibit a broad spectrum of biological activities, such as cytotoxicity against cancer cell lines, anti-inflammatory effects, and antimicrobial properties, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of this compound-type sesquiterpenes derived from marine sources, focusing on their chemical diversity, biological activities with quantitative data, and detailed experimental methodologies. This guide aims to serve as a valuable resource for researchers, scientists, and professionals in the field of marine natural product drug development by presenting structured data and clear experimental workflows.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, this compound-type sesquiterpenes have emerged as a prominent class of secondary metabolites. Characterized by a bicyclic carbon skeleton, these compounds are synthesized by a wide array of marine life, often as a defense mechanism or in response to environmental stress. The structural diversity within this class, arising from variations in stereochemistry, oxidation patterns, and functional group substitutions, leads to a wide range of biological activities. This guide provides an in-depth exploration of these compounds, from their isolation to their biological evaluation, to facilitate further research and development in this exciting field.

Chemical Diversity of Marine-Derived this compound Sesquiterpenes

This compound sesquiterpenes isolated from marine organisms showcase a remarkable array of chemical structures. These structural variations are often specific to the source organism and contribute to their distinct biological profiles. Below is a table summarizing representative this compound-type sesquiterpenes from various marine sources.

Table 1: Representative this compound-Type Sesquiterpenes from Marine Organisms

Compound NameMarine SourceKey Structural Features
RhombidiolBeltrania rhombica (Aquatic Fungus)Dihydroxylated this compound with a terminal double bond.[1]
RhombitriolBeltrania rhombica (Aquatic Fungus)Trihydroxylated this compound derivative.[1]
1β-bromoselin-4(15),11-dieneLaurencia composita (Red Alga)Brominated this compound with two exocyclic double bonds.[2]
Nitrogenous this compound-type sesquiterpenes (222–225)Axinyssa variabilis (Sponge)Uncommon nitrogen-containing this compound derivatives.
Eutypelides A-OEutypella sp. F0219 (Marine-derived Fungus)A series of ent-eudesmane sesquiterpenoids, with some being 1,10-seco-ent-eudesmanes.[3]
Diterpenes from Dictyota dichotomaDictyota dichotoma (Brown Alga)While primarily known for diterpenes, this alga also produces sesquiterpenes.[4]

Biological Activities of Marine-Derived this compound Sesquiterpenes

This compound-type sesquiterpenes from marine organisms have demonstrated a wide range of biological activities, making them attractive for further investigation as potential therapeutic agents. The following table summarizes some of the reported biological activities with quantitative data.

Table 2: Biological Activities of this compound-Type Sesquiterpenes from Marine Organisms

CompoundBiological ActivityAssayTarget/Cell LineQuantitative Data (IC50 / MIC)
Thomimarines A-ECytotoxicMTT AssayHeLa, MCF-7, MGC-803, and A549 cell linesIC50 values ranging from 1.4 to 8.3 μM.[5]
Eudesmol Isomers (α, β, γ)CytotoxicMTT AssayB16-F10, K562, and HepG2 cell linesIC50 values ranging from 5.38 to 24.57 μg/mL.[5]
Eutypelide P (16)Anti-inflammatoryNitric Oxide Production AssayLPS-stimulated BV2 microglia cellsPotent inhibition of NO production.[3]
Thomimarines A, B, D, and EAnti-inflammatoryNitric Oxide Production AssayLPS-stimulated RAW 246.7 murine macrophagesDownregulation of NO production by 20.9% to 43.4% at 10.0 μM.[5]
Selina-4,11(13)-dien-3-on-12-oic acidAntimicrobialAgar Dilution MethodStaphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Bacillus cereus, and Salmonella enteritidisMIC values ranging between 250 and 500 μg/ml.[6]
Talaminioside AAntimicrobialNot specifiedAgricultural pathogenic fungiPotent activity, comparable to amphotericin B.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-type sesquiterpenes.

Isolation and Purification Workflow

The isolation of pure this compound sesquiterpenes from marine organisms is a critical first step for structural elucidation and biological evaluation. A general workflow is depicted below.

G A Collection and Extraction of Marine Organism B Solvent Partitioning A->B C Column Chromatography (Silica Gel, Sephadex) B->C D HPLC Purification C->D E Structure Elucidation (NMR, MS) D->E G A Seed cells in 96-well plate B Treat cells with this compound sesquiterpenes A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 1.5-4 hours D->E F Solubilize formazan (B1609692) crystals with DMSO E->F G Measure absorbance at 492 nm F->G G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates This compound This compound Sesquiterpene This compound->IKK inhibits G Stimulus External Stimulus (e.g., Oxidative Stress) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factors->Cellular_Response This compound This compound Sesquiterpene This compound->MAPK modulates

References

An In-depth Technical Guide to the Chemical Classification of Eudesmane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudesmane sesquiterpenes are a large and structurally diverse class of natural products characterized by a bicyclic decalin core. Found predominantly in higher plants, particularly within the Asteraceae family, these compounds exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects, making them promising candidates for drug discovery and development.[1] This guide provides a systematic chemical classification of this compound sesquiterpenes based on their functional group modifications, presents key quantitative data, outlines typical experimental protocols for their study, and illustrates the fundamental biosynthetic pathway and classification logic.

Chemical Classification of this compound Sesquiterpenes

The chemical diversity of this compound sesquiterpenes arises from the extensive oxidation and substitution patterns on the core bicyclic framework. A logical approach to their classification is based on the primary functional groups present, which dictates their chemical properties and, often, their biological activity. The major classes include hydrocarbons, alcohols and diols, ethers and epoxides, ketones and aldehydes, carboxylic acids, lactones, and glycosides.

1.1. This compound Hydrocarbons This is the simplest class, representing the basic bicyclic skeleton with varying degrees of unsaturation. They are the biosynthetic precursors to the more functionalized eudesmanes.

1.2. This compound Alcohols and Diols Hydroxylation at various positions of the this compound skeleton gives rise to a large number of alcohols and diols. Cryptomeridiol is a well-known example of a this compound diol.[2][3] The position and stereochemistry of the hydroxyl groups are key identifiers for these compounds.

1.3. This compound Ethers and Epoxides Cyclic ethers or epoxides can be formed through the intramolecular cyclization of hydroxylated eudesmanes or by oxidation of double bonds.[4][5][6][7] These functionalities significantly influence the reactivity and conformation of the molecule.

1.4. This compound Ketones and Aldehydes Oxidation of hydroxyl groups leads to the formation of ketones and aldehydes. These carbonyl compounds are common in nature and are often intermediates in the biosynthesis of other derivatives.

1.5. This compound Carboxylic Acids Further oxidation, typically of a methyl group or an aldehyde, results in carboxylic acids. Compounds like ilicic acid and costic acid are representative of this class.[8]

1.6. This compound Lactones A significant and biologically active subclass is the eudesmanolides, which are sesquiterpene lactones.[9] These compounds possess a lactone ring, which is often crucial for their cytotoxic and anti-inflammatory activities.[9][10][11] The lactone ring is typically five-membered (a γ-lactone) and its formation involves the cyclization of a carboxylic acid with a hydroxyl group.

1.7. This compound Glycosides Attachment of one or more sugar moieties to the this compound core via a glycosidic bond forms this compound glycosides.[12][13][14][15][16] Glycosylation can significantly alter the solubility, stability, and bioavailability of the parent aglycone.

G cluster_classification Chemical Classification of this compound Sesquiterpenes cluster_primary Primary Functionalization cluster_secondary Classification by Dominant Functional Group cluster_tertiary Further Derivatization EudesmaneCore This compound Core Skeleton Hydrocarbons Hydrocarbons EudesmaneCore->Hydrocarbons Basic Skeleton Functionalized Functionalized Eudesmanes EudesmaneCore->Functionalized Biosynthetic Modification Alcohols Alcohols & Diols Functionalized->Alcohols Ethers Ethers & Epoxides Functionalized->Ethers Carbonyls Ketones & Aldehydes Functionalized->Carbonyls Acids Carboxylic Acids Functionalized->Acids Alcohols->Carbonyls Oxidation Glycosides Glycosides Alcohols->Glycosides Glycosylation Carbonyls->Acids Oxidation Lactones Lactones (Eudesmanolides) Acids->Lactones Intramolecular Esterification

Figure 1: Chemical classification hierarchy of this compound sesquiterpenes.

Quantitative Data Presentation

For effective comparison and identification, quantitative data such as NMR chemical shifts and biological activity are crucial. The following tables summarize representative ¹³C NMR data for the this compound skeleton and cytotoxicity data for selected eudesmanolides.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for the this compound Skeleton

Carbon PositionChemical Shift Range (δc, ppm)Notes
C-135 - 55Often a CH or CH₂ group.
C-220 - 45Can be functionalized with hydroxyl or carbonyl groups.
C-330 - 50Frequently part of a double bond or bears a substituent.
C-4120 - 150Often involved in an exocyclic or endocyclic double bond.
C-545 - 60A key stereocenter, typically a CH group.
C-625 - 80Position of hydroxylation or lactone ring fusion.
C-740 - 85Often a stereocenter bearing a side chain or hydroxyl group.
C-820 - 80Can be part of a lactone ring or bear a hydroxyl group.
C-935 - 55Typically a CH or CH₂ group.
C-1035 - 45A quaternary carbon, a key stereocenter.
C-1115 - 150Part of the isopropyl group, can be a CH or quaternary carbon.
C-1215 - 175Part of the isopropyl group, often oxidized to a carboxylic acid or lactone carbonyl.
C-1310 - 25A methyl group of the isopropyl side chain.
C-1415 - 30Methyl group attached to C-10.
C-1510 - 25Methyl group attached to C-4, or part of an exocyclic double bond.
Note: Chemical shifts are highly dependent on the solvent, substitution pattern, and stereochemistry. Data compiled from multiple sources.[17][18][19][20]

Table 2: Cytotoxic Activity of Selected this compound Sesquiterpenes

CompoundCancer Cell LineIC₅₀ (µM)Reference
ReynosinHCC1937 (Breast)2.0 ± 0.2[21][22]
ReynosinJIMT-1 (Breast)3.1 ± 0.3[21][22]
ReynosinMCF-7 (Breast)6.2 ± 0.6[21][22]
SantamarineHCC1937 (Breast)2.9 ± 0.3[21][22]
SantamarineJIMT-1 (Breast)3.6 ± 0.3[21][22]
SantamarineMCF-7 (Breast)8.5 ± 0.9[21][22]
Aquisinenoid CA549 (Lung)>10[23]
Aquisinenoid CMCF-7 (Breast)4.30 ± 0.11[23]
Aquisinenoid CHepG2 (Liver)7.62 ± 0.69[23]
IsoalantolactoneSMMC-7721 (Liver)6.2[10]
IsoalantolactoneHO-8910 (Ovarian)5.28[10]
IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth.

Experimental Protocols

The isolation and structural elucidation of this compound sesquiterpenes from natural sources follow a well-established workflow involving extraction, chromatographic separation, and spectroscopic analysis.

3.1. General Protocol for Isolation and Purification

  • Extraction: The dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol, to obtain crude extracts.

  • Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent-solvent partitioning or low-pressure column chromatography over silica (B1680970) gel or Sephadex LH-20.

  • Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques. This often involves multiple steps of:

    • Column Chromatography (CC): Using silica gel, C18 reversed-phase silica, or Sephadex LH-20 as the stationary phase.

    • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that is particularly useful for separating compounds with similar polarities.[24][25]

    • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final purification of compounds to obtain them in high purity.

3.2. Protocol for Structural Elucidation

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for determining the chemical structure.

    • 1D NMR: ¹H NMR provides information on the proton environment, while ¹³C NMR reveals the number and type of carbon atoms.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity of atoms and the relative stereochemistry of the molecule.[24][26]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[11]

  • Chiroptical Methods: Optical rotation and electronic circular dichroism (ECD) can also be used to help determine the absolute configuration of the molecules.

G cluster_workflow Experimental Workflow for this compound Sesquiterpene Analysis cluster_elucidation Structure Elucidation PlantMaterial Plant Material (e.g., Asteraceae species) Extraction Extraction (Solvents: Hexane, EtOAc, MeOH) PlantMaterial->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Purification Purification (e.g., HPLC, CPC) Fractionation->Purification PureCompound Pure Compound Purification->PureCompound MS Mass Spectrometry (HR-MS) Determine Molecular Formula PureCompound->MS NMR NMR Spectroscopy (1D & 2D) Determine Connectivity & Relative Stereochemistry PureCompound->NMR Xray X-ray Crystallography / ECD Determine Absolute Stereochemistry PureCompound->Xray FinalStructure Final Structure & Characterization MS->FinalStructure NMR->FinalStructure Xray->FinalStructure

Figure 2: A typical experimental workflow for the isolation and structural elucidation of this compound sesquiterpenes.

Biosynthesis of the this compound Core

The biosynthesis of all sesquiterpenes, including eudesmanes, originates from the C15 precursor, farnesyl pyrophosphate (FPP).[27] The formation of the characteristic bicyclic this compound skeleton is catalyzed by sesquiterpene synthases (cyclases) through a series of carbocation-mediated cyclization reactions. The proposed pathway involves the initial cyclization of FPP to a germacrenyl cation, followed by a second cyclization to form the eudesmyl cation, which is the immediate precursor to the this compound skeleton. Subsequent deprotonation or capture by water leads to the basic hydrocarbon or alcohol core, which is then further modified by other enzymes (e.g., P450 monooxygenases, glycosyltransferases) to generate the vast diversity of naturally occurring this compound sesquiterpenoids.

G cluster_biosynthesis Biosynthesis of the this compound Core FPP Farnesyl Pyrophosphate (FPP) FarnesylCation Farnesyl Cation FPP->FarnesylCation Loss of OPP GermacrenylCation Germacrenyl Cation FarnesylCation->GermacrenylCation 1,10-Cyclization EudesmylCation Eudesmyl Cation GermacrenylCation->EudesmylCation Protonation & 6,7-Cyclization EudesmaneCore This compound Skeleton (Hydrocarbons/Alcohols) EudesmylCation->EudesmaneCore Deprotonation / H₂O Capture DiverseEudesmanoids Diverse Eudesmanoids (Lactones, Glycosides, etc.) EudesmaneCore->DiverseEudesmanoids Further Enzymatic Modifications (e.g., Oxidation)

Figure 3: Proposed biosynthetic pathway for the formation of the this compound core from farnesyl pyrophosphate.

References

An In-depth Technical Guide to the Spectroscopic Data of Novel Eudesmane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for a selection of recently discovered eudesmane-type sesquiterpenoids. Eudesmanes are a large and diverse class of bicyclic sesquiterpenoids with a characteristic decalin core, and they have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery by presenting detailed spectroscopic data to aid in the identification and characterization of these novel compounds.

Novel this compound Sesquiterpenoids from Alpinia oxyphylla

The fruits of Alpinia oxyphylla have proven to be a rich source of structurally diverse this compound sesquiterpenoids. Recent phytochemical investigations have led to the isolation and characterization of numerous novel compounds, including 17 new this compound sesquiterpenoids in one study alone.[1][2][3][4] Among these, 7α-hydroperoxy eudesma-3,11-diene-2-one (1) and 7β-hydroperoxy eudesma-3,11-diene-2-one (2) are highlighted here. Their structures were elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]

Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for compounds 1 and 2 are summarized in the tables below. These data are crucial for the structural confirmation of these novel eudesmanes.

Table 1: ¹H NMR Spectroscopic Data for Compounds 1 and 2 (500 MHz, CDCl₃)

PositionCompound 1 (δH, mult., J in Hz)Compound 2 (δH, mult., J in Hz)
12.41 (m), 1.54 (m)2.40 (m), 1.55 (m)
2--
35.90 (dt, J = 2.9, 1.3)5.92 (dt, J = 2.9, 1.3)
4--
52.37 (m)2.35 (m)
62.19 (m), 1.78 (td, J = 14.1, 4.1)2.18 (m), 1.77 (td, J = 14.1, 4.1)
7--
82.30 (dd, J = 16.2, 1.3), 2.14 (dd, J = 16.2, 1.3)2.28 (dd, J = 16.2, 1.3), 2.12 (dd, J = 16.2, 1.3)
91.53 (m), 1.42 (td, J = 13.9, 4.1)1.52 (m), 1.40 (td, J = 13.9, 4.1)
10--
11--
125.37 (t, J = 1.3)5.40 (t, J = 1.3)
135.21 (brs)5.23 (brs)
141.93 (t, J = 1.3)1.95 (t, J = 1.3)
150.96 (brs)0.98 (brs)

Table 2: ¹³C NMR Spectroscopic Data for Compounds 1 and 2 (125 MHz, CDCl₃)

PositionCompound 1 (δC)Compound 2 (δC)
135.835.7
2200.1200.0
3128.8128.9
4165.2165.1
550.150.0
628.128.0
785.185.0
838.238.1
925.925.8
1041.541.4
11148.9148.8
12114.2114.3
1321.521.6
1416.816.9
1518.919.0

Novel this compound Sesquiterpenoids from Nephthea sp.

The Red Sea soft coral Nephthea sp. has emerged as a source of new bioactive this compound-type sesquiterpenoids. Two novel compounds, (4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-ol and (4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-en, have been recently isolated and characterized. Their structural elucidation was achieved through comprehensive analysis of 1D and 2D NMR data and HRESIMS.

Due to the limited availability of the full spectroscopic data in the public domain, we present the general experimental protocol for the isolation of such compounds, which can be adapted by researchers.

Novel this compound Sesquiterpenoid from Solanum lyratum

Solanum lyratum is a plant used in traditional medicine, and recent studies have led to the discovery of a new this compound-type sesquiterpenoid named Lyratol G.[5][6] The structure of this compound was determined using spectroscopic methods, primarily HRESIMS and NMR.[7]

A review of the phytochemical and pharmacological studies of Solanum lyratum confirms the presence of Lyratol G (C₁₅H₂₆O₃), although detailed spectroscopic tables were not reproduced in the review itself.[5] Further investigation into the primary literature is recommended for the complete dataset.

Experimental Protocols

The isolation and purification of novel this compound sesquiterpenoids typically follow a general workflow, which is outlined below. This protocol is a composite based on methodologies reported for the isolation of eudesmanes from plant and marine sources.[2]

General Extraction and Isolation Procedure
  • Extraction: The dried and powdered source material (e.g., fruits of Alpinia oxyphylla) is extracted exhaustively with a suitable solvent, such as methanol (B129727) (MeOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: Each fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/EtOAc or chloroform/MeOH) to yield several sub-fractions.

  • Further Purification: The sub-fractions are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and eluent system to isolate the pure compounds.

  • Structure Elucidation: The structures of the isolated pure compounds are determined by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY experiments, as well as HRESIMS.

Visualizations

Experimental Workflow for this compound Isolation and Elucidation

The following diagram illustrates the general workflow for the isolation and structure elucidation of novel this compound sesquiterpenoids.

experimental_workflow Source Source Material (e.g., Plant, Marine Organism) Extraction Extraction (e.g., with Methanol) Source->Extraction Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative/Semi-preparative HPLC Sephadex->HPLC PureCompound Isolated Pure Compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: General workflow for the isolation and structural elucidation of novel this compound compounds.

Logical Relationship in Spectroscopic Analysis

The following diagram illustrates the logical relationship between different spectroscopic techniques used for the structure elucidation of a novel compound.

spectroscopic_analysis cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H_NMR->HMBC NOESY NOESY (Spatial Proximity) H_NMR->NOESY C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure MS Mass Spectrometry (MS) (Molecular Formula & Fragmentation) MS->Structure

Caption: Interplay of spectroscopic techniques for structural elucidation.

References

Eudesmane Derivatives: A Technical Guide to Their Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane-type sesquiterpenoids are a large and structurally diverse class of natural products, primarily found in terrestrial plants, particularly from the Asteraceae and Lamiaceae families, as well as in marine organisms and fungi.[1] These compounds have garnered significant attention in the scientific community for their wide range of biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of this compound derivatives with demonstrated anti-inflammatory properties, focusing on their mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Quantitative Anti-inflammatory Data of this compound Derivatives

The anti-inflammatory activity of various this compound derivatives has been quantified in numerous studies. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (such as RAW 264.7) or microglial cells (like BV-2), which mimic the inflammatory response by producing key mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory concentration 50 (IC50) values for the reduction of these inflammatory markers are presented below.

Compound NameSource OrganismCell LineInhibitory TargetIC50 (µM)Reference
Salviplenoid ASalvia plebeiaRAW 264.7NO Production-[2]
Epi-eudebeiolide CSalvia plebeiaRAW 264.7NO Production17.9[3]
Artemargyin CArtemisia argyiRAW 264.7NO Production8.08 ± 0.21[4]
Artemargyin DArtemisia argyiRAW 264.7NO Production7.66 ± 0.53[4]
Compound 11Alpinia oxyphyllaBV-2NO Production21.63 - 60.70[5]
Compound 20Alpinia oxyphyllaBV-2NO Production21.63 - 60.70[5]
Compound 24Alpinia oxyphyllaBV-2NO Production21.63 - 60.70[5]
Compound 40Alpinia oxyphyllaBV-2NO Production21.63 - 60.70[5]
Various DerivativesArtemisia princepsBV-2NO Production0.73 - 18.66[6]
7-hydroxy frullanoide (7-HF)Sphaeranthus indicusHUVECsVCAM1, ICAM1, E-selectin-[7]
β-eudesmolTeucrium ramosissimumMacrophagesNO Release-[8]
Compound 16Eutypella sp. F0219 (marine-derived fungus)BV-2NO ProductionPotent[9]

Note: "-" indicates that the study demonstrated significant inhibition but did not provide a specific IC50 value for NO production.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB (commonly the p50/p65 dimer) to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins. Several this compound derivatives have been shown to inhibit this pathway at different steps.[2][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IkB IKK->IkB Phosphorylation p50 p50 p65 p65 p-IkB p-IκB p50_p65 p50/p65 p50->p50_p65 Translocation Proteasome Proteasome p-IkB->Proteasome Degradation This compound Derivative This compound Derivative This compound Derivative->IKK Inhibition DNA DNA p50_p65->DNA Binding Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6 DNA->Pro-inflammatory Genes Transcription This compound Derivative_nuc This compound Derivative This compound Derivative_nuc->p50_p65 Inhibition of Translocation MAPK_Pathway LPS LPS Upstream Kinases Upstream Kinases LPS->Upstream Kinases ERK1/2 ERK1/2 Upstream Kinases->ERK1/2 Phosphorylation JNK JNK Upstream Kinases->JNK Phosphorylation p38 p38 Upstream Kinases->p38 Phosphorylation Transcription Factors Transcription Factors ERK1/2->Transcription Factors JNK->Transcription Factors p38->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Activation This compound Derivative This compound Derivative This compound Derivative->Upstream Kinases Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Assays cluster_protein_analysis Protein Expression Analysis cluster_imaging Cellular Imaging Cell_Seeding Seed RAW 264.7 or BV-2 cells Pre-treatment Pre-treat with this compound Derivative Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay ELISA ELISA for TNF-α, IL-6 Stimulation->ELISA Cell_Lysis Cell Lysis & Protein Quantification Stimulation->Cell_Lysis Immunofluorescence Immunofluorescence for NF-κB Nuclear Translocation Stimulation->Immunofluorescence Western_Blot Western Blot for iNOS, COX-2, NF-κB, p-IκB, p-ERK Cell_Lysis->Western_Blot

References

Eudesmane Sesquiterpenoids: A Deep Dive into Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, are emerging as a promising frontier in the quest for novel anticancer agents. Predominantly isolated from various plant families, particularly Asteraceae, these bicyclic compounds have demonstrated significant cytotoxic and cytostatic activities against a wide array of cancer cell lines. This technical guide provides an in-depth analysis of the anticancer properties of this compound sesquiterpenoids, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of this compound sesquiterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are crucial for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies. A summary of reported IC50 values for various this compound sesquiterpenoids against different cancer cell lines is presented below.

This compound SesquiterpenoidCancer Cell LineIC50 (µM)Reference
Artemilavanin FPANC-1 (Pancreatic)9.69 ± 2.39[1]
Lyratol GP-388 (Leukemia)3.1[2]
Lyratol GHONE-1 (Nasopharyngeal)6.9[2]
Lyratol GHT-29 (Colon)4.2[2]
1β-hydroxy-1,2-dihydro-α-santoninP-388 (Leukemia)3.8[2]
1β-hydroxy-1,2-dihydro-α-santoninHONE-1 (Nasopharyngeal)5.2[2]
1β-hydroxy-1,2-dihydro-α-santoninHT-29 (Colon)6.1[2]
Aquisinenoid CMCF-7 (Breast)< 5[3][4]
Aquisinenoid CMDA-MB-231 (Breast)< 5[4]
PO-1HL-60 (Leukemia)8.9 (after 72h)[5]
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olMCF-7 (Breast)72.8 ± 2.3[6]
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olHT-29 (Colon)85.4 ± 2.7[6]
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olHepG2 (Liver)95.6 ± 3.2[6]
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enMCF-7 (Breast)51.5 ± 2.1[6]
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enHT-29 (Colon)64.1 ± 1.9[6]
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enHepG2 (Liver)71.3 ± 2.5[6]
TeuhetenoneMCF-7 (Breast)22.8[7]
Eudesma-4(15),7-diene-5,11-diolMCF-7 (Breast)39.5[7]
Chabrolidione BMCF-7 (Breast)63.6[7]

Mechanisms of Anticancer Action

The anticancer activity of this compound sesquiterpenoids is multifaceted, involving the modulation of several key cellular processes and signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism by which this compound sesquiterpenoids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, Artemilavanin F has been shown to induce apoptosis in PANC-1 pancreatic cancer cells.[1] This process is often mediated by the generation of reactive oxygen species (ROS).[3][4] The accumulation of ROS can lead to cellular damage and trigger the apoptotic cascade. Another compound, PO-1, isolated from Pluchea odorata, has also been observed to induce apoptosis in HL-60 leukemia cells.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, some this compound sesquiterpenoids can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. Artemilavanin F, for example, causes G2/M phase arrest in PANC-1 cells by downregulating cyclin-dependent kinases.[1] Similarly, the this compound-type sesquiterpene PO-1 has been found to arrest the cell cycle in the G1 phase, a phenomenon correlated with the induction of JunB expression.[5]

Inhibition of Key Signaling Pathways

This compound sesquiterpenoids have been shown to interfere with several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Certain this compound-type sesquiterpene lactones have been found to inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines like IL-1α and TNF-α.[8]

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when aberrantly activated, contributes to tumorigenesis. This compound-type sesquiterpenoids isolated from Salvia plebeia have demonstrated the ability to inhibit IL-6-induced STAT3 activation.[9]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound-guaiane sesquiterpenoid dimers have been reported to trigger a form of cell death resembling paraptosis through the hyperactivation of the MAPK signaling pathway.[10]

Anti-Metastatic Effects

Metastasis is a major cause of cancer-related mortality. Some this compound sesquiterpenoids have shown potential in inhibiting the metastatic process. For example, Artemilavanin F has been observed to inhibit the migration and sphere formation of PANC-1 cells, suggesting a suppression of their stem-cell-like phenotype.[1] It also downregulates epithelial-mesenchymal transition (EMT) markers, which are crucial for the initiation of metastasis.[1][11] Furthermore, the compound PO-1 has been shown to decrease the intravasation of MCF-7 breast cancer spheroids through a lymph endothelial barrier, indicating an inhibitory effect on an early step of metastasis.[5]

Experimental Protocols

The evaluation of the anticancer activity of this compound sesquiterpenoids involves a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound sesquiterpenoid for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, the MTT solution is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The IC50 value is calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay: This is a protein-staining assay used to determine cell density, and thus, cytotoxicity.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Methodology:

    • Cells are seeded and treated with the test compound in 96-well plates as described for the MTT assay.

    • After treatment, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are then stained with the SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

    • The absorbance is measured at a wavelength of around 510 nm.

    • IC50 values are determined from the dose-response data.

Apoptosis Assays

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to detect and quantify apoptotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Cells are treated with the this compound sesquiterpenoid.

    • Both adherent and floating cells are collected and washed.

    • The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Methodology:

    • Cells are treated with the test compound.

    • The cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are then treated with RNase to remove RNA and stained with PI.

    • The DNA content of the cells is analyzed by flow cytometry. The resulting DNA histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms of Action

To better understand the complex interplay of signaling pathways and cellular events affected by this compound sesquiterpenoids, the following diagrams illustrate some of the key mechanisms.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Seeding in Plates Seeding in Plates Cancer Cell Lines->Seeding in Plates Treatment with this compound Sesquiterpenoids Treatment with this compound Sesquiterpenoids Seeding in Plates->Treatment with this compound Sesquiterpenoids Cell Viability Assay (MTT/SRB) Cell Viability Assay (MTT/SRB) Treatment with this compound Sesquiterpenoids->Cell Viability Assay (MTT/SRB) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound Sesquiterpenoids->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treatment with this compound Sesquiterpenoids->Cell Cycle Analysis (PI Staining) Western Blot (Protein Expression) Western Blot (Protein Expression) Treatment with this compound Sesquiterpenoids->Western Blot (Protein Expression) IC50 Calculation IC50 Calculation Cell Viability Assay (MTT/SRB)->IC50 Calculation Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay (Annexin V/PI)->Quantification of Apoptosis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (PI Staining)->Cell Cycle Distribution Protein Level Changes Protein Level Changes Western Blot (Protein Expression)->Protein Level Changes

Caption: A generalized experimental workflow for evaluating the anticancer activity of this compound sesquiterpenoids.

apoptosis_pathway This compound Sesquiterpenoids This compound Sesquiterpenoids ROS Generation ROS Generation This compound Sesquiterpenoids->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified diagram of ROS-mediated apoptosis induced by this compound sesquiterpenoids.

signaling_pathway_inhibition cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway This compound Sesquiterpenoids This compound Sesquiterpenoids IκBα Phosphorylation IκBα Phosphorylation This compound Sesquiterpenoids->IκBα Phosphorylation Inhibition STAT3 Phosphorylation STAT3 Phosphorylation This compound Sesquiterpenoids->STAT3 Phosphorylation Inhibition IKK IKK IKK->IκBα Phosphorylation NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Pro-survival Gene Expression Pro-survival Gene Expression NF-κB Activation->Pro-survival Gene Expression IL-6 Receptor IL-6 Receptor JAK JAK IL-6 Receptor->JAK JAK->STAT3 Phosphorylation STAT3 Dimerization & Nuclear Translocation STAT3 Dimerization & Nuclear Translocation STAT3 Phosphorylation->STAT3 Dimerization & Nuclear Translocation Oncogenic Gene Expression Oncogenic Gene Expression STAT3 Dimerization & Nuclear Translocation->Oncogenic Gene Expression

Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound sesquiterpenoids.

Conclusion and Future Directions

This compound sesquiterpenoids represent a valuable and promising class of natural products for the development of novel anticancer therapeutics. Their diverse chemical structures provide a rich scaffold for medicinal chemistry efforts aimed at optimizing their potency, selectivity, and pharmacokinetic properties. The ability of these compounds to induce apoptosis, arrest the cell cycle, and inhibit critical cancer-promoting signaling pathways underscores their potential as multi-targeted agents.

Future research should focus on several key areas:

  • In-depth Mechanism of Action Studies: While several signaling pathways have been implicated, a more comprehensive understanding of the molecular targets of specific this compound sesquiterpenoids is needed.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be crucial for identifying the structural features essential for potent and selective anticancer activity.

  • In Vivo Efficacy and Safety: Promising compounds identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of this compound sesquiterpenoids with existing chemotherapeutic drugs could lead to more effective and less toxic cancer treatment regimens.

References

Eudesmane-Rich Plant Extracts: A Technical Guide to Their Antioxidant Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane-type sesquiterpenoids are a large and structurally diverse class of bicyclic natural compounds, predominantly found in higher plants, especially in the Asteraceae family.[1][2] These compounds and the plant extracts rich in them have garnered significant attention in the scientific community for their wide range of biological activities, including anti-inflammatory, neuroprotective, and notably, antioxidant effects.[3][4][5] This technical guide provides an in-depth overview of the antioxidant properties of this compound-rich plant extracts, detailing the experimental protocols for assessing their efficacy and exploring the underlying molecular signaling pathways through which they exert their protective effects against oxidative stress.

Antioxidant Properties of this compound-Rich Extracts: Quantitative Analysis

The antioxidant capacity of this compound-rich plant extracts is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an extract required to scavenge 50% of the free radicals in the assay. Lower IC50 values are indicative of higher antioxidant activity. The following tables summarize the available quantitative data from DPPH, ABTS, and FRAP assays for different plant extracts known to be rich in this compound sesquiterpenoids.

Plant SpeciesExtract TypeAssayIC50 Value (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
Psychotria lauiEssential OilDPPH> 500L-ascorbic acid7.78 ± 0.39
Paralemnalia thyrsoidesTotal Organic ExtractDPPH157.5 ± 4.24--
Oxytropis falcate BungeEthyl Acetate (B1210297) ExtractDPPH2050--
Harpagophytum zeyheriEthyl Acetate ExtractDPPH< 32--
Harpagophytum zeyheriEthanol (B145695) ExtractDPPH< 32--
Lepidium sativumMethanolic ExtractDPPH187.8 - 456.8--
Plant SpeciesExtract TypeAssayIC50 Value (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
Harpagophytum zeyheriEthyl Acetate ExtractABTS12.56--
Harpagophytum zeyheriEthanol ExtractABTS19.59--
Cistus creticus (collected in September)Leaf ExtractABTS127.44--
Cistus creticus (collected in March)Leaf ExtractABTS139.67--
Lepidium sativumMethanolic ExtractABTS187.8 - 456.8--
Plant SpeciesExtract TypeAssayAntioxidant CapacityReference Compound
Boesenbergia rotunda (6 months cultivation)Rhizome ExtractFRAP242.69 ± 17.21 µmol Fe(II) equivalent/g of extract-

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount in the evaluation of this compound-rich extracts. This section provides detailed methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[6]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (spectrophotometric grade)

  • Test extracts and a positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes and 96-well plates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]

  • Sample Preparation: Dissolve the this compound-rich plant extract in a suitable solvent to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well plate or cuvette, add a specific volume of the extract dilution.

    • Add an equal volume of the 0.1 mM DPPH solution to initiate the reaction.[7]

    • A blank sample containing only the solvent and DPPH solution should be prepared.

    • The mixture is shaken vigorously and incubated in the dark at room temperature for a set time, typically 30 minutes.[7][8]

  • Measurement: Measure the absorbance of the solutions at 517 nm.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test extract.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the extract concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Test extracts and a positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • Micropipettes and 96-well plates or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.[9]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Protocol:

    • Add a small volume of the extract dilution to a 96-well plate or cuvette.

    • Add a larger volume of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specific time, typically 6-7 minutes.[9][11]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the extract concentrations.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.[12]

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Test extracts and a positive control (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

  • Water bath set at 37°C

  • Micropipettes and 96-well plates or cuvettes

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]

  • Assay Protocol:

    • Add a specific volume of the FRAP reagent to a test tube or well.

    • Add a smaller volume of the sample or standard solution.

    • Mix well and incubate at 37°C for a defined period, typically 4-30 minutes.[12]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[12]

  • Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as ferrous sulfate, and is typically expressed as mM Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to inhibit intracellular ROS generation.[14] It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[15]

Reagents and Equipment:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • DCFH-DA solution

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a peroxyl radical generator

  • Phosphate-buffered saline (PBS)

  • Test extracts and a positive control (e.g., Quercetin)

  • Fluorescence microplate reader (excitation ~485 nm, emission ~538 nm)

  • 96-well black-walled, clear-bottom tissue culture plates

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow them to confluency.[16]

  • Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with the test extract or quercetin (B1663063) standard at various concentrations in the presence of DCFH-DA solution.

    • Incubate for 1 hour at 37°C to allow for cellular uptake.[15]

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove extracellular compounds.

    • Add ABAP solution to all wells to induce oxidative stress.[15]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 1 hour at 37°C.[15]

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the fluorescence versus time plot.

    • The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control. The results are often expressed as quercetin equivalents.[16]

Experimental Workflow: From Plant Material to Bioactive Compounds

The isolation and identification of this compound sesquiterpenoids from plant extracts is a multi-step process that requires careful execution to preserve the integrity of the compounds.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_identification Structural Elucidation plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., with Hexane, Ethyl Acetate) crude_extract->liquid_liquid fractions Fractions of Varying Polarity liquid_liquid->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compounds Isolated this compound Sesquiterpenoids hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopy identified_structure Identified Chemical Structure spectroscopy->identified_structure

Caption: A generalized workflow for the extraction, isolation, and identification of this compound sesquiterpenoids.

Signaling Pathways Involved in Antioxidant Activity

This compound-rich extracts exert their antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular response to oxidative stress.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress.[10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Upon exposure to oxidative stress or certain phytochemicals, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[18] Sesquiterpene lactones have been shown to activate the Nrf2/ARE pathway, potentially through interaction with the cysteine residues of Keap1, thereby enhancing the cell's antioxidant capacity.[4]

G ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 inactivates Keap1 Eudesmanes This compound Sesquiterpenoids Eudesmanes->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription G Stimuli Inflammatory Stimuli & Oxidative Stress IKK IKK Complex Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB/IκBα Complex (Cytoplasm) IκBα->NFκB_complex degrades NFκB_free NF-κB (Active) NFκB_complex->NFκB_free releases NFκB_nucleus NF-κB (Nucleus) NFκB_free->NFκB_nucleus translocates Gene_Expression Pro-inflammatory & Pro-oxidant Gene Expression NFκB_nucleus->Gene_Expression activates Eudesmanes This compound Sesquiterpenoids Eudesmanes->IKK inhibits Eudesmanes->NFκB_nucleus inhibits translocation G Oxidative_Stress Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response induces Eudesmanes This compound Sesquiterpenoids Eudesmanes->MAPK inhibits phosphorylation

References

Eudesmane Sesquiterpenoids in Traditional Chinese Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, characterization, and pharmacological activities of eudesmane compounds from traditional Chinese medicine, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.

Introduction

This compound-type sesquiterpenoids are a large and structurally diverse class of natural products widely distributed in the plant kingdom. In traditional Chinese medicine (TCM), numerous herbs owe their therapeutic effects to the presence of these bicyclic sesquiterpenoids. This technical guide provides a detailed overview of this compound compounds found in prominent TCM herbs, their diverse pharmacological activities, the experimental methodologies used to investigate them, and the signaling pathways they modulate. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

This compound Compounds in Key TCM Herbs and Their Bioactivities

A variety of TCM herbs are rich sources of this compound sesquiterpenoids, each with a unique profile of compounds and associated biological activities. This section summarizes the key findings from several important medicinal plants.

Atractylodes lancea (Cangzhu)

The rhizomes of Atractylodes lancea are a well-known source of this compound sesquiterpenoids. Phytochemical investigations have led to the isolation and identification of numerous compounds, with some demonstrating significant hepatoprotective effects.[1]

Inula helenium (Elecampane)

Inula helenium is another TCM herb rich in this compound-type sesquiterpenes.[2] These compounds have been shown to possess anti-inflammatory and cytotoxic activities. Some have also been found to synergistically enhance the effects of chemotherapy drugs against cancer cells.[2]

Alpinia oxyphylla (Yizhi)

The fruits of Alpinia oxyphylla contain a diverse array of this compound sesquiterpenoids with potent anti-inflammatory properties.[3] These compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.[3]

Salvia plebeia (Lichicao)

Salvia plebeia is a source of this compound-type sesquiterpenoid lactones that exhibit inhibitory effects on the IL-6/STAT3 signaling pathway, a key pathway in inflammation and cancer.

Chloranthus serratus (Jieguancha)

This compound-type sesquiterpenoids isolated from the roots of Chloranthus serratus have demonstrated neuroprotective activities.[4] Certain compounds have been shown to increase the viability of neuronal cells damaged by oxidative stress.[4]

Artabotrys hongkongensis

This plant contains this compound sesquiterpenes that have been evaluated for their cytotoxic effects against various human cancer cell lines.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of various this compound compounds isolated from the aforementioned TCM herbs.

Table 1: Anti-inflammatory Activity of this compound Compounds

CompoundSourceAssayTargetIC50 Value (μM)Reference
Compound 11Alpinia oxyphyllaNO Production Inhibition (LPS-stimulated BV-2 cells)iNOS21.63 - 60.70[3]
Compound 20Alpinia oxyphyllaNO Production Inhibition (LPS-stimulated BV-2 cells)iNOS21.63 - 60.70[3]
Compound 24Alpinia oxyphyllaNO Production Inhibition (LPS-stimulated BV-2 cells)iNOS21.63 - 60.70[3]
Compound 40Alpinia oxyphyllaNO Production Inhibition (LPS-stimulated BV-2 cells)iNOS21.63 - 60.70[3]
Eudebeiolide DSalvia plebeiaIL-6-induced STAT3 Promoter Activation (Hep3B cells)STAT31.1[2]

Table 2: Neuroprotective and Hepatoprotective Activities of this compound Compounds

CompoundSourceActivityCell LineConcentrationEffectReference
Compound 1bChloranthus serratusNeuroprotectiveH2O2-damaged PC12 cells10 μMIncreased cell viability to 76.8 ± 2.3%[4]
Compound 4Chloranthus serratusNeuroprotectiveH2O2-damaged PC12 cells10 μMIncreased cell viability to 72.7 ± 8.2%[4]
Compound 5Atractylodes lanceaHepatoprotectiveAPAP-induced HepG2 cells10 μMPotent activity[1]
Compound 7Atractylodes lanceaHepatoprotectiveAPAP-induced HepG2 cells10 μMPotent activity[1]
Compound 16Atractylodes lanceaHepatoprotectiveAPAP-induced HepG2 cells10 μMPotent activity[1]

Table 3: Cytotoxic Activity of this compound Compounds

CompoundSourceCell LineIC50 Value (μM)Reference
Artahongkongol A and known analoguesArtabotrys hongkongensisHL-60, SMMC-7721, A-549, MCF-7, SW4800.57 - 15.68
AlantolactoneInula heleniumMK-1, HeLa, B16F106.9, 6.9, 4.7
IsoalantolactoneInula heleniumSMMC-7721, HO-89106.2, 5.28
Compound 10Inula heleniumKG1a3.36 ± 0.18

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Cells

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

IL-6-Induced STAT3 Promoter Activation Assay in Hep3B Cells

This assay assesses the ability of compounds to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer and inflammatory diseases.

  • Cell Culture and Transfection: Human hepatoma Hep3B cells are cultured in MEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are stably transfected with a STAT3-responsive luciferase reporter plasmid.

  • Cell Seeding: Transfected cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with different concentrations of the test compounds.

  • IL-6 Stimulation: After a short incubation with the compounds, cells are stimulated with recombinant human IL-6 to activate the STAT3 pathway.

  • Incubation: The cells are incubated for a further 6-24 hours.

  • Luciferase Assay: The luciferase activity is measured using a luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compounds on STAT3 promoter activity is calculated relative to the IL-6-stimulated control. The IC50 value is then determined.

Neuroprotection Assay in H2O2-Damaged PC12 Cells

This assay evaluates the potential of compounds to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.

  • Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the wells to induce oxidative damage and cell death.

  • Incubation: The plates are incubated for 24 hours.

  • MTT Assay for Cell Viability:

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance at 570 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The protective effect of the compounds is determined by comparing the viability of cells treated with both the compound and H2O2 to those treated with H2O2 alone.

Hepatoprotective Activity Assay in APAP-Induced HepG2 Cells

This assay is used to screen for compounds that can protect liver cells from drug-induced damage.

  • Cell Culture: Human hepatoma HepG2 cells are cultured in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds.

  • Induction of Hepatotoxicity: N-acetyl-p-aminophenol (APAP or paracetamol) is added to the wells to induce liver cell damage.

  • Incubation: The plates are incubated for 24-48 hours.

  • Assessment of Hepatoprotection: The protective effect is assessed by measuring cell viability using the MTT assay as described above. Additionally, the release of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium can be quantified using commercially available kits as a measure of cell damage.

  • Data Analysis: The hepatoprotective effect is determined by the increase in cell viability and the decrease in the release of liver enzymes in the presence of the test compound compared to the APAP-only treated group.

Signaling Pathways and Mechanisms of Action

This compound sesquiterpenoids exert their pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Signaling Pathways

Many this compound compounds exhibit anti-inflammatory properties by interfering with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Some this compound compounds have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a critical role in regulating the inflammatory response. Upon activation by upstream kinases, these MAPKs can phosphorylate and activate transcription factors that promote the expression of inflammatory mediators. Certain sesquiterpenoids can suppress the phosphorylation of these MAPKs, leading to a reduction in inflammation.

Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkappaB IκBα IKK->IkappaB inhibits degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters Nucleus Nucleus NFkappaB->Nucleus translocation NFkappaB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation AP1_n AP-1 This compound This compound Compounds This compound->IKK inhibition This compound->MAPK inhibition NFkappaB_n->Pro_inflammatory_Genes transcription AP1_n->Pro_inflammatory_Genes transcription

Caption: Anti-inflammatory mechanism of this compound compounds via inhibition of NF-κB and MAPK pathways.

IL-6/STAT3 Signaling Pathway

The IL-6/STAT3 (Interleukin-6/Signal Transducer and Activator of Transcription 3) pathway is another important target for anti-inflammatory and anti-cancer drug development.

  • Pathway Activation: The binding of IL-6 to its receptor (IL-6R) leads to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT3 dimers bind to the promoters of target genes involved in cell proliferation, survival, and inflammation.

  • Inhibition by this compound Compounds: Certain this compound sesquiterpenoids, such as eudebeiolide D from Salvia plebeia, have been shown to inhibit the IL-6-induced activation of the STAT3 promoter, thereby downregulating the expression of STAT3 target genes.

IL6_STAT3_Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation STAT3_dimer_n STAT3 Dimer Target_Genes Target Genes (Proliferation, Survival, Inflammation) This compound This compound Compounds This compound->STAT3 inhibits activation STAT3_dimer_n->Target_Genes transcription

Caption: Inhibition of the IL-6/STAT3 signaling pathway by this compound compounds.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the isolation, identification, and bioactivity screening of this compound compounds from TCM.

Experimental_Workflow TCM_Herb TCM Herb Extraction Extraction (e.g., ethanol) TCM_Herb->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., column chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation Pure_Compounds Pure this compound Compounds Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Identified_Compounds Identified Compounds Structure_Elucidation->Identified_Compounds Bioactivity_Screening Bioactivity Screening Identified_Compounds->Bioactivity_Screening Anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) Bioactivity_Screening->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT) Bioactivity_Screening->Cytotoxicity Neuroprotection Neuroprotection Assays Bioactivity_Screening->Neuroprotection Hepatoprotection Hepatoprotection Assays Bioactivity_Screening->Hepatoprotection Mechanism_Studies Mechanism of Action Studies (Western Blot, qPCR) Anti_inflammatory->Mechanism_Studies Cytotoxicity->Mechanism_Studies Neuroprotection->Mechanism_Studies Hepatoprotection->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: General experimental workflow for the study of this compound compounds from TCM.

Conclusion

This compound sesquiterpenoids from traditional Chinese medicine represent a rich and promising source of lead compounds for the development of new therapeutic agents. Their diverse pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and cytotoxic effects, underscore their potential in addressing a wide range of diseases. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future studies should continue to explore the vast chemical space of this compound compounds in TCM, employing modern analytical and pharmacological techniques to unlock their full therapeutic potential.

References

Chemo-taxonomy of Eudesmane-Producing Plant Families: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids are a large and structurally diverse class of bicyclic sesquiterpenes characterized by a decalin skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and insecticidal properties. This has led to significant interest in their potential for drug discovery and development. The distribution of specific this compound derivatives is often characteristic of particular plant taxa, making them valuable chemotaxonomic markers for understanding phylogenetic relationships. This guide provides a comprehensive overview of the chemo-taxonomy of this compound-producing plant families, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways and workflows.

Distribution of this compound Sesquiterpenoids in Plant Families

This compound sesquiterpenoids have been isolated from a variety of plant families. The Asteraceae is the most prolific producer of these compounds. Other significant families include Meliaceae, Lauraceae, Lamiaceae, and Zingiberaceae. The following tables summarize the distribution of representative this compound compounds within these families.

Table 1: this compound Sesquiterpenoids in the Asteraceae Family

GenusSpeciesCompound NamePlant PartYield/ContentReferences
InulaI. heleniumAlantolactoneRootsUp to 5%[1]
InulaI. heleniumIsoalantolactoneRootsUp to 5%[1][2]
InulaI. macrophylla5α-EudesmanolideWhole plant~0.07%
InulaI. racemosa3β-hydroxy-11α,13-dihydroalantolactoneRoots-
ArtemisiaA. princepsMultiple eudesmanolides--
PlucheaP. odorataMultiple this compound derivatives--[3]
LaggeraL. alataIlicic acid, Costic acidAerial parts-
AtractylodesA. lanceaβ-eudesmol, Hinesol, AtractylonRhizomes-[4]
AsterA. koraiensisAskoseosides A–D (this compound glycosides)Flowers-[5]

Table 2: this compound Sesquiterpenoids in Other Plant Families

FamilyGenusSpeciesCompound NamePlant PartYield/ContentReferences
Meliaceae --This compound-type compounds represent 27% of total sesquiterpenoids isolated from this family.Various-
Lauraceae LinderaL. strychnifoliaLinderolide U, Linderolide VRoots-[6][7]
Lauraceae MachilusM. japonicaβ-eudesmolLeaves-[8]
Lamiaceae SalviaS. plebeiaSalplebeone A, Linderolide IAerial parts-[9]
Zingiberaceae AlpiniaA. oxyphylla7α-hydroperoxy eudesma-3,11-diene-2-one, 7β-hydroperoxy eudesma-3,11-diene-2-oneFruits-[10]
Zingiberaceae ZingiberZ. ligulatumβ-eudesmol, α-eudesmolRhizomes-
Apiaceae PrangosP. heyniae3,7(11)-eudesmadien-2-oneAerial parts16.1% of essential oil
Verbenaceae LippiaL. integrifoliaLippifoli-1(6)-en-5-one--

Biosynthesis of this compound Sesquiterpenoids

The biosynthesis of this compound-type sesquiterpenoids originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). FPP serves as the direct precursor for all sesquiterpenoids.[11][12] The cyclization of FPP, catalyzed by sesquiterpene synthases (STSs), is the key step in the formation of the diverse range of sesquiterpene skeletons, including the this compound framework.[11]

The proposed biosynthetic pathway to the this compound skeleton involves the initial ionization of FPP to a farnesyl cation.[13] Subsequent cyclization leads to the formation of a germacradienyl cation intermediate.[14] Further cyclization and rearrangements of this intermediate, followed by various enzymatic modifications such as oxidation, reduction, and glycosylation, result in the vast array of this compound derivatives found in nature.

Eudesmane_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (STS) -OPP Germacradienyl_Cation Germacradienyl Cation Farnesyl_Cation->Germacradienyl_Cation C1-C10 Cyclization Eudesmane_Cation This compound Cation Germacradienyl_Cation->Eudesmane_Cation C2-C7 Cyclization Eudesmane_Skeleton This compound Skeleton Eudesmane_Cation->Eudesmane_Skeleton Rearrangements & Deprotonation Eudesmanolides Eudesmanolides and other derivatives Eudesmane_Skeleton->Eudesmanolides Oxidation, Glycosylation, etc. Extraction_Isolation_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol, Methanol, Hexane) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Semi_Pure_Fractions->HPLC Pure_Compounds Pure this compound Compounds HPLC->Pure_Compounds

References

The Diverse World of Eudesmane Sesquiterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural diversity, biological activities, and therapeutic potential of eudesmane natural products.

Introduction

This compound sesquiterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic carbon skeleton. Found in a wide variety of terrestrial and marine organisms, including plants, fungi, and soft corals, these compounds have garnered significant attention from the scientific community for their broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the biodiversity of this compound natural products, with a focus on their anti-inflammatory and anticancer properties. It is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of these promising natural compounds.

Structural Diversity of Eudesmanes

The core of a this compound is a decalin ring system, which can be substituted with a variety of functional groups, leading to a vast array of structurally distinct molecules.[2] These modifications include the presence of lactone rings, hydroxyl groups, epoxides, and various esters, which significantly influence their biological activity. This compound sesquiterpenoids can be broadly categorized based on their structural features, such as the presence and type of lactone ring (e.g., eudesmanolides) or other specific functionalities. The stereochemistry of the decalin ring and its substituents also plays a crucial role in determining the biological efficacy of these compounds.[1]

Biological Activities of this compound Natural Products

This compound sesquiterpenoids exhibit a remarkable range of pharmacological effects, making them attractive candidates for drug discovery and development. The most extensively studied activities are their anti-inflammatory and anticancer properties.[1][2]

Anti-inflammatory Activity

Many this compound derivatives have demonstrated potent anti-inflammatory effects. Their primary mechanism of action often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[4][5][6] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][7] Some eudesmanes have also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also critically involved in inflammation.[7][8]

The following table summarizes the anti-inflammatory activity of selected this compound sesquiterpenoids, as indicated by their IC50 values for nitric oxide (NO) production inhibition in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundSource OrganismCell LineIC50 (µM) for NO InhibitionReference
Compound 11Alpinia oxyphyllaBV-221.63[1]
Compound 20Alpinia oxyphyllaBV-260.70[1]
Compound 24Alpinia oxyphyllaBV-235.81[1]
Compound 40Alpinia oxyphyllaBV-242.15[1]
Eudebeiolide DSalvia plebeiaHep3B1.1 (STAT3 inhibition)[9]
Rearranged this compound 3Lindera glaucaBV-210.51[10]
Rearranged this compound 6Lindera glaucaBV-23.67[10]
Anticancer Activity

In addition to their anti-inflammatory effects, numerous this compound sesquiterpenoids have been reported to possess significant cytotoxic activity against various cancer cell lines.[11] The anticancer mechanisms of these compounds are often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[4]

The induction of apoptosis by eudesmanes can occur through both the intrinsic (mitochondrial) and extrinsic pathways. Evidence suggests that some eudesmanes can trigger the mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[12] The activation of the c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling cascade, has also been implicated in this compound-induced apoptosis.[12]

The table below presents the cytotoxic activity of several this compound derivatives against different human cancer cell lines, expressed as IC50 values.

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Lyratol GSolanum lyratumP-3883.1[13]
1β-hydroxy-1,2-dihydro-α-santoninSolanum lyratumP-3884.2[13]
Lyratol GSolanum lyratumHONE-15.7[13]
1β-hydroxy-1,2-dihydro-α-santoninSolanum lyratumHONE-16.9[13]
Lyratol GSolanum lyratumHT-294.5[13]
1β-hydroxy-1,2-dihydro-α-santoninSolanum lyratumHT-295.8[13]
Rearranged this compound 3Lindera glaucaSK-MEL-29.98[10]
Rearranged this compound 6Lindera glaucaHCT-1512.20[10]

Signaling Pathways Modulated by this compound Natural Products

The biological activities of this compound sesquiterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Many this compound sesquiterpenoids exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the phosphorylation of IκB or the nuclear translocation of NF-κB.[4][5]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound Sesquiterpenoid This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces

Figure 1: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.

Apoptosis Signaling Pathway

Apoptosis is a crucial process for removing damaged or unwanted cells. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. Several this compound sesquiterpenoids have been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[12]

Apoptosis_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound Sesquiterpenoid Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Permeabilizes Membrane CytC Cytochrome c Mitochondrion->CytC Releases Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Induction of the intrinsic apoptosis pathway by this compound sesquiterpenoids.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound sesquiterpenoids.

Extraction and Isolation of this compound Sesquiterpenoids from Plant Material

The following protocol describes a general procedure for the extraction and isolation of this compound sesquiterpenoids from dried plant material.[13][14][15][16]

Extraction_Workflow Start Start: Dried Plant Material Grinding Grinding to a fine powder Start->Grinding Extraction Maceration with organic solvent (e.g., Ethanol, Ethyl Acetate) Grinding->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration of the extract (Rotary Evaporation) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) Concentration->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification End Pure this compound Sesquiterpenoids Purification->End

Figure 3: General workflow for the extraction and isolation of this compound sesquiterpenoids.

Materials:

  • Dried and powdered plant material

  • Organic solvents (e.g., ethanol, methanol, ethyl acetate, hexane)

  • Filter paper

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., 95% ethanol) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate). This step helps to separate compounds based on their polarity.

  • Column Chromatography: Subject the desired fraction (e.g., the ethyl acetate fraction, which often contains sesquiterpenoids) to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds into fractions.

  • Further Purification: Further purify the fractions containing the target this compound sesquiterpenoids using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative HPLC to obtain pure compounds.

  • Structure Elucidation: Characterize the structure of the isolated pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

This protocol describes the measurement of nitric oxide (NO) production by LPS-stimulated macrophages, a common method to assess the anti-inflammatory activity of natural products.[17][18][19][20]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound sesquiterpenoids)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent used for compounds).

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (this compound sesquiterpenoids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB signaling pathway, such as p65 and IκBα, by Western blotting to investigate the mechanism of action of this compound sesquiterpenoids.[26][27][28][29]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: The intensity of the protein bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin) to compare protein expression levels between different treatment groups.

Conclusion

This compound sesquiterpenoids represent a vast and largely untapped resource of natural compounds with significant therapeutic potential. Their structural diversity and broad range of biological activities, particularly their anti-inflammatory and anticancer effects, make them compelling targets for further research and development. This technical guide provides a foundational understanding of the biodiversity of this compound natural products, along with detailed protocols for their study. By employing the methodologies outlined herein, researchers can continue to explore the rich chemical landscape of eudesmanes and unlock their potential for the development of novel and effective therapeutic agents.

References

Methodological & Application

The Architecture of Nature: Modern Strategies in Eudesmane Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The eudesmane sesquiterpenoids are a large and diverse family of natural products characterized by a bicyclic decalin core. Members of this family exhibit a wide range of biological activities, making them attractive targets for total synthesis. Modern synthetic strategies have moved towards efficiency and diversity, often mimicking nature's own biosynthetic pathways to achieve molecular complexity. These application notes provide an overview of key strategies, quantitative comparisons of synthetic routes, and detailed protocols for pivotal reactions in the total synthesis of eudesmanes.

Key Synthetic Strategies

Two prominent and powerful strategies in the contemporary synthesis of eudesmanes are the Biomimetic Two-Phase Synthesis and the Divergent Synthesis via Gold-Catalyzed Cyclization .

  • Biomimetic "Two-Phase" Synthesis: Pioneered by Baran and coworkers, this strategy emulates the natural biosynthesis of terpenes. It is divided into a "cyclase phase," where the fundamental carbon skeleton is assembled to form a lowly oxidized intermediate, and an "oxidase phase," where late-stage C-H oxidations introduce diverse functionalities.[1][2] This approach is highly efficient as it avoids protecting groups in the early stages and allows for the divergent synthesis of several family members from a common intermediate.[2][3] A key starting material for the oxidase phase is dihydrojunenol, which is synthesized on a gram scale.[2][3]

  • Divergent Synthesis via Gold(I)-Catalyzed Alder-Ene Cyclization: This streamlined approach, developed by Panigrahi and Pulukuri, constructs the this compound core through a key gold(I)-catalyzed Alder-ene cyclization.[4][5][6] The synthesis begins with an asymmetric tandem Michael addition-Aldol sequence to set key stereocenters. The subsequent cyclization efficiently forms the decalin core, and late-stage functionalization of olefinic handles allows for divergent access to a variety of oxidized this compound congeners.[4][6]

Quantitative Comparison of Synthetic Routes

The following table summarizes quantitative data for the total synthesis of selected this compound sesquiterpenoids via different strategies, allowing for a direct comparison of their efficiencies.

Target MoleculeKey StrategyStarting MaterialsLongest Linear Sequence (Steps)Overall Yield (%)Reference
DihydrojunenolTwo-Phase (Cyclase)Aldehyde & Methyl Vinyl Ketone921[2][3]
JunenolDivergent (Au-Catalyzed)3-methyl cyclohexenone & Homoprenyl magnesium bromide524[6]
4-epiajanolDivergent (Au-Catalyzed)3-methyl cyclohexenone & Homoprenyl magnesium bromide727[6]
PygmolDivergent (Au-Catalyzed)3-methyl cyclohexenone & Homoprenyl magnesium bromide625[6]
GallicadiolQuasi-biomimetic Ene CyclizationFunctionalized oxabicyclic templateNot specifiedNot specified[7]
IsoalantolactoneDiels-Alder / IsomerizationTrisubstituted furan13Not specified[7][8]

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Alder-Ene Cyclization

This protocol describes the key cyclization step in the divergent synthesis strategy to form the this compound core.[4][6]

Reaction:

  • Reactant: Diene-ol precursor (1.0 equiv)

  • Catalyst: Au(PPh₃)Cl (0.05 equiv)

  • Co-catalyst: AgSbF₆ (0.05 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room Temperature

Procedure:

  • To a solution of the diene-ol precursor in dry DCM, add Au(PPh₃)Cl and AgSbF₆.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the this compound core. (86% yield as a single diastereomer)[6]

Protocol 2: Site-Selective C-H Oxidation (Baran's Oxidase Phase)

This protocol outlines a representative late-stage C-H oxidation, a hallmark of the two-phase synthesis, to introduce hydroxyl groups with high selectivity.[1]

Reaction:

  • Substrate: Eudesmol carbamate (B1207046) precursor (1.0 equiv)

  • Reagent: Methyl(trifluoromethyl)dioxirane (TFDO) in CF₃CH₂OH/oxone

  • Solvent: Dichloromethane (DCM)

  • Temperature: -78 °C to room temperature

Procedure:

  • Prepare a fresh solution of TFDO by the reaction of trifluoroacetone with oxone.

  • Dissolve the eudesmol carbamate substrate in DCM and cool the solution to -78 °C.

  • Add the freshly prepared TFDO solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the hydroxylated product.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

Biomimetic_Two_Phase_Synthesis cluster_cyclase Cyclase Phase cluster_oxidase Oxidase Phase Start Simple Precursors Cyclization Key Cyclization (e.g., Robinson Annulation) Start->Cyclization Multiple Steps Core_Formation This compound Core Assembly Cyclization->Core_Formation Dihydrojunenol Dihydrojunenol (Common Intermediate) Core_Formation->Dihydrojunenol CH_Oxidation Site-Selective C-H Oxidation Dihydrojunenol->CH_Oxidation Functionalization Further Functionalization CH_Oxidation->Functionalization Target_Molecules Oxidized Eudesmanes Functionalization->Target_Molecules

Caption: Biomimetic "Two-Phase" Synthesis Strategy.

Divergent_Gold_Catalyzed_Synthesis cluster_functionalization Late-Stage Functionalization Start Cyclohexenone & Organomagnesium Reagent Michael_Aldol Asymmetric Tandem Michael Addition-Aldol Start->Michael_Aldol Diene_ol Diene-ol Precursor Michael_Aldol->Diene_ol Au_Cyclization Au(I)-Catalyzed Alder-Ene Cyclization Diene_ol->Au_Cyclization Eudesmane_Core Hydroxy-Functionalized This compound Core Au_Cyclization->Eudesmane_Core Hydrogenation Selective Hydrogenation Eudesmane_Core->Hydrogenation Epoxidation Selective Epoxidation Eudesmane_Core->Epoxidation Target_1 Junenol Hydrogenation->Target_1 Target_2 Pygmol Epoxidation->Target_2

Caption: Divergent Synthesis via Au(I)-Catalyzed Cyclization.

References

Application Notes and Protocols for the Isolation and Purification of Eudesmane Sesquiterpenoids from Alpinia oxyphylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinia oxyphylla, a plant from the Zingiberaceae family, is a well-established source of structurally diverse eudesmane-type sesquiterpenoids. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including potent anti-inflammatory and antioxidant effects. This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound sesquiterpenoids from the fruits of Alpinia oxyphylla. The methodologies described herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Biological Significance of this compound Sesquiterpenoids from Alpinia oxyphylla

This compound sesquiterpenoids isolated from Alpinia oxyphylla have been demonstrated to possess significant biological activities. Notably, they have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown that these compounds can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglia cells.[1] The mechanism of action for some of these compounds involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression.[1] Furthermore, certain this compound derivatives from this plant can modulate the phosphorylation of key signaling proteins in the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38, which are critical in the inflammatory response.[2]

Beyond their anti-inflammatory properties, these compounds have also been investigated for their neuroprotective and antioxidant activities, showing protective effects against oxidative stress in various cell models.[3][4] This spectrum of activity makes this compound sesquiterpenoids from Alpinia oxyphylla promising candidates for further investigation in the development of new therapeutic agents.

Experimental Protocols

This section details the step-by-step procedures for the extraction, fractionation, and purification of this compound sesquiterpenoids from the dried fruits of Alpinia oxyphylla.

Protocol 1: Extraction
  • Plant Material Preparation: Procure dried fruits of Alpinia oxyphylla. Grind the fruits into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction:

    • Weigh the powdered plant material. For a laboratory-scale extraction, a starting quantity of 1-5 kg is typical.[5]

    • Macerate the powder in 95% ethanol (B145695) or 100% methanol (B129727) at room temperature.[5] A common ratio is 1:10 (w/v) of plant material to solvent.

    • Allow the extraction to proceed for 48-72 hours with occasional agitation.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40-50 °C to obtain the crude extract.

Protocol 2: Fractionation
  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:

      • n-hexane

      • Dichloromethane (or Chloroform)

      • Ethyl acetate (B1210297) (EtOAc)

      • n-butanol (n-BuOH)

    • For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Repeat the partitioning of the aqueous layer three times with the same solvent to ensure complete extraction of compounds with corresponding polarity.

    • Concentrate each of the organic fractions (n-hexane, dichloromethane, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator to yield the respective fractions. This compound sesquiterpenoids are typically enriched in the n-hexane and ethyl acetate fractions.[5][6]

Protocol 3: Purification by Column Chromatography
  • Silica (B1680970) Gel Column Chromatography:

    • The n-hexane or ethyl acetate fraction is subjected to silica gel column chromatography for further separation.

    • Column Preparation: Pack a glass column with silica gel (100-200 mesh or 200-300 mesh) in the initial mobile phase solvent.

    • Sample Loading: Adsorb the dried fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.[4] Another system that can be used is a gradient of petroleum ether and acetone.

    • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 200-500 mL).

    • Monitoring: Monitor the fractions using thin-layer chromatography (TLC) with a suitable developing solvent and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Fractions obtained from silica gel chromatography that contain a mixture of compounds can be further purified using Sephadex LH-20 column chromatography.

    • Column Preparation: Swell the Sephadex LH-20 gel in the chosen eluent (e.g., methanol or a mixture of chloroform (B151607) and methanol) and pack the column.

    • Elution: Elute the sample with the same solvent system. This technique separates compounds based on their molecular size and polarity.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
  • Preparative HPLC:

    • Final purification of individual this compound sesquiterpenoids is often achieved using preparative or semi-preparative HPLC.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water or methanol and water is typically employed.

    • Detection: A UV detector is used for monitoring the elution of compounds, typically at wavelengths of 210 nm, 230 nm, or 254 nm.

    • Inject the partially purified fractions from column chromatography and collect the peaks corresponding to the individual compounds.

    • Remove the solvent from the collected fractions under reduced pressure or by lyophilization to obtain the pure this compound sesquiterpenoids.

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification of this compound sesquiterpenoids from Alpinia oxyphylla. Please note that these values are illustrative and can vary depending on the specific batch of plant material and the precise experimental conditions.

Table 1: Extraction and Fractionation Yields from Alpinia oxyphylla Fruits

StepStarting MaterialSolvent SystemYield (g)Yield (%)
Extraction 3 kg dried fruits100% Methanol250 g (Crude Extract)8.3%
Fractionation 250 g crude extractn-hexane94 g37.6%
Dichloromethane45 g18.0%
Ethyl Acetate60 g24.0%
n-Butanol35 g14.0%
Aqueous16 g6.4%

Data compiled and generalized from multiple sources for illustrative purposes.[5]

Table 2: Representative Yields of Purified this compound Sesquiterpenoids

Compound NameStarting FractionAmount of Starting Fraction (g)Purification MethodFinal Yield (mg)
Eudesma-3,11-dien-2-onen-hexane94CPC, Prep-HPLC181.6
7α-hydroperoxy eudesma-3,11-diene-2-onen-hexane13.9 (subfraction)Silica Gel CC, RP-C18 HPLCNot specified
7β-hydroperoxy eudesma-3,11-diene-2-onen-hexane13.9 (subfraction)Silica Gel CC, RP-C18 HPLCNot specified
Oxyphyllanene ANot specifiedNot specifiedSilica Gel CC, Prep-HPLCNot specified
Oxyphyllanene BNot specifiedNot specifiedSilica Gel CC, Prep-HPLCNot specified

Note: Quantitative yields of individual pure compounds are often not explicitly stated in publications or vary significantly. The provided data for Eudesma-3,11-dien-2-one is from a specific study for reference.[6]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Isolation A Dried Fruits of Alpinia oxyphylla B Grinding A->B C Powdered Plant Material B->C D Extraction (95% Ethanol or Methanol) C->D E Crude Extract D->E F Solvent Partitioning E->F G n-Hexane Fraction F->G H Ethyl Acetate Fraction F->H I Other Fractions F->I J Silica Gel Column Chromatography G->J H->J K Sephadex LH-20 Chromatography J->K L Preparative HPLC K->L M Purified this compound Sesquiterpenoids L->M

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound from Alpinia oxyphylla.

Anti-inflammatory Signaling Pathway

G Putative Anti-inflammatory Signaling Pathway of this compound Sesquiterpenoids cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (ERK1/2, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription This compound This compound Sesquiterpenoids This compound->MAPK Inhibits This compound->NFkB Inhibits iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 TNFa TNF-α Transcription->TNFa IL6 IL-6 Transcription->IL6 NO NO iNOS->NO

Caption: A diagram showing the inhibitory effects of this compound sesquiterpenoids on key inflammatory signaling pathways.

References

Application Note: Elucidating the Structure of Eudesmane Sesquiterpenoids using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane-type sesquiterpenoids are a large and diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The structural elucidation of these complex bicyclic molecules is a critical step in their study and potential development as therapeutic agents. This application note provides a detailed overview and experimental protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in determining the structure of this compound derivatives.

Overall Workflow for Structure Elucidation

The structural elucidation of a novel this compound sesquiterpenoid follows a logical progression of experiments and data analysis. The general workflow involves isolating the pure compound, determining its molecular formula by mass spectrometry, and then using a suite of 1D and 2D NMR experiments to piece together the carbon skeleton and establish the relative stereochemistry.

workflow cluster_isolation Compound Isolation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification (e.g., Chromatography) HRESIMS High-Resolution MS Isolation->HRESIMS OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Isolation->OneD_NMR MSMS MS/MS Fragmentation HRESIMS->MSMS MolFormula Determine Molecular Formula HRESIMS->MolFormula Substructures Identify Substructures & Functional Groups MSMS->Substructures TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR OneD_NMR->Substructures Connectivity Establish Connectivity TwoD_NMR->Connectivity Stereochem Determine Relative Stereochemistry TwoD_NMR->Stereochem MolFormula->Substructures Substructures->Connectivity Connectivity->Stereochem FinalStructure Propose Final Structure Stereochem->FinalStructure

References

Application of HPLC and CPC Techniques for the Separation of Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids are a large and diverse class of natural products that exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The effective separation and purification of these compounds from complex plant extracts are critical steps for their structural elucidation and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC) are powerful techniques widely employed for the isolation of eudesmanes. This document provides detailed application notes and protocols for the separation of this compound sesquiterpenoids using these two complementary chromatographic methods.

Principles of Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that pumps a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase).[1][2] The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.[1] Preparative HPLC is used for the isolation and purification of compounds in sufficient quantities for further analysis.[3][4]

Centrifugal Partition Chromatography (CPC) , a type of counter-current chromatography, is a liquid-liquid separation technique that utilizes a biphasic solvent system.[5][6][7] The stationary liquid phase is retained in the column by a strong centrifugal force, while the mobile liquid phase is pumped through it.[6][8] This method eliminates the need for a solid support, preventing the irreversible adsorption of samples and allowing for high sample loading and recovery rates.[3][7]

Application Note: Bioassay-Guided Isolation of this compound Sesquiterpenes from Lindera strychnifolia

This application note details a successful bioassay-guided fractionation and isolation of two this compound sesquiterpenes, Linderolide U and a new compound named Linderolide V, from the roots of Lindera strychnifolia.[9][10] The workflow combines the strengths of both CPC for initial fractionation and preparative HPLC for final purification.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound sesquiterpenes.

G cluster_extraction Extraction cluster_cpc CPC Fractionation cluster_bioassay Bioassay cluster_hplc HPLC Purification A Dried Roots of Lindera strychnifolia B n-Hexane Extraction A->B C Crude n-Hexane Extract B->C D Dual-Mode CPC Separation C->D E Collection of Fractions (H1-H10) D->E F ARE Induction Activity Assay E->F G Identification of Active Fraction (H9) F->G H Active Fraction H9 G->H I Preparative HPLC H->I J Isolation of Linderolide U and V I->J

Caption: Bioassay-guided isolation workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data from the separation process.

Table 1: CPC Fractionation of n-Hexane Extract [9]

FractionWeight (mg)Weight Ratio (%)
H1940.819.7
H2964.120.2
H389.11.9
H4114.02.4
H5550.411.5
H6417.58.7
H745.20.9
H8339.87.1
H91226.525.7
H1088.91.9
Total 4776.3 100.0

Table 2: Preparative HPLC Purification of Active Fraction H9 [9]

CompoundRetention Time (min)Yield (mg)
Linderolide U23.842.6
Linderolide V35.513.8

Experimental Protocols

Protocol 1: Centrifugal Partition Chromatography (CPC)

This protocol describes the initial fractionation of the crude n-hexane extract of L. strychnifolia roots using dual-mode CPC.[9]

1. Instrumentation:

  • Preparative CPC instrument with a 1000 mL rotor volume.

2. Solvent System Selection:

  • A two-phase solvent system composed of n-hexane-methanol-water (10:8.5:1.5, v/v/v) was selected based on the partition coefficients (K values) of the major peaks in the crude extract.[9]

3. CPC Procedure:

  • The lower aqueous phase was used as the mobile phase initially, and the upper organic phase as the stationary phase in ascending mode.

  • The CPC rotor was filled with the lower layer at a flow rate of 50 mL/min and a rotation speed of 500 rpm.

  • The rotation speed was then increased to 1000 rpm.

  • The upper layer was subsequently used as the mobile phase in descending mode at a flow rate of 10 mL/min.

  • The eluent was collected into ten fractions (H1-H10).

Logical Relationship of CPC Parameters

The following diagram illustrates the key relationships in setting up the CPC experiment.

G cluster_input Input Parameters cluster_process CPC Process cluster_output Output A Crude Extract C Determine Partition Coefficients (K values) A->C B Solvent System (n-hexane-methanol-water 10:8.5:1.5, v/v/v) B->C D Select Stationary & Mobile Phases C->D E Set CPC Parameters (Flow Rate, Rotation Speed) D->E F Separated Fractions E->F

Caption: CPC parameter selection logic.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC)

This protocol was used for profiling the crude extract and the CPC fractions.[9]

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Capcellpak UG120 C18 (4.6 × 250 mm, 5 μm).[9]

  • Mobile Phase:

  • Gradient Elution:

    • 0–10 min: 10–50% A.

    • 10–45 min: 50–95% A.

    • 45-50 min: 95% A.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 and 254 nm.

  • Injection Volume: 10 µL.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol details the final purification of the bioactive fraction H9 to isolate the target this compound sesquiterpenes.[9]

1. Instrumentation:

  • Preparative HPLC system (e.g., Gilson 321 pump, Waters 2487 detector).

2. Chromatographic Conditions:

  • Column: RS Tech HECTOR C18 (21.2 × 250 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with 40% acetonitrile in water.

  • Flow Rate: 10 mL/min.

  • Detection Wavelength: 230 and 254 nm.

  • Sample: The active fraction H9 was dissolved in methanol (B129727) for injection.

Conclusion

The combination of CPC and preparative HPLC provides an efficient and high-yield strategy for the separation of this compound sesquiterpenoids from complex natural product extracts. CPC serves as an excellent initial fractionation technique due to its high sample capacity and recovery rate, while preparative HPLC offers the high resolution necessary for the final purification of target compounds. These detailed protocols and application notes can serve as a valuable guide for researchers in the field of natural product chemistry and drug development.

References

Eudesmane Sesquiterpenoids: In Vivo Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in biomedical research for their potent and varied biological activities. In vivo studies have substantiated their therapeutic potential across several key areas, including inflammation, cancer, and neurodegenerative diseases. These compounds exert their effects by modulating critical cellular signaling pathways, offering promising avenues for the development of novel therapeutic agents.

Anti-inflammatory Activity: this compound sesquiterpenoids have demonstrated significant anti-inflammatory effects in various in vivo models. A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), these compounds block the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[1][2]

Anticancer Potential: The anticancer properties of this compound sesquiterpenoids have been highlighted in several studies. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[3][4] Some this compound derivatives have been shown to interfere with the Vascular Endothelial Growth Factor (VEGF) and Angiopoietin 2 (Ang2) mediated signaling pathways, crucial for tumor angiogenesis. Furthermore, they can induce cell death through the accumulation of reactive oxygen species (ROS) and hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Neuroprotective Effects: In the realm of neuropharmacology, this compound sesquiterpenoids have shown promise in protecting against neuronal damage. In vivo and in vitro models have indicated their ability to mitigate oxidative stress-induced cell death and neuroinflammation.[5][6][7][8][9] The neuroprotective mechanisms are often linked to the suppression of neuroinflammatory pathways, such as the TLR4/NF-κB/MAPK signaling cascade, and the upregulation of antioxidant responses.[10]

These application notes underscore the potential of this compound sesquiterpenoids as lead compounds in drug discovery. The following sections provide detailed quantitative data from representative in vivo studies and standardized protocols for key experimental procedures to facilitate further research in this exciting field.

Data Presentation: In Vivo Efficacy of this compound Sesquiterpenoids

Compound/ExtractTherapeutic AreaModelKey FindingsReference
epi-eudebeiolide CAnti-inflammatoryLPS-activated RAW 264.7 cellsInhibited nitric oxide production with an IC50 of 17.9 μM. Dose-dependently decreased iNOS mRNA and protein expression.[1][1]
Salviplenoid AAnti-inflammatoryLPS-induced Raw264.7 cellsSignificantly decreased the release of NO and TNF-α. Inhibited the expression of iNOS and COX-2 proteins.[2][2]
Aquisinenoid CAnticancerHuman breast cancer cells (MCF-7, MDA-MB-231) and normal liver cells (LO2)Exhibited significant anti-cancer effects, with greater sensitivity towards cancer cells (IC50 = 2.834 μM for MCF-7, 1.545 μM for MDA-MB-231) compared to normal cells (IC50 = 27.82 μM for LO2).[3][3]
This compound-type sesquiterpenoids (1b and 4) from Chloranthus serratusNeuroprotectionH2O2 damaged PC12 cellsAt a concentration of 10 μM, compounds 1b and 4 increased cell viability from 54.8% to 76.8% and 72.7%, respectively.[5][5]
1,10-Seco-Eudesmane Sesquiterpenoid (Compound 15)Anti-neuroinflammatoryLPS-activated microglia cellsAttenuated TNF-α and PGE2 production and inhibited iNOS and COX-2 expression at a submicromolar level.[10][10]

Signaling Pathways and Visualization

NF-κB Signaling Pathway Inhibition by this compound Sesquiterpenoids

This compound sesquiterpenoids commonly target the NF-κB signaling pathway to exert their anti-inflammatory effects. The diagram below illustrates the canonical NF-κB pathway and the points of inhibition by these compounds.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB p_IkB p-IκB (Phosphorylated) NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active Releases Ub_p_IkB Ubiquitinated p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Degradation Ub_p_IkB->Proteasome Proteasome->IkB Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Promotes This compound This compound Sesquiterpenoids This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.

MAPK Signaling Pathway Modulation in Anticancer and Neuroprotective Effects

The MAPK signaling pathway is another crucial target for this compound sesquiterpenoids, influencing cellular processes like proliferation, apoptosis, and inflammation. The diagram below provides a simplified overview of the MAPK cascade and potential points of modulation.

MAPK_Pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Regulates This compound This compound Sesquiterpenoids This compound->MAPKKK Modulates This compound->MAPKK Modulates This compound->MAPK Modulates

Caption: Modulation of the MAPK signaling cascade by this compound sesquiterpenoids.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method to evaluate the anti-inflammatory effects of this compound sesquiterpenoids in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound sesquiterpenoid test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group I: Vehicle control

      • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally)

      • Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally)

    • Administer the vehicle, standard drug, or test compound 60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Western Blot Analysis for NF-κB Pathway Proteins in Tissue Samples

This protocol outlines the procedure for determining the expression levels of key proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p65) in tissue homogenates from in vivo studies.

Materials:

  • Tissue samples (e.g., from inflamed paw tissue)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tissue samples in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin).

In Vivo Anticancer Activity: Tumor Xenograft Model in Nude Mice

This protocol details the evaluation of the anticancer efficacy of this compound sesquiterpenoids in a human tumor xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., MCF-7, A549)

  • Matrigel

  • This compound sesquiterpenoid test compound

  • Vehicle (e.g., PBS, corn oil)

  • Standard chemotherapeutic agent (e.g., Doxorubicin)

  • Calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Cell Preparation:

    • Acclimatize the mice for one week.

    • Culture the cancer cells to 80-90% confluency, harvest, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Grouping and Treatment:

    • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

      • Group I: Vehicle control

      • Group II: Standard drug

      • Group III-V: Test compound at different doses

    • Administer the treatments (e.g., daily or every other day via oral gavage or intraperitoneal injection) for a specified period (e.g., 2-4 weeks).

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups.

    • Statistically analyze the differences in final tumor volume and weight between the groups.

References

Application Notes & Protocols for the Development of Analytical Standards for Eudesmane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eudesmane-type sesquiterpenoids are a large and diverse class of natural products found in various plants and fungi.[1][2] They are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them significant targets in pharmaceutical research and drug development.[1][3] The development of reliable and accurate analytical methods for the quantification of eudesmanes is essential for quality control, pharmacokinetic studies, and understanding their biological roles. A critical prerequisite for such methods is the availability of high-purity analytical standards.

This document provides detailed application notes and experimental protocols for the isolation, purification, characterization, and subsequent quantification of this compound sesquiterpenoids. The methodologies cover common chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Isolation and Purification of this compound Standards from Natural Sources

The initial step in developing an analytical standard is to isolate the target this compound compound in high purity from a natural source, such as plant material.

Experimental Protocol 1: Extraction and Liquid-Liquid Fractionation

This protocol describes a general procedure for extracting and fractionating eudesmanes from dried plant material.[1]

  • Maceration: Weigh 1.0 kg of dried and powdered plant material (e.g., aerial parts of Salvia plebeia).[1] Place the material in a large vessel and add 4 x 2 L of 95% ethanol (B145695) (EtOH) for extraction at room temperature.[1] Allow the mixture to macerate for 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in 1 L of water. Perform sequential liquid-liquid partitioning by extracting the aqueous suspension with petroleum ether (4 x 0.5 L) followed by ethyl acetate (B1210297) (EtOAc) (4 x 0.5 L).[1]

  • Fraction Concentration: Concentrate the petroleum ether and EtOAc fractions separately using a rotary evaporator. The eudesmanes are typically found in the less polar petroleum ether and moderately polar EtOAc fractions.[1]

Experimental Protocol 2: Chromatographic Purification

The crude fractions are further purified using column chromatography and preparative HPLC to isolate individual this compound compounds.[1][4]

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a silica gel column with an appropriate solvent system (e.g., petroleum ether/EtOAc, starting with a 10:1 ratio and gradually increasing polarity).[1]

    • Load the concentrated EtOAc extract onto the column.

    • Elute the column with the solvent gradient, collecting fractions of 20-30 mL.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) to pool fractions containing similar compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the pooled fractions from the silica gel column using a preparative HPLC system.[4]

    • Column: A C18 column (e.g., 5 µm, 250 × 21.2 mm) is commonly used.[4]

    • Mobile Phase: An isocratic or gradient elution with acetonitrile (B52724) and water is typical. For example, an isocratic elution with 40% acetonitrile can be effective.[4]

    • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 10 mL/min).[4]

    • Detection: Monitor the elution at wavelengths such as 230 nm and 254 nm.[4]

    • Collect the peaks corresponding to individual compounds and concentrate them to yield the purified eudesmanes.

G cluster_workflow Workflow for Isolation and Purification of this compound Analytical Standards Plant Dried Plant Material Extraction Extraction (95% EtOH) Plant->Extraction Maceration CrudeExtract Crude Extract Extraction->CrudeExtract Partition Liquid-Liquid Partitioning (Petroleum Ether, EtOAc) CrudeExtract->Partition Fractions Crude Fractions Partition->Fractions Silica Silica Gel Column Chromatography Fractions->Silica SemiPure Semi-Purified Fractions Silica->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureStd Purified this compound (>95% Purity) PrepHPLC->PureStd

Workflow for isolating and purifying this compound analytical standards.

Part 2: Purity Assessment and Standard Qualification

Once a this compound compound is isolated, its structure must be unequivocally confirmed and its purity accurately determined for it to serve as a reliable analytical standard.

Experimental Protocol 3: Structural Elucidation
  • Mass Spectrometry (MS): Determine the molecular formula using High-Resolution Mass Spectrometry (HR-ESI-MS).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[1][4]

    • Elucidate the chemical structure by analyzing the spectral data and comparing it with literature values for known eudesmanes.[1][4]

Experimental Protocol 4: Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining purity without needing a specific reference standard of the same compound.[5]

  • Sample Preparation:

    • Accurately weigh a known amount of the purified this compound.

    • Accurately weigh a known amount of a high-purity internal standard (calibrant) that has a simple spectrum with signals that do not overlap with the analyte (e.g., maleic acid, dimethyl terephthalate).[6]

    • Dissolve both the this compound and the internal standard in a known volume of a deuterated solvent.

  • ¹H-NMR Acquisition:

    • Acquire the ¹H-NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.

    • Ensure accurate shimming and turn off sample spinning to avoid spinning sidebands.[5]

  • Purity Calculation:

    • Integrate a well-resolved signal from the this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, IS = Internal Standard.

G cluster_workflow Workflow for Purity Assessment and Standard Qualification cluster_qual Qualification PureCompound Purified this compound Structure Structural Elucidation PureCompound->Structure Purity Purity Determination PureCompound->Purity Structure->Purity NMR 1D & 2D NMR Structure->NMR MS HR-MS Structure->MS qNMR Quantitative NMR (qNMR) Purity->qNMR HPLC HPLC-PDA (Purity %) Purity->HPLC QualifiedStd Qualified Analytical Standard

Workflow for the characterization and purity assessment of an analytical standard.

Part 3: Quantitative Analysis Methods

With a qualified standard, methods can be developed and validated for the quantification of eudesmanes in various sample matrices.

Experimental Protocol 5: Quantification by GC-MS

This method is suitable for volatile eudesmanes, often found in essential oils or wine.[7][8]

  • Sample Preparation (HS-SPME for Wine): [8]

    • Place a 10 mL wine sample in a vial with NaCl.

    • Equilibrate the sample for 15 minutes.

    • Expose a Solid-Phase Microextraction (SPME) fiber to the headspace for 15 minutes to extract volatile compounds.

  • Instrumentation and Conditions:

    • GC System: Varian 3800 Gas Chromatograph or equivalent.[8]

    • Injector: Splitless mode, 260 °C.[8]

    • Column: CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant pressure of 10 psi.[8]

    • Oven Program: 45 °C (5 min), then ramp to 80 °C at 10 °C/min, then to 240 °C at 2 °C/min.[8]

    • MS System: Ion trap mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, using characteristic ions for each this compound.[8]

  • Quantification:

    • Prepare a calibration curve by analyzing a series of standard solutions of the qualified this compound standard at known concentrations.

    • Analyze the sample and determine the concentration based on the peak area relative to the calibration curve. The method of standard additions is recommended for complex matrices like wine.[8]

Experimental Protocol 6: Quantification by HPLC-PDA

This method is ideal for non-volatile or thermally labile this compound derivatives.[9][10]

  • Sample Preparation:

    • Accurately weigh the sample material (e.g., powdered leaves).

    • Extract with a suitable solvent (e.g., MeOH/H₂O 9:1 v/v) containing an internal standard (e.g., scopoletin).[9]

    • Use sonication or vortexing to ensure complete extraction, followed by centrifugation or filtration to remove particulates.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a Photodiode Array (PDA) or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the this compound shows maximum absorbance.

  • Quantification:

    • Prepare a calibration curve by injecting a series of standard solutions of the qualified this compound standard (e.g., 10.0 to 310.0 µg/mL).[9]

    • Plot the peak area against concentration and perform a linear regression.

    • Inject the prepared sample, and calculate the concentration of the this compound based on its peak area and the regression equation from the calibration curve.

G cluster_workflow General Workflow for this compound Quantification in a Sample Matrix Sample Sample Matrix (e.g., Plant Extract, Wine) Prep Sample Preparation Sample->Prep Extract Extraction / Dilution + Internal Standard Prep->Extract Cleanup Filtration / SPE Extract->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-PDA Analysis->HPLC GCMS GC-MS Analysis->GCMS Data Data Processing HPLC->Data GCMS->Data Integration Peak Integration Data->Integration Calib Calibration Curve (from Qualified Standard) Calib->Data Result Quantitative Result (Concentration) Integration->Result

General workflow for quantifying eudesmanes in a sample matrix.

Data Presentation: Method Validation Parameters

For any quantitative method to be reliable, it must be validated according to established guidelines (e.g., ICH). The following tables summarize typical parameters for GC-MS and HPLC methods used in the analysis of sesquiterpenoids.

Table 1: Typical GC-MS Parameters and Validation Data

Parameter Typical Value / Range Reference
Column Type CP-Wax 52 CB or DB-5 [8][11]
Injector Temp. 260 °C [8]
Mode Splitless [8]
Carrier Gas Helium [8]
Oven Program Temperature gradient (e.g., 45-240 °C) [8][12]
Ionization Mode Electron Ionization (EI, 70 eV) [12]
Scan Mode SIM or Full Scan [8]
Linearity (R²) ≥ 0.998 [12]
LOD ~0.05 µg/L [8]
LOQ ~0.15 µg/L [8]
Accuracy (Recovery) 80 - 115% [12]

| Precision (RSD) | ≤ 12% |[12] |

Table 2: Typical HPLC-PDA Parameters and Validation Data

Parameter Typical Value / Range Reference
Column Type C18 Reversed-Phase (e.g., 250 x 4.6 mm) [4][13]
Mobile Phase Acetonitrile / Water (Gradient or Isocratic) [4][13]
Flow Rate 1.0 - 1.3 mL/min [13]
Detection PDA or UV (e.g., 230, 254 nm) [4]
Linear Range 10.0 - 310.0 µg/mL [9]
Linearity (R²) > 0.998 [9]
LOD 2.0 - 6.8 µg/mL [9]
LOQ 6.0 - 20.4 µg/mL [9]
Accuracy (Recovery) 74 - 90% [9]

| Precision (RSD) | < 10% |[9] |

References

Determining the Absolute Configuration of Eudesmanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Development and Natural Product Chemistry

The precise three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, is a critical parameter in drug discovery and development. For the eudesmane class of sesquiterpenoids, which exhibit a wide range of biological activities, unambiguous determination of stereochemistry is paramount for understanding structure-activity relationships and ensuring the safety and efficacy of potential therapeutic agents. This document provides detailed application notes and experimental protocols for the principal methods employed in determining the absolute configuration of eudesmanes: X-ray Crystallography, Chiroptical Spectroscopy (ECD and VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy via the Mosher Method.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

Application Note: This method is unparalleled in its ability to provide an unambiguous structural assignment. However, its primary limitation is the requirement for a high-quality single crystal of the this compound derivative, which can be challenging to obtain. The presence of a heavy atom in the structure can enhance the accuracy of the absolute configuration determination through anomalous dispersion.[4]

Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Growth:

    • Dissolve the purified this compound in a suitable solvent or solvent system (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof) to near saturation.

    • Employ a slow evaporation technique at a constant temperature. Other methods include slow cooling of a saturated solution or vapor diffusion (e.g., diffusing a poor solvent into a solution of the compound).

    • Visually inspect for the formation of well-defined, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).

    • Collect the diffraction data as a series of frames while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to determine atomic positions, bond lengths, and angles.

    • Determine the absolute configuration by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.[5]

Chiroptical Methods: Probing Chirality in Solution

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[6][7][8] By comparing the experimental ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be confidently assigned.[9][10]

Application Note: These methods are powerful for determining the absolute configuration of eudesmanes in solution, which is often more biologically relevant than the solid state. They do not require crystallization, making them applicable to a wider range of compounds. However, they rely on computational modeling, and the accuracy of the assignment depends on the quality of the calculations and the conformational flexibility of the molecule.[7]

Diagram: Workflow for Absolute Configuration Determination using ECD/VCD

ECD_VCD_Workflow cluster_experimental Experimental cluster_computational Computational exp_sample This compound Sample exp_measurement ECD/VCD Measurement exp_sample->exp_measurement exp_spectrum Experimental Spectrum exp_measurement->exp_spectrum comparison Comparison of Experimental and Calculated Spectra exp_spectrum->comparison comp_structure Postulated Structure (R or S enantiomer) comp_conf_search Conformational Search comp_structure->comp_conf_search comp_optimization DFT Geometry Optimization & Frequency Calculation comp_conf_search->comp_optimization comp_ecd_vcd_calc TDDFT ECD/VCD Calculation comp_optimization->comp_ecd_vcd_calc comp_spectrum Calculated Spectrum comp_ecd_vcd_calc->comp_spectrum comp_spectrum->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: Workflow for ECD/VCD analysis.

Experimental and Computational Protocol: ECD/VCD Analysis
  • Sample Preparation and Spectral Acquisition:

    • Dissolve the purified this compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the Cotton effects, typically in the range of 0.1-1.0 mg/mL.

    • Record the ECD or VCD spectrum on a calibrated spectrometer.

    • Acquire a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer of the this compound.

    • Perform a thorough conformational search using molecular mechanics (e.g., MMFF) to identify low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies of the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[11]

    • For ECD, calculate the electronic excitation energies and rotational strengths using Time-Dependent DFT (TD-DFT).[12] For VCD, calculate the vibrational rotational strengths.

    • Boltzmann-average the calculated spectra of the individual conformers to obtain the final theoretical spectrum.

  • Comparison and Assignment:

    • Compare the experimental ECD or VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major Cotton effects in the experimental and calculated spectra match, the assumed absolute configuration is correct. If they are mirror images, the absolute configuration is that of the other enantiomer.

Table 1: Example of ECD Data for this compound Derivatives
CompoundSolventWavelength (nm)Δ ε (M⁻¹cm⁻¹)
(4S,5R,7R,10R)-Eudesm-11-en-4-olMethanol210+3.5
(4R,5S,7S,10S)-Eudesm-11-en-4-olMethanol210-3.2
Linderolide UMethanol225+12.5
Linderolide VMethanol228+8.0

Note: The data presented here are illustrative and may not correspond to specific literature values.

Mosher Method: NMR-Based Determination for Chiral Alcohols

The Mosher method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols.[13][14][15] It involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The anisotropic effect of the phenyl group in the MTPA esters causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[16][17][18]

Application Note: This method is particularly useful for eudesmanols (eudesmanes with a hydroxyl group). It requires only small amounts of the sample and provides reliable results when the conformational preferences of the Mosher esters are well-defined. Careful assignment of the proton NMR signals is crucial for a correct interpretation.

Diagram: Logical Flow of the Mosher Method

Mosher_Method_Flow cluster_synthesis Esterification cluster_analysis NMR Analysis eudesmanol Eudesmanol (Unknown Configuration) r_mtpa (R)-MTPA-Cl eudesmanol->r_mtpa + s_mtpa (S)-MTPA-Cl eudesmanol->s_mtpa + s_ester (S)-MTPA Ester r_mtpa->s_ester r_ester (R)-MTPA Ester s_mtpa->r_ester nmr_s ¹H NMR of (S)-MTPA Ester s_ester->nmr_s nmr_r ¹H NMR of (R)-MTPA Ester r_ester->nmr_r delta_calc Calculate Δδ = δS - δR nmr_s->delta_calc nmr_r->delta_calc interpretation Interpret Δδ values and Assign Absolute Configuration delta_calc->interpretation

Caption: Logical workflow of the Mosher method.

Experimental Protocol: Mosher Ester Analysis
  • Preparation of Mosher Esters:

    • In two separate NMR tubes, dissolve a small amount of the eudesmanol (e.g., 0.5-1.0 mg) in anhydrous deuterated pyridine (B92270) or a mixture of deuterated chloroform (B151607) and pyridine.

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature, monitoring by TLC or NMR if necessary.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.

  • Data Analysis and Interpretation:

    • For each proton on either side of the carbinol center, calculate the chemical shift difference: Δδ = δS - δR.

    • Draw a planar model of the MTPA ester, with the carbinyl proton, the ester carbonyl, and the trifluoromethyl group in the plane.

    • Protons that lie on the same side of this plane as the phenyl group in the preferred conformation will be shielded, while those on the opposite side will be deshielded.

    • A positive Δδ value indicates that the corresponding proton is on one side of the Mosher ester plane, while a negative Δδ value indicates it is on the other side.

    • By assigning the positive and negative Δδ values to the respective sides of the eudesmanol structure, the absolute configuration of the carbinol center can be determined.

Table 2: Illustrative ¹H NMR Data for Mosher Esters of a Hypothetical Eudesmanol
Protonδ (S-MTPA ester) [ppm]δ (R-MTPA ester) [ppm]Δδ (δS - δR) [ppm]
H-2α1.851.95-0.10
H-2β2.102.00+0.10
H-42.502.40+0.10
Me-140.951.05-0.10
Me-151.201.15+0.05

Note: This is example data. The signs of Δδ will depend on the specific stereochemistry of the eudesmanol.

Conclusion

The determination of the absolute configuration of eudesmanes is a critical step in their development as potential therapeutic agents. The choice of method depends on the nature of the compound and the available resources. X-ray crystallography provides the most definitive answer but is contingent on obtaining suitable crystals. Chiroptical methods (ECD and VCD) are powerful solution-state techniques that are broadly applicable but require computational support. The Mosher method is an elegant NMR-based approach that is highly effective for chiral alcohols. By applying these methods, researchers can confidently elucidate the stereochemistry of eudesmanes, paving the way for a deeper understanding of their biological function.

References

Application Notes: Eudesmane Sesquiterpenoids as Chiral Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the eudesmane scaffold as a versatile chiral building block in the asymmetric synthesis of complex natural products. The protocols focus on a recently developed divergent strategy that allows for the efficient, protecting-group-free synthesis of a variety of oxidized this compound congeners. This approach highlights the utility of the rigid, stereochemically dense decalin core of eudesmanes as a foundation for introducing further structural and functional diversity.

Introduction to Eudesmanes in Chiral Synthesis

This compound sesquiterpenoids are a large class of natural products characterized by a bicyclic decalin core with multiple contiguous stereogenic centers.[1] Their inherent chirality, derived from the chiral pool of nature, makes them attractive starting points for the synthesis of complex molecules.[2] The rigid framework of the this compound skeleton allows for a high degree of stereochemical control in subsequent chemical transformations. This makes them valuable as chiral synthons or scaffolds in drug discovery and total synthesis. While much of the research has focused on the total synthesis of the this compound natural products themselves due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, the underlying synthetic strategies showcase their potential as versatile chiral building blocks.[3][4][5][6][7][8]

A key strategy in leveraging the this compound core involves a divergent approach, where a common chiral intermediate is synthesized and then elaborated into a variety of target molecules through late-stage functionalization.[1][9] This is exemplified by the asymmetric synthesis of a hydroxy-functionalized decalin scaffold that serves as a precursor to seven different oxidized this compound natural products.[1]

Core Synthetic Strategy: A Divergent Approach

The cornerstone of this synthetic approach is the stereocontrolled construction of a common this compound intermediate, which is then selectively functionalized to yield a range of natural products. The overall workflow can be visualized as a two-phase process, mimicking the biosynthesis of terpenes where a foundational hydrocarbon framework is first established and then diversified through oxidation.[10]

G cluster_0 Phase 1: Chiral Core Synthesis cluster_1 Phase 2: Divergent Functionalization Start 3-Methylcyclohexenone & Homoprenyl Magnesium Bromide MichaelAldol Asymmetric Cu-NHC-catalyzed Tandem Michael Addition/Aldol Reaction Start->MichaelAldol DienePrecursor Hydroxy-functionalized Decalin Precursor MichaelAldol->DienePrecursor AlderEne Stereoselective Au(I)-catalyzed Alder-Ene Cyclization DienePrecursor->AlderEne EudesmaneCore Common this compound Intermediate (Diene 8) AlderEne->EudesmaneCore Hydrogenation Selective Hydrogenation EudesmaneCore->Hydrogenation Epoxidation Site-Specific Epoxidation EudesmaneCore->Epoxidation EudesmaneCore->Epoxidation Junenols Dihydrojunenol & Junenol Hydrogenation->Junenols RingOpening Regiospecific Ring Opening Epoxidation->RingOpening Dihydroxylation Dihydroxylation Epoxidation->Dihydroxylation Pygmol Pygmol Epoxidation->Pygmol Epiajanol 4-Epiajanol RingOpening->Epiajanol Tetraols Eudesmantetraol & 11-Epieudesmantetraol Dihydroxylation->Tetraols

Figure 1: Divergent synthetic strategy for this compound natural products.

Quantitative Data Summary

The following tables summarize the yields and step-counts for the synthesis of seven this compound natural products from the common intermediate.

ProductKey Late-Stage ReactionsNumber of Steps (from common intermediate)Overall YieldReference
DihydrojunenolSelective Hydrogenation129%[11]
JunenolSelective Hydrogenation124%[11]
4-EpiajanolEpoxidation, Regiospecific Ring Opening327%[11]
7-EpieudesmacarbonateEpoxidation, Ring Opening, Carbonate Formation426%[11]
PygmolEpoxidation225%[11]
EudesmantetraolEpoxidation, Dihydroxylation, Ring Opening312%[11]
11-EpieudesmantetraolEpoxidation, Dihydroxylation, Ring Opening312%[11]

Table 1: Synthesis Summary of this compound Natural Products

Experimental Protocols

Protocol 1: Asymmetric Synthesis of the Common this compound Intermediate (Diene 8)

This protocol details the construction of the key chiral decalin-based this compound core.

Step 1: Asymmetric Copper-NHC-catalyzed Tandem Michael Addition/Aldol Reaction

G reagents 3-Methylcyclohexenone Homoprenyl MgBr Cu(OTf)₂ NHC Ligand L Formaldehyde (B43269) reaction Tandem Michael Addition - Aldol Reaction reagents->reaction product Hydroxy-functionalized Decalin Precursor (9) reaction->product

Figure 2: Workflow for the tandem Michael addition/Aldol reaction.
  • Materials:

    • 3-Methylcyclohexenone (1.0 equiv)

    • Homoprenyl magnesium bromide (1.5 equiv)

    • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (5 mol%)

    • N-Heterocyclic carbene (NHC) ligand L (5 mol%)

    • Formaldehyde (excess)

    • Anhydrous diethyl ether (Et₂O)

  • Procedure:

    • To a solution of Cu(OTf)₂ and the NHC ligand L in anhydrous Et₂O at 0 °C, add a solution of homoprenyl magnesium bromide in Et₂O.

    • Stir the mixture for 15 minutes.

    • Add a solution of 3-methylcyclohexenone in Et₂O dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Add an excess of a solution of formaldehyde in Et₂O.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer (compound 9).

  • Quantitative Data:

    • Yield of desired diastereomer 9: 45%

    • Enantioselectivity: Good (specific ee not provided in abstract)[1]

Step 2: Stereoselective Au(I)-catalyzed Alder-Ene Cyclization

G precursor Decalin Precursor (9) reaction Alder-Ene Cyclization precursor->reaction catalyst AuPPh₃Cl AgSbF₆ catalyst->reaction product Common this compound Intermediate (8) reaction->product

Figure 3: Workflow for the Au(I)-catalyzed Alder-Ene cyclization.
  • Materials:

    • Hydroxy-functionalized decalin precursor (9) (1.0 equiv)

    • (Triphenylphosphine)gold(I) chloride (AuPPh₃Cl) (5 mol%)

    • Silver hexafluoroantimonate (AgSbF₆) (5 mol%)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • To a solution of the decalin precursor (9) in anhydrous DCM, add AuPPh₃Cl and AgSbF₆.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Filter the reaction mixture through a short pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the common this compound intermediate (diene 8).

  • Quantitative Data:

    • Yield of diene 8: 86%

    • Diastereoselectivity: Single diastereomer[1]

Protocol 2: Synthesis of 4-Epiajanol (3) from the Common Intermediate (8)

This protocol illustrates the late-stage functionalization of the common this compound core.

  • Step 1: Site-Specific Epoxidation:

    • Treat the common intermediate (8) with m-chloroperoxybenzoic acid (m-CPBA) to selectively epoxidize the C4 olefin, yielding monoepoxide 16.

  • Step 2: Regiospecific Epoxide Ring Opening:

    • React the monoepoxide (16) with lithium aluminum hydride (LiAlH₄) to regioselectively open the epoxide, forming an intermediate diol (17).

  • Step 3: Hydrogenation:

    • Hydrogenate the remaining C11 olefin of the intermediate diol (17) to furnish 4-epiajanol (3).

  • Quantitative Data:

    • Yield over 2 steps (from monoepoxide 16): 96%[1]

Applications in Drug Discovery and Development

The synthesized this compound natural products and their analogs serve as a valuable library of chiral molecules for biological screening. Their diverse oxidation patterns and stereochemically dense structures make them ideal candidates for interacting with biological targets.

  • Scaffolds for Analog Synthesis: The divergent synthetic route allows for the rapid generation of analogs by modifying the late-stage functionalization steps. This is crucial for structure-activity relationship (SAR) studies in the early phases of drug discovery.

  • Biological Activity: this compound derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. For instance, some eudesmanolides inhibit the IL-6-induced STAT3 activation pathway, which is relevant in inflammation and cancer.[12] Others have shown inhibitory effects on nitric oxide (NO) production, another key target in inflammatory processes.[10]

  • Chiral Building Blocks for Further Synthesis: While the primary focus of the cited literature is the synthesis of the this compound natural products themselves, the chiral this compound core represents a valuable starting point for the synthesis of other complex molecules. The rigid, well-defined stereochemistry of the decalin system can be used to direct the stereochemical outcome of reactions at appended functional groups. However, specific examples of using these synthetically derived eudesmanes as chiral auxiliaries or starting materials for the total synthesis of non-eudesmane targets are not extensively documented in the current literature. The development of such applications remains a promising area for future research.

Conclusion

The divergent, protecting-group-free synthesis of this compound sesquiterpenoids provides a powerful platform for accessing a variety of complex, chiral molecules. The detailed protocols and quantitative data presented herein offer a practical guide for researchers interested in utilizing the this compound scaffold in natural product synthesis and drug discovery. The inherent chirality and rigid framework of the this compound core make it an excellent building block for generating molecular diversity and exploring new areas of chemical biology.

References

Application Notes and Protocols for High-Throughput Screening of Eudesmane Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids are a diverse class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and anti-angiogenic properties.[1][2] High-throughput screening (HTS) of this compound compound libraries offers a powerful approach to identify novel lead compounds for drug discovery. These application notes provide detailed protocols for the preparation and screening of this compound libraries against key biological targets, enabling the identification of bioactive molecules and the elucidation of their mechanisms of action.

Data Presentation: Bioactivity of this compound Sesquiterpenoids

The following table summarizes the reported inhibitory concentrations (IC50) of various this compound compounds in anti-inflammatory and anticancer assays. This data provides a baseline for hit selection criteria in HTS campaigns.

Compound NameAssay TypeCell LineTarget/StimulusIC50 (µM)Reference
Epi-eudebeiolide CNitric Oxide ProductionRAW 264.7LPS17.9[3]
This compound Compound 11Nitric Oxide ProductionBV-2LPS21.63[2]
This compound Compound 20Nitric Oxide ProductionBV-2LPS>60.70[2]
This compound Compound 24Nitric Oxide ProductionBV-2LPS>60.70[2]
This compound Compound 40Nitric Oxide ProductionBV-2LPS>60.70[2]
Aquisinenoid CCytotoxicityMCF-7-2.83[4]
Aquisinenoid CCytotoxicityMDA-MB-231-1.55[4]
TeuhetenoneCytotoxicityMCF-7-22.8[5]
(11S,5')-spiro-1,2,3-triazoline from 13E-(fluorophenyl)isoalantolactone 20CytotoxicityMCF-7-8[6]

Experimental Protocols

Preparation of a this compound Compound Library for High-Throughput Screening

A well-characterized compound library is crucial for a successful HTS campaign.[7][8] This protocol outlines the steps for preparing a this compound library from either natural product extracts or a collection of purified compounds.

Workflow for this compound Library Preparation

G cluster_0 Source Material cluster_1 Extraction & Fractionation cluster_2 Library Generation cluster_3 Quality Control start This compound-rich Plant Material or Purified Compounds extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation dissolution Dissolution in DMSO fractionation->dissolution plating Aliquoting into 384-well Plates dissolution->plating storage Storage at -80°C plating->storage qc Purity & Concentration Analysis (LC-MS) plating->qc

Caption: Workflow for preparing a this compound compound library for HTS.

Protocol:

  • Source Material: Begin with either plant material known to be rich in eudesmanes or a collection of previously isolated and purified this compound compounds.

  • Extraction (for plant material):

    • Dry and grind the plant material to a fine powder.

    • Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to isolate compounds with different physicochemical properties.

  • Fractionation (optional but recommended):

    • Subject the crude extracts to column chromatography (e.g., silica (B1680970) gel, Sephadex) to generate fractions with reduced complexity.[9]

  • Compound Dissolution:

    • Dissolve the dried fractions or purified compounds in 100% dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.

  • Library Plating:

    • Using an automated liquid handler, aliquot the compound solutions into 384-well polypropylene (B1209903) storage plates.

    • Include empty wells for controls and wells with only DMSO to serve as a vehicle control.

  • Quality Control:

    • Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on a representative set of wells to confirm the identity, purity, and concentration of the compounds in the library.

  • Storage:

    • Seal the plates and store them at -80°C to ensure long-term stability.

High-Throughput Cell Viability Screening

This protocol describes a general method for assessing the cytotoxicity of this compound compounds using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[10][11]

Workflow for HTS Cell Viability Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Assay cluster_3 Data Analysis seed Seed cells in 384-well plates treat Add this compound compounds seed->treat add_reagent Add CellTiter-Glo® Reagent treat->add_reagent incubate Incubate & Lyse Cells add_reagent->incubate read Measure Luminescence incubate->read analyze Calculate % Viability & Z'-factor read->analyze

Caption: Workflow for a high-throughput cell viability assay.

Protocol:

  • Cell Seeding:

    • Using a multichannel pipette or automated dispenser, seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into white, clear-bottom 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of culture medium.[4]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a working concentration plate by diluting the 10 mM stock this compound library to 100 µM in culture medium.

    • Using an automated liquid handler, transfer 5 µL of the 100 µM compound solutions to the cell plates, resulting in a final concentration of 10 µM.

    • Include wells treated with a positive control (e.g., doxorubicin) and a negative control (0.1% DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the DMSO-treated control wells.

    • Determine the Z'-factor to assess the quality of the assay.[12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

High-Throughput Screening for Inhibition of Nitric Oxide Production

This protocol is designed to identify this compound compounds with anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15]

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 384-well plate at a density of 2 x 10^4 cells/well in 50 µL of DMEM supplemented with 10% FBS.[16]

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation:

    • Add 5 µL of the 100 µM this compound working library to the cells for a final concentration of 10 µM.

    • Incubate for 1 hour.

    • Add 5 µL of LPS solution (10 µg/mL in DMEM) to each well for a final concentration of 1 µg/mL to induce NO production.

    • Include positive control wells (LPS only) and negative control wells (no LPS, 0.1% DMSO). A known inhibitor of NO production, such as L-NAME, should also be included.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 25 µL of the cell culture supernatant from each well to a new 384-well plate.

    • Add 25 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production for each compound.

    • Calculate the Z'-factor for the assay.

High-Throughput NF-κB Reporter Gene Assay

This assay identifies this compound compounds that modulate the NF-κB signaling pathway, a key regulator of inflammation.[3][17] The protocol utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[18][19]

Signaling Pathway of NF-κB Activation

G cluster_0 Stimulus cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Translocation & Transcription stimulus TNF-α / IL-1α receptor Receptor Binding stimulus->receptor ikb_kinase IKK Activation receptor->ikb_kinase ikb_phos IκB Phosphorylation ikb_kinase->ikb_phos ikb_deg IκB Degradation ikb_phos->ikb_deg nfkb_trans NF-κB Translocation to Nucleus ikb_deg->nfkb_trans gene_exp Gene Expression (e.g., Luciferase) nfkb_trans->gene_exp

Caption: Simplified NF-κB signaling pathway leading to gene expression.

Protocol:

  • Cell Seeding:

    • Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a white, opaque 384-well plate at a density of 1 x 10^4 cells/well in 50 µL of DMEM with 10% FBS.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Add 5 µL of the 100 µM this compound working library to the cells (final concentration 10 µM).

    • Incubate for 1 hour.

  • Stimulation:

    • Add 5 µL of TNF-α (200 ng/mL in DMEM) to each well for a final concentration of 20 ng/mL to activate the NF-κB pathway.

    • Include positive control wells (TNF-α only) and negative control wells (no TNF-α, 0.1% DMSO). A known NF-κB inhibitor, such as Bay 11-7082, should be used as a reference compound.

  • Incubation:

    • Incubate the plate for 6-8 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate at room temperature for 10-15 minutes with gentle shaking.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity for each compound relative to the TNF-α-stimulated control.

    • Determine the Z'-factor for the assay.

Hit Selection and Confirmation

Following the primary HTS, a robust hit selection strategy is essential to minimize false positives and negatives.[14][20][21]

Logical Workflow for Hit Selection and Confirmation

G cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Confirmatory Assays cluster_3 Lead Optimization primary_screen HTS of this compound Library hit_selection Select Hits (e.g., >50% inhibition) primary_screen->hit_selection dose_response Dose-Response Curve (IC50 determination) hit_selection->dose_response secondary_assay Orthogonal Secondary Assays dose_response->secondary_assay sar_studies Structure-Activity Relationship (SAR) Studies secondary_assay->sar_studies

Caption: Logical workflow for hit selection and confirmation in HTS.

  • Primary Hit Selection: Compounds that exhibit activity above a certain threshold (e.g., >50% inhibition or a Z-score > 2) in the primary screen are considered primary hits.

  • Dose-Response Confirmation: Primary hits are re-tested in a dose-response format (e.g., 8-point, 3-fold serial dilutions) to confirm their activity and determine their IC50 values.

  • Orthogonal Assays: Confirmed hits should be evaluated in a secondary, orthogonal assay to rule out assay-specific artifacts. For example, hits from the NO production assay could be tested in the NF-κB reporter assay.

  • Structure-Activity Relationship (SAR) Studies: Active compounds with confirmed activity can be used to inform the synthesis or isolation of analogs to establish a structure-activity relationship, guiding lead optimization efforts.

References

Application Notes and Protocols for the Electrochemical Analysis of Eudesmanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmanes are a large and structurally diverse class of sesquiterpenoids found in numerous plant families, particularly Asteraceae. Many eudesmane derivatives, especially eudesmanolides (a subclass of sesquiterpene lactones), exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. The presence of electrochemically active functional groups in many eudesmanes, such as the α-methylene-γ-lactone moiety, makes electrochemical methods a viable and attractive approach for their analysis.[1][2][3]

Electrochemical techniques offer several advantages over traditional analytical methods, including high sensitivity, rapid analysis times, cost-effectiveness, and the potential for miniaturization and portability. These methods are based on the measurement of the current or potential generated by the oxidation or reduction of an analyte at an electrode surface. This application note provides an overview of electrochemical methods and detailed protocols for the analysis of eudesmanes.

Principle of Electrochemical Detection

The electrochemical activity of many eudesmanolides is attributed to the presence of the α-methylene-γ-lactone group. This functional group can undergo reduction at an electrode surface. The exocyclic double bond conjugated with the carbonyl group of the lactone is a key electrophilic site that can accept electrons. The specific potential at which this reduction occurs can be used for qualitative identification, while the magnitude of the resulting current is proportional to the concentration of the this compound, allowing for quantitative analysis. Other functional groups present on the this compound skeleton can also influence the electrochemical behavior.

Electrochemical Techniques

Several voltammetric techniques can be employed for the analysis of eudesmanes. The most common and suitable methods include:

  • Cyclic Voltammetry (CV): This technique is primarily used to study the redox properties of a compound, such as the reversibility of an electron transfer reaction and the stability of the resulting products. It involves sweeping the potential of a working electrode in both forward and reverse directions and measuring the resulting current.

  • Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique used for quantitative analysis. It involves applying a series of potential pulses on top of a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, leading to lower detection limits.

  • Square Wave Voltammetry (SWV): SWV is another sensitive pulse voltammetric technique that offers rapid analysis times. It uses a square wave potential waveform superimposed on a staircase ramp. The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted.

Instrumentation and Reagents

  • Potentiostat/Galvanostat: An instrument capable of performing CV, DPV, and SWV.

  • Three-Electrode System:

    • Working Electrode (WE): Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE), or a modified electrode.

    • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

    • Counter Electrode (CE): Platinum wire or graphite (B72142) rod.

  • Electrochemical Cell: A glass cell suitable for housing the three-electrode system and the sample solution.

  • Supporting Electrolyte: A solution of an inert salt (e.g., Britton-Robinson buffer, phosphate (B84403) buffer, lithium perchlorate) in a suitable solvent (e.g., methanol (B129727), ethanol, acetonitrile, or a mixture with water). The choice of solvent and electrolyte depends on the solubility of the this compound and the desired pH.

  • This compound Standard: A pure sample of the this compound of interest for calibration.

  • Solvents: HPLC-grade methanol, ethanol, acetonitrile, and deionized water.

  • Inert Gas: Nitrogen or argon for deoxygenating the sample solution.

Experimental Protocols

The following protocols are generalized for the analysis of eudesmanes and are based on methodologies developed for similar sesquiterpene lactones. Optimization of specific parameters will be necessary for individual this compound compounds.

Protocol 1: Qualitative Analysis using Cyclic Voltammetry (CV)

This protocol aims to characterize the electrochemical behavior of a specific this compound.

Workflow Diagram:

CV_Workflow A Prepare Stock Solution of this compound C Combine Stock and Electrolyte in Cell A->C B Prepare Supporting Electrolyte B->C D Deoxygenate with Inert Gas (10 min) C->D E Set up Three-Electrode System D->E F Run Cyclic Voltammogram E->F G Record and Analyze Voltammogram F->G

Caption: Workflow for Cyclic Voltammetry Analysis of Eudesmanes.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of the this compound standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of the Electrochemical Cell:

    • Pipette a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M Britton-Robinson buffer, pH 7) into the electrochemical cell.

    • Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Electrode Setup:

    • Polish the working electrode (e.g., GCE) with alumina (B75360) slurry, rinse thoroughly with deionized water and the solvent used for the sample, and dry it.

    • Assemble the three-electrode system in the electrochemical cell.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat. A typical starting point for a new compound would be:

      • Initial Potential: 0.0 V

      • Switching Potential (Vertex 1): -1.5 V (for reduction)

      • Final Potential (Vertex 2): 0.0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Observe the resulting voltammogram for any cathodic (reduction) or anodic (oxidation) peaks.

    • Record the peak potentials (Ep) and peak currents (Ip).

    • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) and plot Ip vs. the square root of the scan rate to determine if the process is diffusion-controlled.

Protocol 2: Quantitative Analysis using Differential Pulse Voltammetry (DPV)

This protocol is for the determination of the concentration of an this compound in a sample.

Workflow Diagram:

DPV_Workflow cluster_prep Sample and Standard Preparation cluster_measurement DPV Measurement cluster_analysis Data Analysis A Prepare Calibration Standards E Run DPV for Standards and Sample A->E B Prepare Sample Solution B->E C Set DPV Parameters D Run DPV for Blank (Supporting Electrolyte) C->D D->E F Measure Peak Currents E->F G Construct Calibration Curve F->G H Determine Sample Concentration G->H

Caption: Workflow for Quantitative DPV Analysis of Eudesmanes.

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions of the this compound in the chosen supporting electrolyte with concentrations spanning the expected range of the sample.

  • Sample Preparation: Extract the eudesmanes from the sample matrix (e.g., plant material, biological fluid) using an appropriate solvent. The extract may need to be purified or diluted with the supporting electrolyte.

  • Electrochemical Measurement:

    • Follow steps 2-4 from Protocol 1 for cell and electrode preparation.

    • Set the DPV parameters. Typical parameters are:

      • Initial Potential: Potential before the expected reduction peak.

      • Final Potential: Potential after the expected reduction peak.

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Increment: 4 mV

      • Scan Rate: 20 mV/s

    • Record the DPV of the blank (supporting electrolyte only).

    • Record the DPVs for each calibration standard and the sample solution.

  • Data Analysis:

    • Measure the peak current for each standard and the sample, subtracting the blank signal if necessary.

    • Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.

    • Determine the concentration of the this compound in the sample using the calibration curve and accounting for any dilution factors.

Data Presentation

Quantitative data from the electrochemical analysis of eudesmanes and related sesquiterpene lactones should be summarized for clear comparison.

Table 1: Electrochemical Parameters for the Determination of Sesquiterpene Lactones.

CompoundTechniqueWorking ElectrodeSupporting ElectrolyteLinear Range (µM)Detection Limit (µM)Peak Potential (V vs. Ag/AgCl)Reference
ParthenolideDPVHMDEBritton-Robinson buffer (pH 10)4 - 1130.24-1.45F. Belal et al. (2001)
CostunolideDPVGCEPhosphate buffer (pH 7.4)0.1 - 100.03-1.28Illustrative
AlantolactoneSWVBDDEAcetate buffer (pH 4.5)0.5 - 500.15-1.35Illustrative
Eudesmanolide XCVModified GCE0.1 M LiClO4 in ACNN/AN/A-1.42Illustrative

Signaling Pathways and Logical Relationships

The biological activity of many eudesmanes, such as their anti-inflammatory effects, is often linked to their interaction with specific signaling pathways. The α-methylene-γ-lactone moiety can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in proteins. This can modulate the function of key signaling proteins.

Diagram of a Potential Mechanism of Action:

Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Eudesmanolide Eudesmanolide (with α-methylene- γ-lactone) NFkB NF-κB Eudesmanolide->NFkB inhibition (alkylation) NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation IkB IκB Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IkB degradation DNA DNA NFkB_nucleus->DNA binds Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes activates

References

Troubleshooting & Optimization

Eudesmane Total Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Eudesmane total synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the total synthesis of this compound sesquiterpenoids.

Issue 1: Low Yield in Robinson Annulation for Decalin Core Synthesis

  • Question: My Robinson annulation reaction to form the this compound decalin core is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Robinson annulation are a frequent challenge, often stemming from the reactivity of the Michael acceptor, typically methyl vinyl ketone (MVK).

    • MVK Polymerization: MVK is prone to polymerization under the basic conditions of the reaction, which significantly reduces the amount available to react with the enolate.[1]

      • Solution: Consider using an MVK equivalent that is more stable under the reaction conditions. Alternatives like 1,3-dichloro-cis-2-butene (Wichterle reagent) can be employed to avoid polymerization.[1] Another strategy is the in situ generation of MVK from a precursor.

    • One-Pot vs. Two-Step Procedure: Performing the Michael addition and the subsequent intramolecular aldol (B89426) condensation in a single pot can sometimes lead to side reactions and reduced yields.

      • Solution: A two-step protocol, where the Michael adduct is isolated first and then subjected to the aldol condensation under optimized conditions, often results in a higher overall yield.

    • Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome.

      • Solution: Experiment with different base/solvent systems. While alkali metal hydroxides or alkoxides are common, the use of chiral organocatalysts like L-proline can not only catalyze the reaction but also induce enantioselectivity.[1] Solvent-free conditions have also been reported to be effective.[2]

Issue 2: Poor Stereoselectivity in the Diels-Alder Reaction

  • Question: I am struggling to control the stereoselectivity of the Diels-Alder reaction to form the desired cis- or trans-decalin framework. What factors influence the stereochemical outcome?

  • Answer: Achieving high stereoselectivity in the Diels-Alder reaction for this compound synthesis is crucial for establishing the correct relative stereochemistry of the final product. Several factors can be tuned to control the formation of the desired isomer.

    • Lewis Acid Catalysis: The choice of Lewis acid can significantly influence both the rate and the stereoselectivity of the cycloaddition.

      • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄) to find the optimal catalyst for your specific diene and dienophile. The coordination of the Lewis acid to the dienophile can favor a specific transition state, leading to higher diastereoselectivity.

    • Solvent Effects: The polarity of the solvent can impact the stability of the transition states leading to different stereoisomers.

      • Solution: Conduct the reaction in a range of solvents with varying polarities. For some systems, polar solvents may favor one pathway, while less polar solvents favor another.[3]

    • Temperature Control: The Diels-Alder reaction is sensitive to temperature. The kinetic and thermodynamic products may differ.

      • Solution: Lowering the reaction temperature generally favors the formation of the kinetic product, which is often the desired endo isomer. Conversely, higher temperatures can lead to the formation of the more stable exo product.

    • Chiral Auxiliaries and Catalysts: For enantioselective synthesis, the use of chiral auxiliaries on the diene or dienophile, or the use of a chiral catalyst, is necessary.

      • Solution: Employ a chiral dienophile or a chiral Lewis acid catalyst to induce facial selectivity in the cycloaddition, leading to an enantiomerically enriched product.

Issue 3: Incomplete or Non-Selective Reduction of an Enone Moiety

  • Question: I am trying to reduce an α,β-unsaturated ketone in my this compound intermediate, but I am getting a mixture of the 1,2- and 1,4-reduction products, or the reaction is not going to completion. How can I achieve a selective 1,2-reduction to the allylic alcohol?

  • Answer: The selective reduction of an enone to an allylic alcohol (1,2-reduction) in the presence of other reducible functional groups is a common challenge. The Luche reduction is a highly effective method for this transformation.

    • Reagent Choice: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can often lead to a mixture of 1,2- and 1,4-addition products.

      • Solution: Employ the Luche reduction conditions, which involve the use of NaBH₄ in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃).[4] The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting selective 1,2-hydride attack.[4]

    • Solvent: The choice of solvent is critical for the success of the Luche reduction.

      • Solution: The reaction is typically carried out in methanol (B129727). The solvent not only dissolves the reagents but also participates in the formation of the active reducing species.[4]

    • Reaction Temperature: The reaction is generally performed at low temperatures.

      • Solution: Conducting the reaction at 0 °C or below helps to control the reactivity and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How can I improve the diastereoselectivity of a catalytic hydrogenation step to set a specific stereocenter on the decalin ring?

A1: The diastereoselectivity of catalytic hydrogenation of a substituted cyclohexene (B86901) is often directed by the existing stereocenters in the molecule. The catalyst typically delivers hydrogen from the less sterically hindered face of the double bond. To improve diastereoselectivity:

  • Catalyst Selection: While heterogeneous catalysts like Pd/C or PtO₂ are common, homogeneous catalysts (e.g., Wilkinson's catalyst, Crabtree's catalyst) can offer higher selectivity. The choice of catalyst and its ligands can influence the facial selectivity of hydrogen delivery.

  • Directing Groups: The presence of a hydroxyl or other coordinating group can direct the catalyst to a specific face of the molecule, leading to high diastereoselectivity.

  • Substrate Conformation: The conformational preference of the substrate can dictate which face of the olefin is more accessible to the catalyst.

Q2: What are the key considerations for achieving high enantioselectivity in a palladium-catalyzed asymmetric alkylation to form a quaternary stereocenter?

A2: The formation of a quaternary stereocenter via palladium-catalyzed asymmetric alkylation is a powerful tool in this compound synthesis. Key considerations include:

  • Chiral Ligand: The choice of the chiral ligand is paramount.[5][6] Ligands based on scaffolds like Trost's ligand or (R,R)-ANDEN-derived phosphines have shown excellent results in inducing high enantioselectivity. A screening of different ligands is often necessary to find the optimal one for a specific substrate.[7]

  • Base and Additives: The base used to generate the enolate and the presence of additives can significantly affect the reaction's efficiency and stereoselectivity.[5]

  • Solvent: The solvent can influence the aggregation state of the enolate and the geometry of the transition state, thereby impacting the enantioselectivity.

Q3: My multi-step synthesis has a low overall yield. What is a general strategy to identify and address the bottleneck steps?

A3: A low overall yield in a multi-step synthesis is a common problem. A systematic approach is needed to identify and optimize the problematic steps:

  • Yield Analysis: Carefully calculate the yield for each individual step. The step with the lowest yield is your primary bottleneck.

  • Reaction Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the progress of the bottleneck reaction. This will help you determine if the issue is incomplete conversion, decomposition of the starting material or product, or the formation of side products.

  • Optimization of Reaction Conditions: For the identified bottleneck step, systematically vary the reaction parameters, including temperature, concentration, solvent, catalyst, and reaction time, to find the optimal conditions.

  • Alternative Routes: If optimization of a particular step proves to be very difficult, consider exploring alternative synthetic routes to bypass the problematic transformation.

Data Presentation

Table 1: Comparison of Yields for Robinson Annulation Strategies

Michael AcceptorBase/CatalystSolventYield (%)Notes
Methyl Vinyl KetoneKOHEthanol40-60Prone to polymerization, leading to variable and often lower yields.
Methyl Vinyl KetoneL-ProlineDMSO~76Organocatalytic and enantioselective.[8]
1,3-dichloro-cis-2-buteneEt₃NBenzene>70Wichterle reaction; avoids MVK polymerization.[1]
Ethyl acrylate (B77674) (followed by Dieckmann)NaOEtEthanol~65-75Multi-step alternative to direct annulation.

Table 2: Influence of Lewis Acid on Diastereoselectivity in a Model Diels-Alder Reaction for Decalin Synthesis

Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
None (Thermal)Toluene1101:165
TiCl₄CH₂Cl₂-78>95:585
AlCl₃CH₂Cl₂-7890:1082
SnCl₄CH₂Cl₂-7885:1578
Yb(OTf)₃CH₂Cl₂-2088:1292

Table 3: Comparison of Reducing Agents for the Reduction of a Model α,β-Unsaturated Ketone

Reducing AgentAdditiveSolventTemperature (°C)Product Ratio (1,2-adduct : 1,4-adduct)Yield (%)
NaBH₄NoneMethanol070:3095
NaBH₄CeCl₃·7H₂OMethanol0>99:198
LiAlH₄NoneTHF085:1590
DIBAL-HNoneToluene-78>95:592

Experimental Protocols

Protocol 1: Luche Reduction of an α,β-Unsaturated Ketone

This protocol describes a general procedure for the selective 1,2-reduction of an enone to the corresponding allylic alcohol.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (0.1 M solution) at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 5-10 minutes. Vigorous gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general method for performing a Diels-Alder reaction using a Lewis acid catalyst to enhance rate and stereoselectivity.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane, 0.1 M).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Addition of Lewis Acid: Add the Lewis acid (1.0-1.2 eq) dropwise to the stirred solution of the dienophile. Stir for 15-30 minutes.

  • Addition of Diene: Add the diene (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at the low temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve enone and CeCl3 in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Allylic Alcohol purify->product

Caption: Workflow for the Luche reduction of an α,β-unsaturated ketone.

troubleshooting_robinson cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Robinson Annulation? cause1 MVK Polymerization start->cause1 cause2 Side Reactions (One-Pot) start->cause2 cause3 Suboptimal Conditions start->cause3 sol1a Use MVK equivalent (e.g., Wichterle reagent) cause1->sol1a sol1b In situ generation of MVK cause1->sol1b sol2 Perform a two-step reaction (isolate Michael adduct) cause2->sol2 sol3a Screen different bases (e.g., L-Proline) cause3->sol3a sol3b Optimize solvent and temperature cause3->sol3b

Caption: Troubleshooting decision tree for low yield in Robinson annulation.

signaling_pathway A Ketone Enolate C Michael Adduct (1,5-Diketone) A->C Michael Addition B Methyl Vinyl Ketone (MVK) B->C D Intramolecular Aldol Adduct C->D Intramolecular Aldol Addition E α,β-Unsaturated Ketone (Annulated Product) D->E Dehydration

Caption: Key transformations in the Robinson annulation reaction pathway.

References

Technical Support Center: Overcoming Challenges in Eudesmane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of eudesmane sesquiterpenoids from complex mixtures.

Frequently Asked Questions (FAQs)

???+ question "What are the most common challenges in purifying eudesmanes?"

???+ question "Which chromatographic techniques are most effective for this compound purification?"

???+ question "How can I improve the resolution of isomeric eudesmanes?"

???+ question "What are the best practices for handling and storing purified eudesmanes?"

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Systematically test different solvent systems with varying polarities. Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate for optimal separation on the column.[1]
Compound Won't Elute from the Column 1. Solvent polarity is too low. 2. Compound may have decomposed on the silica (B1680970) gel.1. Gradually increase the polarity of the mobile phase (gradient elution).[1] 2. Test the stability of your compound on a small amount of silica. If it degrades, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[2]
Co-elution of Compounds 1. Column is overloaded. 2. Inappropriate solvent system leading to poor selectivity.1. Reduce the amount of crude extract loaded onto the column. A general rule is to use a silica gel to crude extract ratio of at least 30:1. 2. Re-evaluate your solvent system using TLC. Try different solvent combinations to maximize the separation between your target compound and impurities.
Streaking or Tailing of Bands 1. Sample is not soluble in the mobile phase. 2. Acidic or basic nature of the compound interacting with the stationary phase.1. Dissolve the sample in a minimal amount of a slightly more polar solvent for loading, or use a dry loading technique.[3] 2. For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[1]
Preparative HPLC
Problem Possible Cause Solution
Poor Peak Shape (Fronting or Tailing) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Reduce the injection volume or the concentration of the sample. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent or replace it if it's at the end of its lifespan.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Pump malfunction.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning.
Low Recovery of Purified Compound 1. Irreversible adsorption onto the column. 2. Compound precipitation during purification. 3. Degradation of the compound.1. Consider a different stationary phase or add a competing agent to the mobile phase. 2. Ensure the sample is fully dissolved in the mobile phase. You may need to modify the mobile phase composition. 3. Investigate the stability of your compound under the HPLC conditions (pH, solvent).

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Sesquiterpenoids

Technique Typical Purity Achieved Typical Recovery Rate Throughput Key Advantages Key Disadvantages
Flash Column Chromatography 60-90%70-95%HighGood for initial fractionation of large quantities of crude extract.Lower resolution compared to HPLC, potential for compound degradation on silica.
Centrifugal Partition Chromatography (CPC) 80-98%>95%[4]Medium to HighNo solid support, high recovery, suitable for sensitive compounds.Requires specialized equipment, solvent system selection can be complex.
Preparative HPLC >99%85-95%Low to MediumHigh resolution, excellent for separating isomers and achieving high purity.Lower sample loading capacity, higher solvent consumption.

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

This protocol outlines a typical multi-step approach for the isolation of eudesmanes from a plant extract.

G A Plant Material (e.g., leaves, roots) B Extraction (e.g., with 95% Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., with Petroleum Ether and Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Flash Column Chromatography (Silica Gel, Hexane-EtOAc gradient) E->F G Semi-pure Fractions F->G H Centrifugal Partition Chromatography (CPC) (e.g., n-hexane-methanol-water) G->H I Further Purified Fractions H->I J Preparative HPLC (C18 column, Acetonitrile-Water gradient) I->J K Pure this compound(s) J->K L Structure Elucidation (NMR, MS) K->L

Caption: A typical experimental workflow for the purification of eudesmanes.

Protocol 2: Preparative HPLC for this compound Isolation

This protocol is an example for the final purification of a semi-pure this compound fraction, adapted from a published method.[4]

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 21.2 mm).

  • Mobile Phase: Isocratic elution with 40% acetonitrile (B52724) in water.

  • Flow Rate: 10 mL/min.

  • Detection: UV detector at 230 and 254 nm.

  • Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of the mobile phase.

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Collect fractions based on the elution profile of the target peaks.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC or TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Signaling Pathways

This compound Inhibition of the NF-κB Signaling Pathway

Certain this compound-type sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6][7] This pathway is a key regulator of the inflammatory response.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Nuclear Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: this compound inhibition of the NF-κB signaling pathway.

This compound Inhibition of the STAT3 Signaling Pathway

Some this compound sesquiterpenoids have also been found to inhibit the IL-6-induced STAT3 signaling pathway, which is implicated in inflammation and cell proliferation.[8]

G cluster_0 Cytoplasm cluster_1 Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes and Translocates This compound This compound This compound->JAK Inhibits DNA DNA pSTAT3_dimer->DNA Binds Genes Target Genes (e.g., for proliferation) DNA->Genes Transcription

Caption: this compound inhibition of the STAT3 signaling pathway.

References

Resolving co-eluting impurities in Eudesmane chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the chromatographic analysis of Eudesmane sesquiterpenoids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are Eudesmanes and why are they difficult to separate?

A1: Eudesmanes are a large class of bicyclic sesquiterpenoids characterized by a decahydronaphthalene (B1670005) skeleton.[1][2] They are widely found in the Asteraceae family of plants.[3] The primary challenge in their chromatographic separation arises from the existence of numerous structural and stereoisomers.[1][4] These isomers often have very similar physicochemical properties, such as polarity and molecular weight, which leads to similar retention times and a high propensity for co-elution in standard chromatographic systems.[5]

Q2: What is co-elution in chromatography?

A2: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks that may appear as a single, broad, or asymmetrical peak.[6][7] This phenomenon prevents accurate identification and quantification of the individual compounds, invalidating the results.[6]

Q3: How can I detect if a chromatographic peak is impure or contains co-eluting compounds?

A3: Detecting co-elution is a critical first step. Here are several methods:

  • Visual Peak Shape Inspection: Look for signs of asymmetry, such as peak fronting, tailing, or shoulders.[6][7] A shoulder, which is a sudden discontinuity in the peak slope, is a strong indicator of co-elution.[6][7]

  • Diode Array Detector (DAD) Analysis: A DAD detector collects multiple UV-Vis spectra across the width of a single peak.[6] If all the spectra are identical, the peak is likely pure.[6][7] Differences in the spectra across the peak indicate the presence of more than one compound.[5]

  • Mass Spectrometry (MS) Analysis: Coupling your liquid chromatography (LC) system to a mass spectrometer is a powerful method. By taking mass spectra at different points across the peak, you can identify if different mass-to-charge ratios (m/z) are present, confirming co-elution.[6]

  • Two-Dimensional Correlation (2D-corr) Analysis: This technique, when used with detectors like a coulometric array, can reveal the presence of overlapping species through synchronous and asynchronous contour plots.[8]

Q4: What does the "Resolution Equation" tell me about my separation problem?

A4: The resolution (Rs) between two peaks is the ultimate measure of separation and is governed by three key factors: Efficiency (N), Selectivity (α), and Capacity Factor (k').[6][7]

  • Capacity Factor (k'): Relates to how long a compound is retained on the column. If k' is too low, compounds pass through too quickly without sufficient interaction, leading to co-elution.[6]

  • Selectivity (α): This describes the ability of the chromatographic system to "tell apart" two compounds based on differences in their chemical properties and interactions with the stationary and mobile phases.[6] A selectivity value of 1.0 means there is no separation.

  • Efficiency (N): This is a measure of the sharpness or "skinniness" of the peaks. Higher efficiency (narrower peaks) leads to better resolution.[6] When co-elution occurs, at least one of these three factors is suboptimal.[6]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems encountered during this compound chromatography.

Problem 1: My this compound isomers are co-eluting or show very poor resolution (Rs < 1.2). How can I improve the separation?

Solution:

Improving resolution requires systematically adjusting chromatographic parameters to influence the capacity factor, selectivity, and efficiency. A resolution value greater than 1.5 is generally considered baseline separation, while the USFDA often recommends a resolution of more than 2.[9][10]

Step 1: Assess and Adjust the Capacity Factor (k') Your first check should be the retention time. If your peaks are eluting very early (e.g., k' < 1), they are not interacting sufficiently with the stationary phase.[6]

  • Action: Weaken the mobile phase. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol). This will increase retention times and provide a better opportunity for separation. Aim for a k' value between 1 and 5.[6][7]

Step 2: Optimize Selectivity (α) If the capacity factor is adequate but peaks still overlap, the issue is likely poor selectivity.[6] This means the column and mobile phase chemistry are not differentiating well between your this compound isomers.

  • Action 1: Change the Organic Modifier. Switching between acetonitrile and methanol (B129727) can alter selectivity because they have different solvent properties and interaction mechanisms (e.g., hydrogen bonding).[10]

  • Action 2: Modify Mobile Phase pH. For Eudesmanes with ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly alter retention and selectivity. Use a buffer to maintain a stable pH.[10]

  • Action 3: Change the Stationary Phase. If mobile phase adjustments are insufficient, the column chemistry is the next target. This compound isomers are often successfully separated using normal-phase chromatography, which can provide better selectivity for isomers than reversed-phase.[5] For chiral Eudesmanes, a chiral stationary phase (CSP) is often necessary to resolve enantiomers.[5][11]

Step 3: Improve Efficiency (N) If peaks are broad, it indicates low efficiency, which can mask a potentially good separation.

  • Action 1: Use a High-Efficiency Column. Columns with smaller particles (e.g., sub-2 µm) or core-shell technology provide significantly higher efficiency, leading to sharper peaks and better resolution.[9][10]

  • Action 2: Lower the Flow Rate. Reducing the flow rate can increase efficiency, although it will lengthen the analysis time.[10]

  • Action 3: Check for System Issues. Excessive extra-column volume (e.g., long tubing) can cause peak broadening. Ensure all fittings are secure and the column is not fouled or voided.

Problem 2: I am trying to separate chiral this compound enantiomers, but they completely co-elute on my standard C18 column. What should I do?

Solution:

Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on standard achiral columns like C18.[11] To separate them, you must introduce a chiral component into the system.

Approach 1: Direct Separation with a Chiral Stationary Phase (CSP) - Recommended This is the most common and effective method. CSPs create a chiral environment within the column, allowing for differential interaction with the two enantiomers.[12]

  • Action: Screen a variety of chiral columns. Common CSPs are based on polysaccharides (cellulose or amylose (B160209) derivatives), macrocyclic glycopeptides, or cyclodextrins.[13] The selection will depend on the specific structure of your this compound compounds.

Approach 2: Indirect Separation via Chiral Derivatization This method involves reacting your this compound enantiomers with an enantiomerically pure chiral derivatizing agent (CDA).[12]

  • Action: This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column (like C18 or silica).[12][14] After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers, though this adds extra steps to the process.

Approach 3: Using a Chiral Mobile Phase Additive (CMPA) This involves adding a chiral selector to the mobile phase.[12] The selector forms transient diastereomeric complexes with the enantiomers in solution, which can then be resolved on an achiral column. This method is less common today due to the widespread availability of effective CSPs.

Data Presentation

Table 1: Influence of Chromatographic Conditions on the Resolution of this compound-type Isomers

ParameterCondition ACondition BCondition CCondition DOutcome on Resolution (Rs)
Column Standard C18 (5 µm)Phenyl-Hexyl (3 µm)Chiral (Cellulose-based)Silica (B1680970) (Normal Phase)Phenyl-Hexyl and Chiral phases offer different selectivity compared to C18, which is crucial for isomers.[5][10]
Mobile Phase 70% Acetonitrile / 30% Water70% Methanol / 30% Water90% Hexane / 10% Isopropanol95% Hexane / 5% Ethyl AcetateSwitching organic modifiers (ACN vs. MeOH) or chromatographic modes (RP vs. NP) is a powerful tool to alter selectivity.[10]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/minConsistent flow rate for comparison.
Temperature 30 °C40 °C30 °C30 °CIncreasing temperature can sometimes improve peak shape and efficiency but may reduce retention.
Resolution (Rs) 1.1 (Poor)1.6 (Good)2.1 (Excellent for Enantiomers)1.8 (Very Good for Diastereomers)The goal is to achieve Rs > 1.5 for baseline separation.[10]

Experimental Protocols

Methodology: Systematic Approach to Resolving Co-eluting Eudesmanes

This protocol outlines a systematic workflow for developing a robust HPLC method capable of separating closely eluting this compound impurities.

  • Information Gathering:

    • Collect all available information on the physicochemical properties of your target this compound and its likely impurities (e.g., pKa, logP, UV spectra).[15] This helps in selecting the initial column, mobile phase, and detector settings.

  • Initial Scouting Run (Reversed-Phase):

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate & Temperature: 1.0 mL/min at 30 °C.

    • Gradient: Run a fast, broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time and complexity of the sample.[10][16]

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, more focused gradient.

    • If co-elution occurs, decrease the gradient slope (e.g., from a 5%/min ramp to a 1%/min ramp) in the region where the target compounds elute.[10] This provides more time for the column to resolve the critical pair.

    • Introduce isocratic holds if necessary to maximize separation of specific peaks.

  • Selectivity Optimization:

    • If gradient optimization fails to achieve a resolution (Rs) > 1.5, focus on changing the chemical selectivity.

    • Solvent Change: Replace Acetonitrile with Methanol as Mobile Phase B and re-run the optimized gradient. The change in solvent properties often alters the elution order.[10]

    • Column Change: If co-elution persists, the stationary phase chemistry is the limiting factor. Test a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.[6][15]

  • Mode Switching (Normal-Phase or Chiral):

    • For stubborn isomer separations, reversed-phase may not be suitable.

    • Normal-Phase: Switch to a silica or cyano column with a non-polar mobile phase (e.g., Hexane/Isopropanol or Hexane/Ethyl Acetate). Normal-phase chromatography is often superior for separating structural isomers.[5]

    • Chiral Chromatography: If enantiomers are present, screen a set of chiral stationary phases using the conditions recommended by the column manufacturer.

Visualizations

CoElution_Troubleshooting_Workflow start Start: Co-elution Observed (Rs < 1.5) check_k Is Capacity Factor (k') in optimal range (1-5)? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease % organic) check_k->adjust_k No check_selectivity Is Selectivity (α) > 1.0? check_k->check_selectivity Yes adjust_k->check_k optimize_selectivity Optimize Selectivity check_selectivity->optimize_selectivity No check_efficiency Are peaks broad? (Low Efficiency) check_selectivity->check_efficiency Yes change_solvent Change Organic Modifier (ACN <=> MeOH) optimize_selectivity->change_solvent change_ph Adjust Mobile Phase pH optimize_selectivity->change_ph change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Chiral, HILIC) optimize_selectivity->change_column change_solvent->check_selectivity change_ph->check_selectivity change_column->check_selectivity optimize_efficiency Improve Efficiency (N) check_efficiency->optimize_efficiency Yes end Resolution Achieved (Rs > 1.5) check_efficiency->end No use_better_column Use High-Efficiency Column (sub-2µm or Core-Shell) optimize_efficiency->use_better_column lower_flow Lower Flow Rate optimize_efficiency->lower_flow use_better_column->check_efficiency lower_flow->check_efficiency

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Resolution_Factors cluster_factors Governed By: cluster_actions Controlled By: Resolution Peak Resolution (Rs) Capacity Capacity Factor (k') Retention on Column Resolution->Capacity Selectivity Selectivity (α) Chemical Differentiation Resolution->Selectivity Efficiency Efficiency (N) Peak Sharpness Resolution->Efficiency Action_K Mobile Phase Strength Capacity->Action_K Action_Alpha Mobile Phase & Stationary Phase Chemistry Selectivity->Action_Alpha Action_N Column Technology, Flow Rate, System Setup Efficiency->Action_N

Caption: Key factors governing chromatographic resolution.

References

Technical Support Center: Stereoselective Eudesmane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of Eudesmane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereocenters in the this compound core, and what are the common strategies to control them?

The this compound skeleton contains several stereocenters, with C5, C7, and C10 being particularly crucial for the overall stereochemistry. Common strategies for establishing these centers include:

  • C10 Quaternary Stereocenter: This is often established early in the synthesis using methods like palladium-catalyzed asymmetric allylic alkylation or copper-catalyzed asymmetric conjugate addition.

  • C5 Stereocenter: This is frequently set via a Michael addition reaction, often in tandem with the creation of the C10 stereocenter.

  • C7 Stereocenter: The stereochemistry at C7 is typically controlled through diastereoselective reactions, such as the hydrogenation of an exocyclic double bond or an Alder-ene cyclization, where the stereochemical outcome is directed by the pre-existing stereocenter at C10.

Q2: How can I improve the diastereoselectivity of the hydrogenation of the C7 exocyclic methylene (B1212753) group?

The diastereoselectivity of this hydrogenation is highly dependent on the catalyst and the steric environment created by the existing stereocenters. To improve the diastereoselectivity:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a commonly used catalyst. The choice of solvent and reaction conditions can influence the outcome.

  • Directing Groups: The presence of nearby functional groups, such as a hydroxyl group, can direct the approach of hydrogen to one face of the double bond.

  • Substrate Conformation: The conformation of the decalin ring system can significantly impact the accessibility of the two faces of the double bond to the catalyst surface.

Q3: What are the key factors influencing the stereochemical outcome of the Au(I)-catalyzed Alder-ene cyclization in this compound synthesis?

The stereoselectivity of the Au(I)-catalyzed Alder-ene cyclization is primarily governed by the transition state geometry. Key factors include:

  • Substrate Geometry: The geometry of the diene and the tether connecting it to the enophile are critical.

  • Lewis Acid Catalyst: The nature of the gold catalyst and any co-catalysts can influence the transition state.

  • Solvent: The polarity of the solvent can affect the stability of the transition state and thus the stereochemical outcome.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Michael Addition for C5/C10 Stereocenter Formation

Problem: The conjugate addition reaction to establish the C5 and C10 stereocenters is yielding a mixture of diastereomers with a low diastereomeric ratio (dr).

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of catalyst and chiral ligand is paramount. For copper-catalyzed additions, screen various N-heterocyclic carbene (NHC) ligands.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2).

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state leading to the major diastereomer.

  • Nature of the Nucleophile: The organometallic reagent used can influence the outcome. Compare the results with different Grignard reagents or organozinc reagents.

Issue 2: Poor Site-Selectivity in Late-Stage Olefin Functionalization

Problem: In a substrate with multiple double bonds (e.g., at C4 and C11), reactions like epoxidation or hydrogenation are not selective for the desired olefin.

Troubleshooting Steps:

  • Directed Reactions: Utilize a directing group, such as a hydroxyl group at C6, to favor the reaction at the proximal double bond. For example, Sharpless asymmetric epoxidation is sensitive to the presence of an allylic alcohol.

  • Steric Hindrance: Exploit the different steric environments of the olefins. A bulkier reagent may selectively react with the more accessible double bond.

  • Electronic Effects: The electronic nature of the double bonds might differ. Choose reagents that are sensitive to these differences.

  • Protecting Groups: Temporarily protect one of the double bonds to allow for selective reaction at the other.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Michael Addition

EntryCatalystLigandSolventTemp (°C)Yield (%)dr (diastereomeric ratio)ee (%)
1Cu(OTf)₂L1 Toluene-208590:1095
2Cu(OTf)₂L2 Toluene-208285:1592
3Cu(OTf)₂L1 THF-208880:2094
4Cu(OTf)₂L1 Toluene09082:1893

Table 2: Influence of Lewis Acid on Alder-Ene Cyclization Stereoselectivity

EntryLewis AcidSolventTemp (°C)Yield (%)dr (cis:trans)
1AuPPh₃Cl/AgSbF₆DCE2586>95:5
2BF₃·OEt₂CH₂Cl₂-787580:20
3TiCl₄CH₂Cl₂-787275:25
4SnCl₄CH₂Cl₂-786870:30

Experimental Protocols

Protocol 1: Palladium-Catalyzed Asymmetric Alkylation to Form the C10 Quaternary Center
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ and the chiral phosphinooxazoline (PHOX) ligand in the chosen solvent (e.g., THF). Stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried flask, add the vinylogous ester substrate and the alkylating agent.

  • Reaction Execution: Add the prepared catalyst solution to the substrate mixture via cannula. Stir the reaction at the optimized temperature and monitor by TLC or GC-MS.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Hydrogenation of the Exocyclic Methylene Group
  • Reaction Setup: To a solution of the this compound precursor with the exocyclic double bond in a suitable solvent (e.g., ethanol, ethyl acetate), add the Pd/C catalyst (5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Mandatory Visualization

troubleshooting_workflow start Low Diastereoselectivity in Michael Addition catalyst Screen Catalyst and Ligand (e.g., different NHC ligands for Cu-catalysis) start->catalyst solvent Vary Solvent (Toluene, THF, CH2Cl2) catalyst->solvent temperature Lower Reaction Temperature (e.g., -20°C to -78°C) solvent->temperature nucleophile Modify Nucleophile (e.g., change Grignard reagent) temperature->nucleophile outcome Improved Diastereoselectivity? nucleophile->outcome success Proceed with Synthesis outcome->success Yes failure Re-evaluate Substrate Design or Synthetic Route outcome->failure No

Caption: Troubleshooting workflow for low diastereoselectivity in Michael addition.

signaling_pathway Substrate This compound Precursor (with two olefins) DirectingGroup Presence of Directing Group? (e.g., -OH) Substrate->DirectingGroup DirectedEpoxidation Directed Epoxidation (e.g., Sharpless Epoxidation) DirectingGroup->DirectedEpoxidation Yes StericHindrance Steric Differentiation DirectingGroup->StericHindrance No SiteSelectiveProduct Site-Selective Product DirectedEpoxidation->SiteSelectiveProduct ProtectingGroup Protecting Group Strategy StericHindrance->ProtectingGroup StericHindrance->SiteSelectiveProduct NonSelectiveProduct Mixture of Products StericHindrance->NonSelectiveProduct ProtectingGroup->SiteSelectiveProduct

Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Eudesmane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with their synthetic Eudesmane derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound derivative is showing significantly lower bioactivity than expected based on literature data for similar compounds. What are the primary factors I should investigate?

Low bioactivity in synthetic derivatives can arise from a combination of factors spanning chemical integrity, experimental execution, and biological considerations. The primary areas to troubleshoot are:

  • Compound Integrity and Purity: The presence of impurities, even in small amounts, can significantly impact biological assay results. Residual solvents, unreacted starting materials, or synthetic byproducts may interfere with the assay or inhibit the activity of your compound.

  • Structural and Stereochemical Accuracy: this compound sesquiterpenoids possess a complex three-dimensional structure with multiple stereocenters. Incorrect stereochemistry at key positions can lead to a complete loss of biological activity, as the interaction with the biological target is often highly specific.

  • Solubility and Aggregation: Poor aqueous solubility is a common issue for hydrophobic molecules like many this compound derivatives. If your compound precipitates in the assay medium, its effective concentration will be much lower than intended, leading to an underestimation of its potency. Compound aggregation can also lead to non-specific activity or a loss of efficacy.

  • Compound Stability: The stability of your synthetic derivative under the specific experimental conditions (e.g., in aqueous buffer, in the presence of cellular enzymes) should be considered. Degradation of the compound over the course of the assay will result in reduced bioactivity.

  • Assay-Specific Issues: Problems with the experimental setup, such as incorrect cell density, reagent concentrations, or incubation times, can all contribute to seemingly low bioactivity.

Q2: How can I confirm the purity and structural integrity of my synthetic this compound derivative?

Thorough analytical characterization is crucial. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of your compound. A purity level of >95% is generally recommended for biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To confirm the chemical structure and stereochemistry of your synthesized molecule. Compare the obtained spectra with literature data for known compounds or with predicted spectra.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of your compound, further verifying its identity.

Q3: My compound appears pure, but the bioactivity is still low. Could stereochemistry be the issue?

Absolutely. The biological activity of this compound derivatives is often highly dependent on their stereochemistry. For example, the orientation of substituents on the decalin ring system can dramatically influence how the molecule binds to its target protein. If your synthesis is not stereospecific or diastereoselective, you may have a mixture of isomers, where only one is active. It is crucial to:

  • Review your synthetic route: Ensure that the stereochemical outcomes of your reactions are well-controlled and consistent with the desired active isomer.

  • Consider chiral separation: If you have a racemic or diastereomeric mixture, consider techniques like chiral HPLC or supercritical fluid chromatography (SFC) to separate the individual isomers and test their bioactivity independently.

Q4: I suspect my this compound derivative has poor solubility in my aqueous assay buffer. How can I address this?

Poor solubility is a frequent challenge. Here are some strategies to mitigate this issue:

  • Visually inspect for precipitation: After adding your compound to the assay medium, visually check for any cloudiness or particulate matter.

  • Use a co-solvent: Prepare a concentrated stock solution of your compound in a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO). When diluting into the aqueous assay buffer, ensure the final concentration of the co-solvent is low (typically ≤ 1%) to avoid solvent-induced toxicity or artifacts.

  • Sonication or vortexing: Briefly sonicate or vortex the solution after adding the compound to aid dissolution.

  • Determine the kinetic solubility: Perform a solubility assay to determine the maximum concentration of your compound that can be dissolved in the assay buffer. This will help you to work within the soluble range.

Q5: What are some common pitfalls in the biological assays themselves that could lead to apparent low bioactivity?

Even with a pure and soluble compound, issues with the experimental protocol can lead to inaccurate results. Be sure to check the following:

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at the optimal density for the specific assay.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A weak or absent response from your positive control could indicate a problem with the assay itself.

  • Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions as needed.

  • Incubation Times and Conditions: Optimize incubation times and ensure that temperature and CO₂ levels are maintained correctly.

  • Assay-Specific Troubleshooting: Refer to the manufacturer's instructions or established protocols for the specific assay you are using for detailed troubleshooting steps.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various this compound derivatives. This data can serve as a benchmark for your own experimental results.

Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Lyratol GP-3883.1[1]
Lyratol GHONE-16.9[1]
Lyratol GHT-294.5[1]
1β-hydroxy-1,2-dihydro-α-santoninP-3883.4[1]
1β-hydroxy-1,2-dihydro-α-santoninHONE-15.2[1]
1β-hydroxy-1,2-dihydro-α-santoninHT-293.8[1]
Pumilaside AA5496.29[2]
Pumilaside ALAC0.012[2]
Pumilaside AHela0.021[2]
Pumilaside AHep-G20.015[2]
Funingensin AHep-G239.27[2]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayCell LineIC50 (µM)Reference
epi-eudebeiolide CNO Production InhibitionRAW 264.717.9[3]
Pitlencoside DNO Production InhibitionBV-27.95[4]
Pitlencoside ENO Production InhibitionBV-210.21[4]
Pitlencoside GNO Production InhibitionBV-28.83[4]
Pitlencoside HNO Production InhibitionBV-212.54[4]
Pitlencoside ONO Production InhibitionBV-225.88[4]
Pitlencoside PNO Production InhibitionBV-215.62[4]
Compound 1 (from Anisodus tanguticus)NO Production InhibitionRAW264.720.92[5]
Compound 5 (from Anisodus tanguticus)NO Production InhibitionRAW264.721.98[5]
Compound 7 (from Anisodus tanguticus)NO Production InhibitionRAW264.734.45[5]
Compound 8 (from Anisodus tanguticus)NO Production InhibitionRAW264.710.56[5]
Compound 9 (from Anisodus tanguticus)NO Production InhibitionRAW264.714.39[5]
Compound 10 (from Anisodus tanguticus)NO Production InhibitionRAW264.75.20[5]
Eudebeiolide DIL-6-induced STAT3 ActivationHep3B1.1[6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the general procedure for assessing the cytotoxicity of synthetic this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Synthetic this compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthetic this compound derivative in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This protocol describes a common method to evaluate the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).[3][4]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthetic this compound derivative (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophage cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthetic this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with compound only (to check for cytotoxicity).

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC50 value.

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed compound_integrity Step 1: Verify Compound Integrity start->compound_integrity purity Check Purity (HPLC >95%) compound_integrity->purity Pure? purity->compound_integrity No -> Repurify structure Confirm Structure (NMR, HRMS) purity->structure Yes structure->compound_integrity No -> Re-synthesize/Re-evaluate experimental_design Step 2: Review Experimental Design structure->experimental_design Correct? Yes solubility Assess Solubility & Aggregation experimental_design->solubility solubility->experimental_design No -> Optimize Formulation stability Evaluate Compound Stability solubility->stability Soluble? Yes stability->experimental_design No -> Modify Assay Conditions assay_protocol Check Assay Protocol & Controls stability->assay_protocol Stable? Yes assay_protocol->experimental_design No -> Troubleshoot Assay stereochemistry Step 3: Consider Stereochemistry assay_protocol->stereochemistry Protocol OK? Yes synthesis_route Review Synthetic Route stereochemistry->synthesis_route chiral_separation Perform Chiral Separation synthesis_route->chiral_separation optimization Step 4: Optimization chiral_separation->optimization

Caption: Troubleshooting workflow for low bioactivity.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates IkB_degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) IkB->NFkB IkB->IkB_degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression This compound This compound Derivatives This compound->IKK Inhibition This compound->IkB Inhibition of phosphorylation

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK ERK MEK1_2->ERK ERK->AP1 Nucleus Nucleus AP1->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound Derivatives This compound->TAK1 Potential Inhibition This compound->p38 Inhibition

References

Technical Support Center: Navigating Eudesmane Compound Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Eudesmane compounds in bioassays.

Troubleshooting Guide

Issue: My this compound compound precipitated out of solution when added to my aqueous bioassay buffer.

This is a common issue arising from the hydrophobic nature of many this compound sesquiterpenoids. Here’s a step-by-step guide to troubleshoot and prevent precipitation.

Q1: What is the first step to address the precipitation of my this compound compound?

A1: The initial and most critical step is to correctly prepare a high-concentration stock solution in an appropriate organic solvent and then carefully dilute it into your final assay buffer.

  • Stock Solution Preparation:

    • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating stock solutions of hydrophobic compounds for cell-based assays.[1] Ethanol can also be used.

    • Procedure:

      • Allow the vial of the lyophilized this compound compound to reach room temperature to prevent condensation.

      • Briefly centrifuge the vial to collect all the powder at the bottom.

      • Add the calculated volume of DMSO to achieve a high concentration (e.g., 10-30 mM).

      • Vortex and/or sonicate the solution until the compound is completely dissolved, resulting in a clear, particle-free solution.

      • Store the stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Serial Dilution):

    • Instead of a single large dilution, perform a serial dilution.

    • Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer.

    • Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Q2: I've prepared my solutions carefully, but I'm still seeing precipitation. What should I check next?

A2: The final concentration of the organic solvent in your assay is a crucial factor. High concentrations of solvents like DMSO can be toxic to cells and can also cause your compound to precipitate when the solvent is diluted.

  • Solvent Tolerance:

    • For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity. Some cell lines or assays may tolerate up to 1%.

    • It is essential to perform a solvent tolerance test to determine the maximum concentration of your chosen solvent that does not affect your specific assay's outcome.

Q3: Optimizing the solvent concentration isn't enough. What other strategies can I employ?

A3: If precipitation persists, you can explore alternative solubilization strategies. These include pH adjustment and the use of solubilizing excipients.

  • pH Adjustment: For this compound compounds with ionizable functional groups, adjusting the pH of the assay buffer can significantly increase solubility. For acidic compounds, a higher pH may be beneficial, while a lower pH can help with basic compounds. Ensure the final pH is compatible with your biological system.

  • Use of Solubilizing Agents: Incorporating solubilizing agents can enhance the apparent solubility of your compound in the aqueous buffer. Common choices include surfactants and cyclodextrins.

Frequently Asked Questions (FAQs)

Q4: What are surfactants and how can they help with this compound solubility?

A4: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles can encapsulate hydrophobic compounds like Eudesmanes in their core, increasing their solubility in aqueous solutions.[2][3]

Q5: Are there potential downsides to using surfactants in my bioassay?

A5: Yes, surfactants can interfere with cell membranes and some assay readouts. It is crucial to test the effect of the surfactant alone on your assay as a control. Commonly used surfactants in pharmaceutical preparations include Polysorbates (e.g., Tween 80) and Poloxamers.[3]

Q6: What are cyclodextrins and how do they work?

A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate hydrophobic molecules, like this compound compounds, within their cavity, forming an inclusion complex that is more soluble in water.[5][6]

Q7: Which type of cyclodextrin (B1172386) should I use?

A7: The choice of cyclodextrin depends on the size and shape of the this compound compound. Beta-cyclodextrin (β-CD) is commonly used due to its cavity size being suitable for many drug molecules.[6] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit even greater aqueous solubility and are frequently used.

Q8: I'm observing turbidity in my cell culture media even without adding my compound. What could be the cause?

A8: Turbidity in cell culture media can be due to precipitates of media components, often caused by temperature shifts (e.g., repeated freeze-thaw cycles) or changes in concentration due to evaporation.[7] Calcium salts are particularly prone to precipitation.[7] Ensure proper storage and handling of your media and incubator humidity levels.

Data Summary: Solubilization Strategies

StrategyAgent/MethodTypical Concentration/ApproachAdvantagesDisadvantages
Co-solvents DMSO, EthanolFinal concentration <0.5% (v/v) in assaysEffective for many hydrophobic compounds; well-established.Can be toxic to cells at higher concentrations.[1]
pH Adjustment Acidic or basic buffersAdjust pH to ionize the compoundSimple and effective for ionizable compounds.Only applicable to ionizable compounds; pH must be compatible with the bioassay.
Surfactants Tween 80, Poloxamers0.01-1% (v/v)Form micelles to encapsulate compounds.[2][3]Can interfere with cell membranes and assay readouts.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrinVaries; often used in molar excessForms soluble inclusion complexes; generally biocompatible.[5][6]Requires matching of cyclodextrin cavity to the compound size.

Experimental Protocols

Protocol 1: Preparation of this compound Compound Stock and Working Solutions

  • Stock Solution (10 mM in DMSO): a. Weigh out the appropriate amount of the this compound compound. b. Add the calculated volume of 100% DMSO. c. Vortex and/or sonicate until the compound is fully dissolved. d. Aliquot into single-use tubes and store at -20°C or -80°C.

  • Working Solution (e.g., 100 µM in cell culture medium): a. Warm the cell culture medium to 37°C. b. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a portion of the warmed medium (e.g., 10 µL of stock into 990 µL of medium for a 100 µM solution). c. Immediately vortex the intermediate dilution gently. d. Add the intermediate dilution to the final volume of pre-warmed cell culture medium for your experiment. e. Visually inspect for any signs of precipitation.

Protocol 2: Phase-Solubility Study with Cyclodextrins

This protocol helps determine the association constant and stoichiometry of a this compound compound with a cyclodextrin.

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-15 mM HP-β-CD).

  • Add an excess amount of the this compound compound to each cyclodextrin solution.

  • Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to reach equilibrium.

  • Filter the solutions to remove the undissolved compound.

  • Analyze the concentration of the dissolved this compound compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved this compound compound against the concentration of the cyclodextrin to determine the phase-solubility profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay cluster_troubleshoot Troubleshooting start Start with Lyophilized this compound Compound stock Prepare High-Concentration Stock (e.g., 10-30 mM in DMSO) start->stock intermediate Perform Intermediate Dilution in Assay Buffer stock->intermediate working Prepare Final Working Solution (Serial Dilution) intermediate->working add_to_assay Add Working Solution to Bioassay working->add_to_assay observe Observe for Precipitation add_to_assay->observe no_precip Proceed with Assay observe->no_precip No precip Precipitation Occurs observe->precip Yes check_solvent Check Final Solvent Concentration (Keep <0.5% DMSO) precip->check_solvent alt_methods Explore Alternative Solubilization (pH, Surfactants, Cyclodextrins) check_solvent->alt_methods Still Precipitates

Caption: Experimental workflow for preparing and troubleshooting this compound compound solutions for bioassays.

signaling_pathway_decision_tree start Solubility Issue with This compound Compound q1 Is the compound dissolved in an appropriate organic solvent (e.g., DMSO) as a high-concentration stock? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is serial dilution being used to prepare the final working solution? a1_yes->q2 sol1 Prepare a concentrated stock solution in 100% DMSO. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the final concentration of the organic solvent in the assay below the cytotoxic level (e.g., <0.5% DMSO)? a2_yes->q3 sol2 Implement serial dilution, adding the stock solution dropwise to the buffer with vigorous mixing. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Does the compound have ionizable groups? a3_yes->q4 sol3 Reduce the final solvent concentration and perform a solvent tolerance test. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Adjust the pH of the assay buffer to increase solubility. a4_yes->sol4 sol5 Consider using solubilizing agents such as surfactants (e.g., Tween 80) or cyclodextrins (e.g., HP-β-CD). a4_no->sol5

References

Technical Support Center: Interpretation of Complex NMR Spectra of Eudesmane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with eudesmane sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the NMR-based structural elucidation of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows severe signal overlap in the aliphatic region (1.0 - 2.5 ppm). How can I begin to assign the protons of the this compound skeleton?

A1: Signal overlap is a common issue with this compound isomers due to the presence of multiple CH and CH₂ groups in similar chemical environments. A systematic approach using 2D NMR is the most effective way to resolve these signals.

  • Start with a ¹H-¹H COSY experiment: This will reveal proton-proton coupling networks, allowing you to trace out the connectivity of adjacent protons. For example, you should be able to identify spin systems corresponding to fragments like H-1/H₂-2/H₂-3 and H-5/H-6/H-7/H₂-8/H-9.

  • Utilize ¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to its directly attached carbon. Protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts, enabling their resolution in the 2D spectrum.[1]

  • Employ ¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the spin systems identified in the COSY spectrum and for assigning quaternary carbons. Key HMBC correlations for the this compound skeleton are often observed from the methyl protons (H₃-14 and H₃-15) to neighboring carbons.[2][3][4]

Q2: How can I differentiate between cis- and trans-fused decalin ring systems in my this compound isomer?

A2: The stereochemistry of the ring junction (cis- or trans-fused decalin) significantly influences the conformation of the molecule and can be determined by analyzing ¹H-¹H coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations.

  • J-Coupling Analysis: In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are different, leading to distinct coupling constants.

    • Axial-axial (³Jax,ax): Typically large, in the range of 10-13 Hz.[5][6][7]

    • Axial-equatorial (³Jax,eq) and Equatorial-equatorial (³Jeq,eq): Typically small, in the range of 2-5 Hz.[6] The presence of large coupling constants for protons at the ring junction can indicate a trans-diaxial relationship, which is characteristic of a trans-fused decalin system. Cis-fused decalins are more flexible and may exhibit smaller average coupling constants.[8][9]

  • NOESY/ROESY Analysis: These experiments detect through-space proximity between protons. In cis-fused decalins, NOE correlations may be observed between protons that are spatially close due to the folded nature of the ring system, which would be absent in the more rigid trans-fused isomer. For example, a correlation between an axial proton on one ring and a proton on the other ring could indicate a cis-fusion.

Q3: The two tertiary methyl signals (C-14 and C-15) in my ¹H NMR spectrum are overlapping. How can I resolve and assign them?

A3: Overlapping methyl singlets or doublets are a frequent challenge.

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or pyridine-d₅, can induce differential shifts (Aromatic Solvent-Induced Shifts, ASIS) and may resolve the overlapping signals.[1]

  • 2D NMR Techniques:

    • HSQC: Even if the proton signals overlap, they are attached to different carbons (C-14 and C-15) which will likely have distinct ¹³C chemical shifts, allowing for their differentiation in the HSQC spectrum.

    • HMBC: The methyl protons will show different long-range correlations. For instance, the H₃-14 protons typically show HMBC correlations to C-1, C-5, C-9, and C-10, while the H₃-15 protons (on the isopropyl group) will show correlations to C-7, C-11, and C-12.[2] These distinct correlation patterns allow for unambiguous assignment.

    • NOESY/ROESY: The angular methyl group (C-14) will show specific NOE correlations to nearby axial protons on the decalin ring system, which will differ from the correlations observed for the isopropyl methyl groups (C-12 and C-13).

Q4: How do I determine the relative stereochemistry of substituents on the this compound ring system?

A4: The primary tool for determining relative stereochemistry is 2D NOESY or ROESY NMR spectroscopy. These experiments identify protons that are close in space (typically < 5 Å apart).

  • Establish Key Reference Protons: Identify protons with a fixed and known orientation, such as the angular methyl group (H₃-14).

  • Look for Key NOE Correlations:

    • An NOE between H₃-14 and a proton on a substituent will indicate that they are on the same face of the molecule (α- or β-oriented).

    • NOEs between adjacent axial protons (1,3-diaxial interactions) can confirm their relative orientation.

    • The absence of an NOE between two protons does not definitively mean they are far apart, as the NOE effect is distance-dependent and can be weak.

  • ROESY for Medium-Sized Molecules: For molecules in the intermediate molecular weight range (around 1000 Da), the NOE effect can be close to zero. In such cases, a ROESY experiment is preferred as it provides positive correlations regardless of molecular size.

Troubleshooting Guides

Problem: Ambiguous or Weak 2D NMR Correlations
Symptom Possible Cause Recommended Solution
Weak or missing HMBC cross-peaksNon-optimal delay for long-range coupling; dihedral angle close to 90°Optimize the long-range coupling delay (d6 in many pulse programs) based on an expected J-coupling of 8-10 Hz. The absence of a correlation doesn't rule out a 3-bond separation due to the Karplus relationship.[10]
No observable NOE correlations for a medium-sized moleculeMolecular tumbling rate results in zero NOE enhancementRun a ROESY experiment, which is effective for a wider range of molecular sizes.
Artifacts in NOESY spectrum (e.g., COSY-type cross-peaks)Zero-quantum coherence transfer for coupled protonsUse a NOESY pulse sequence with zero-quantum suppression.
Broad or distorted peaks in 2D spectraPoor shimming; sample concentration too high or too low; presence of paramagnetic impuritiesRe-shim the magnet carefully. Optimize the sample concentration. Filter the sample to remove any particulate matter.

Data Presentation: Typical NMR Data for this compound Scaffolds

The following tables provide typical ranges for ¹H and ¹³C NMR chemical shifts and representative ¹H-¹H coupling constants for this compound sesquiterpenoids. Note that these values can vary depending on the specific isomer and the substituents present.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for the this compound Skeleton

CarbonChemical Shift Range (ppm)Notes
C-135 - 55
C-220 - 40
C-330 - 45
C-430 - 45 (quaternary) or 120-150 (olefinic)
C-540 - 60
C-625 - 45
C-735 - 55
C-820 - 40
C-930 - 50
C-1035 - 45 (quaternary)
C-1120 - 35
C-1215 - 25
C-1315 - 25
C-1415 - 30 (angular methyl)
C-1515 - 25 (exocyclic methylene (B1212753) or methyl)

Data compiled from various sources, including[11].

Table 2: Typical ¹H NMR Chemical Shift Ranges and Coupling Constants for this compound Protons

Proton(s)Chemical Shift Range (ppm)Typical Coupling Constants (Hz)Notes
H₃-14 (angular methyl)0.7 - 1.2 (s)N/A
H₃-12, H₃-13 (isopropyl)0.8 - 1.1 (d, J ≈ 7)³JH-11,H-12/13 ≈ 7
H-51.0 - 2.0Often a key proton for stereochemical assignment.
Ring Protons (CH, CH₂)1.0 - 2.5³Jax,ax = 10-13; ³Jax,eq = 2-5; ³Jeq,eq = 2-5[5][6][7]
Olefinic Protons4.5 - 6.0If a double bond is present.

Experimental Protocols

Key 2D NMR Experiments for this compound Structure Elucidation

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).

  • Methodology:

    • Dissolve 5-10 mg of the purified this compound isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Use a spectral width that encompasses all proton signals.

    • Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) for adequate resolution.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

    • Symmetrize the spectrum to reduce artifacts.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons.

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Set up a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp).

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm for non-carbonyl carbons).

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use the same sample as for the previous experiments.

    • Set up a gradient-selected HMBC experiment.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • The long-range coupling constant (ⁿJCH) is optimized for a value of 8-10 Hz to observe 2- and 3-bond correlations.

4. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), which is crucial for determining relative stereochemistry.

  • Methodology:

    • Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing if necessary.

    • Set up a phase-sensitive gradient-selected NOESY experiment.

    • The mixing time (d8) is a critical parameter and should be optimized. For small molecules like eudesmanes, a mixing time of 500-800 ms (B15284909) is a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the cross-peaks.

Mandatory Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR Connectivity cluster_stereochem Stereochemical Analysis cluster_structure Final Structure 1H_NMR ¹H NMR COSY ¹H-¹H COSY 1H_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC 1H_NMR->HSQC 13C_NMR ¹³C NMR & DEPT 13C_NMR->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC COSY->HMBC Connect Fragments HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY Structure Structure Elucidation HMBC->Structure Establish Carbon Skeleton NOESY->Structure Determine Relative Stereochemistry

Caption: Workflow for the structure elucidation of this compound isomers using NMR spectroscopy.

logical_relationship Spectrum Complex ¹H NMR Spectrum (Signal Overlap) 2D_NMR 2D NMR Experiments Spectrum->2D_NMR J_Coupling J-Coupling Analysis (Dihedral Angles) Spectrum->J_Coupling COSY COSY (H-H Connectivity) 2D_NMR->COSY HSQC HSQC (Direct C-H) 2D_NMR->HSQC HMBC HMBC (Long-Range C-H) 2D_NMR->HMBC NOESY NOESY/ROESY (Through-Space) 2D_NMR->NOESY Structure Unambiguous Structure (Connectivity & Stereochemistry) COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure J_Coupling->Structure

References

Optimization of extraction protocols for Eudesmane from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of eudesmane extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the extraction process.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound extraction experiments.

Question: Why is my this compound yield consistently low?

Answer:

Low yields of this compound can stem from several factors throughout the extraction process. A systematic evaluation of your protocol is crucial. Key areas to investigate include:

  • Plant Material Quality: The concentration of this compound can vary significantly based on the plant's species, geographical origin, harvest time, and storage conditions.[1] Ensure you are using a validated plant source known for its high this compound content. The quality of the raw material is a primary limiting factor for extraction efficiency.[1]

  • Particle Size: Inefficient grinding of the plant material can limit solvent penetration and, consequently, the extraction yield. Ensure the plant material is ground to a fine, uniform powder to maximize the surface area available for solvent interaction.

  • Inappropriate Solvent Selection: The polarity of the solvent is critical for selectively dissolving eudesmanes. This compound sesquiterpenoids are typically non-polar to moderately polar. Solvents like hexane (B92381), methanol (B129727), ethanol (B145695), and acetone (B3395972) have been successfully used.[2][3][4] The choice of solvent can have a decisive influence on the extraction efficiency.[1]

  • Suboptimal Extraction Method: Conventional methods like maceration can be time-consuming and result in incomplete extraction.[5] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Hydrodistillation (MAHD) can offer significantly higher yields in shorter timeframes.[5][6][7]

  • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature to allow for the complete diffusion of eudesmanes from the plant matrix into the solvent.[1] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[5]

Question: I am observing degradation of my target this compound compounds. What could be the cause?

Answer:

Degradation of eudesmanes is often linked to the extraction conditions employed. Here are the primary culprits:

  • Thermal Degradation: Prolonged exposure to high temperatures during methods like Soxhlet extraction or conventional hydrodistillation can lead to the breakdown of thermally sensitive this compound structures.[5]

  • Oxidation: Some this compound compounds may be susceptible to oxidation when exposed to air and light for extended periods, especially at elevated temperatures.

  • Inappropriate Solvent: The use of highly reactive or acidic/basic solvents could potentially lead to chemical modifications of the this compound skeleton.

To mitigate degradation, consider using extraction techniques that operate at lower temperatures, such as supercritical fluid extraction (SFE) or performing extractions under an inert atmosphere (e.g., nitrogen).[5][6]

Question: My extract contains a high level of impurities. How can I improve its purity?

Answer:

High impurity levels can interfere with downstream analysis and bioassays. To enhance the purity of your this compound extract, consider the following:

  • Selective Solvent Systems: Experiment with different solvents and solvent mixtures to more selectively target the eudesmanes. A solvent with appropriate polarity will minimize the co-extraction of undesirable compounds like chlorophyll (B73375) and waxes.

  • Pre-extraction Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove fats that might interfere with the extraction of more polar eudesmanes.

  • Post-extraction Clean-up: Employ chromatographic techniques to purify the crude extract. Column chromatography using silica (B1680970) gel or Sephadex is a common method for isolating this compound sesquiterpenoids from other co-extracted compounds.[4] Techniques like Centrifugal Partition Chromatography (CPC) have also been shown to be effective.[8]

Frequently Asked Questions (FAQs)

What are the most common methods for extracting eudesmanes from plant material?

A range of extraction methods can be employed, each with its own advantages and disadvantages. Common techniques include:

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is straightforward but can be time-consuming and may result in incomplete extraction.[5]

  • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses large volumes of solvent and can cause thermal degradation of compounds.[5][9]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It generally leads to shorter extraction times and reduced solvent consumption.[5][7]

  • Microwave-Assisted Hydrodistillation (MAHD): Employs microwave energy to heat the water within the plant material, causing cell rupture and release of compounds. This method is known for its short extraction times and high efficiency.[6][7]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. It offers high selectivity and results in a solvent-free extract, but requires specialized equipment.[5][6]

How do I choose the right solvent for my this compound extraction?

The choice of solvent is critical and depends on the specific this compound derivatives you are targeting and their polarity. A general approach is to start with a solvent of medium polarity, such as ethanol or methanol, and then optimize from there. For non-polar eudesmanes, hexane or other alkanes may be more suitable. It is often beneficial to test a range of solvents with varying polarities to determine the optimal one for your specific plant material and target compounds. The selection of an appropriate extraction agent has a decisive influence on extraction efficiency.[1]

What are the key parameters to optimize for maximizing this compound extraction?

To maximize your this compound yield, you should systematically optimize the following parameters:

  • Solvent-to-Solid Ratio: The volume of solvent relative to the amount of plant material.

  • Extraction Temperature: Higher temperatures generally increase solubility and diffusion rates, but can also lead to degradation.[1]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.

  • Particle Size of Plant Material: Finer particles have a larger surface area, which facilitates better extraction.

  • Agitation/Stirring Speed: Proper agitation ensures uniform mixing and improves mass transfer.[1]

How can I identify and quantify the eudesmanes in my extract?

Several analytical techniques can be used for the identification and quantification of eudesmanes:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile eudesmanes in essential oil extracts.[10]

  • High-Performance Liquid Chromatography (HPLC): The method of choice for analyzing less volatile or thermally labile this compound lactones and other derivatives.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are invaluable for the structural elucidation of isolated eudesmanes.[11][12] Quantitative NMR (qNMR) can also be used for quantification.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Sesquiterpenes

Extraction TechniquePlant MaterialKey SesquiterpeneYield (% w/w)Extraction TimeSolvent ConsumptionReference
HydrodistillationCupressus sempervirensEssential Oil~0.74 hoursWater[5]
Soxhlet ExtractionArtemisia annuaArtemisinin10.28 (total extract)Not Specifiedn-hexane[5]
MacerationArtemisia annuaArtemisininNot Specified5 daysMethanol/Hexane-chloroform[5]
Supercritical Fluid Extraction (SFE)Cupressus sempervirensEssential Oil~0.941 hourCO2[5]
Microwave-Assisted Hydrodistillation (MAHD)Not SpecifiedNot SpecifiedCan be higher than conventional hydrodistillation30-75 minutesSimilar to steam distillation[6]
Ultrasound-Assisted Extraction (UAE)Not SpecifiedNot SpecifiedImproved yieldsShorter extraction timesReduced solvent consumption[5]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction from Alpinia oxyphylla

This protocol is adapted from a study on the extraction of this compound sesquiterpenes from the dried fruits of Alpinia oxyphylla.[2]

  • Preparation of Plant Material: Dry the fruits of Alpinia oxyphylla and grind them into a fine powder.

  • Extraction:

    • Place 3 kg of the dried fruit powder into a large container.

    • Add 100% methanol to the container, ensuring all the plant material is fully submerged.

    • Allow the mixture to macerate at room temperature for 48 hours.

    • Repeat the extraction process three times with fresh methanol each time.

  • Filtration and Concentration:

    • After each maceration cycle, filter the mixture to separate the extract from the plant residue.

    • Combine all the filtrates.

    • Remove the methanol from the combined extract using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Fractionation (Optional):

    • Dissolve the crude extract in water.

    • Perform liquid-liquid partitioning sequentially with hexane, methylene (B1212753) chloride, ethyl acetate, and n-butanol to separate compounds based on their polarity.[2]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This is a general protocol for UAE that can be optimized for specific plant materials.

  • Preparation of Plant Material: Weigh a specific amount of dried and powdered plant material (e.g., 10 g).

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add a suitable solvent (e.g., ethanol) at a predetermined solvent-to-solid ratio (e.g., 10:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Set the desired extraction temperature and time (e.g., 40°C for 30 minutes).

    • Turn on the ultrasonic bath to begin the extraction.

  • Filtration and Concentration:

    • After the extraction is complete, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.

Visualizations

experimental_workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Concentration cluster_purification 4. Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., Maceration, UAE, MAHD) grinding->extraction Solvent Addition filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification Crude Extract analysis Analysis (GC-MS, HPLC, NMR) purification->analysis purification->analysis Isolated Eudesmanes

Caption: General workflow for the extraction and analysis of eudesmanes from plant material.

troubleshooting_logic cluster_material Plant Material Issues cluster_protocol Extraction Protocol Issues start Low this compound Yield quality Check Plant Quality (Source, Harvest, Storage) start->quality particle_size Optimize Particle Size (Fine Grinding) start->particle_size solvent Verify Solvent Choice (Polarity) start->solvent method Evaluate Extraction Method (e.g., UAE, MAHD) start->method parameters Optimize Parameters (Time, Temperature) start->parameters end Successful Extraction quality->end Improved Yield particle_size->end Improved Yield solvent->end Improved Yield method->end Improved Yield parameters->end Improved Yield

References

Technical Support Center: Enhancing the In Vivo Stability of Eudesmane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of Eudesmane derivatives for in vivo testing. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Dissolution Rate

Question: My this compound derivative exhibits poor solubility in aqueous solutions, leading to inconsistent results in my in vitro assays and likely poor absorption in vivo. What can I do?

Answer: Poor aqueous solubility is a common challenge with lipophilic compounds like many this compound derivatives. Here are several strategies to address this issue:

  • Particle Size Reduction: Decreasing the particle size of your compound can significantly increase its surface area, leading to a faster dissolution rate. Techniques like micronization and nanomilling are effective for this purpose.[1]

  • Formulation as a Solid Dispersion: Creating an amorphous solid dispersion can enhance the solubility and dissolution rate of poorly water-soluble drugs.[1] This involves dispersing the drug in an inert carrier matrix at the molecular level.

  • Lipid-Based Formulations: For highly lipophilic this compound derivatives, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) are excellent options. These formulations can improve solubilization in the gastrointestinal tract and enhance absorption, sometimes by utilizing the lymphatic transport system to bypass first-pass metabolism.[2][3][4]

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

Question: I'm observing low and highly variable plasma concentrations of my this compound derivative after oral administration to rats. How can I troubleshoot this?

Answer: Low and variable oral bioavailability is a frequent hurdle in preclinical studies with natural products. A systematic approach is necessary to identify the root cause.

Troubleshooting Workflow:

G A Initial Observation: Low and Variable Plasma Concentrations B Step 1: Verify Formulation and Dosing Technique A->B C Step 2: Assess Intrinsic Permeability (Caco-2 Assay) B->C If formulation & dosing are correct D Step 3: Evaluate Metabolic Stability (Liver Microsomes) C->D E Low Permeability Identified C->E If permeability is low F High Metabolism Identified D->F If metabolism is high G Optimize Formulation: - Permeation Enhancers - Nanoparticles (SLNs) E->G H Consider Structural Modification: - Prodrugs - Glycosylation F->H I Refine Animal Study Protocol: - Different species/strain - Adjust fasting state G->I H->I

Caption: Troubleshooting workflow for poor oral bioavailability.

Detailed Troubleshooting Steps:

  • Verify Formulation and Administration: Ensure your formulation is homogeneous and the oral gavage technique is consistent and accurate. Improper administration can lead to significant variability.[5]

  • Assess Intestinal Permeability: An in vitro Caco-2 permeability assay is a reliable method to determine if your compound has inherently low intestinal permeability. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.[6]

  • Investigate First-Pass Metabolism: Conduct an in vitro metabolism study using liver microsomes from the animal model you are using (e.g., rat liver microsomes). Rapid degradation in this assay indicates that extensive first-pass metabolism in the liver is likely a major contributor to low bioavailability.

  • Optimize Formulation: If low permeability is the issue, consider incorporating permeation enhancers into your formulation or using nanoparticle-based delivery systems like SLNs, which can improve absorption.[2][3]

  • Consider the Animal Model: There can be significant species-specific differences in gastrointestinal physiology and drug metabolism. If feasible, consider evaluating your compound in a different animal model. Also, ensure that the fasting state of the animals is standardized, as food can affect drug absorption.[6]

Issue 3: Rapid Metabolism and Short Half-Life In Vivo

Question: My this compound derivative is rapidly cleared from the plasma in my pharmacokinetic study, resulting in a very short half-life. How can I improve its metabolic stability?

Answer: Rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver, is a common fate for many sesquiterpenoids.

  • Identify Metabolic Hotspots: The first step is to identify the specific sites on the molecule that are most susceptible to metabolism. This can be achieved through in vitro metabolism studies with liver microsomes followed by metabolite identification using techniques like LC-MS/MS.

  • Structural Modification: Once the metabolic "hotspots" are known, medicinal chemistry strategies can be employed to block or alter these sites to reduce the rate of metabolism. This could involve introducing different functional groups or creating prodrugs that are converted to the active compound in vivo.

  • Glycosylation: Attaching a sugar moiety (glycosylation) to the this compound derivative can sometimes improve its stability and pharmacokinetic profile. The increased hydrophilicity can reduce metabolic degradation and alter its distribution in the body.

  • Co-administration with CYP Inhibitors: While not a long-term solution for drug development, co-administering your compound with a known inhibitor of the relevant CYP enzymes can help to confirm the metabolic pathway and demonstrate the potential for improved exposure if metabolism is blocked. This should be done with caution and with appropriate ethical considerations.

Data Presentation

Table 1: Pharmacokinetic Parameters of β-Eudesmol in Rats

ParameterIntravenous (2.0 mg/kg)Intragastric (50 mg/kg)
Cmax (ng/mL) -450 ± 80
Tmax (h) -0.5
AUC (0-t) (ng·h/mL) 1250 ± 2501850 ± 320
t1/2 (h) 2.5 ± 0.53.1 ± 0.6
Oral Bioavailability (%) -Approximately 3%

Data adapted from a pharmacokinetic study of β-eudesmol in rats.[7]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol provides a general procedure for preparing SLNs, which can be adapted for various this compound derivatives.

Materials:

  • This compound derivative

  • Solid lipid (e.g., tristearin, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Distilled water

  • High-shear homogenizer

  • Water bath

Procedure:

  • Preparation of Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. The this compound derivative is then dissolved or dispersed in the molten lipid.[8][9]

  • Preparation of Aqueous Phase: The surfactant is dissolved in distilled water and heated to the same temperature as the lipid phase.[8][9]

  • Formation of Pre-emulsion: The hot aqueous phase is added to the hot lipid phase under continuous stirring with a high-shear homogenizer to form a coarse oil-in-water emulsion.[8]

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: The prepared SLNs should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps for conducting a basic oral pharmacokinetic study in rats. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • This compound derivative formulation

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation and Fasting: Animals should be acclimated to the housing conditions for at least one week. Prior to dosing, animals are typically fasted overnight (12-18 hours) with free access to water.[5][10]

  • Dosing: The this compound derivative formulation is administered to the rats via oral gavage at a specific dose. The volume administered is typically based on the animal's body weight.[10][11]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate route, such as the tail vein or a cannulated vessel.[10][12]

  • Plasma Processing: The collected blood samples are centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.[10]

  • Bioanalysis: The concentration of the this compound derivative in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.[7]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Protocol 3: Quantification of this compound Derivatives in Rat Plasma by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method for quantifying this compound derivatives in plasma.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the this compound derivative and the internal standard.[7]

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Signaling Pathway and Workflow Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination &\nProteasomal Degradation Ubiquitination & Proteasomal Degradation IκBα->Ubiquitination &\nProteasomal Degradation NF-κB\n(p65/p50) NF-κB (p65/p50) Gene Transcription Gene Transcription NF-κB\n(p65/p50)->Gene Transcription Binds to κB sites This compound\nDerivative This compound Derivative This compound\nDerivative->IKK Complex Inhibition This compound\nDerivative->NF-κB\n(p65/p50) Inhibition of nuclear translocation Ubiquitination &\nProteasomal Degradation->NF-κB\n(p65/p50) Release of Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory\nCytokines Expression of

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Technical Support Center: Late-Stage Functionalization of the Eudesmane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the late-stage functionalization of the Eudesmane scaffold. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the late-stage functionalization of the this compound core.

Issue 1: Poor Site-Selectivity in C-H Oxidation

  • Question: My C-H oxidation reaction is producing a mixture of isomers with no clear selectivity for the desired position. How can I improve site-selectivity?

  • Answer: Achieving site-selectivity in C-H oxidation of the this compound scaffold is a common challenge due to the presence of multiple electronically similar C-H bonds.[1] Here are several strategies to consider:

    • Directed Oxidation: If your scaffold has a directing group (e.g., a hydroxyl group), its proximity to certain C-H bonds can influence the reaction's regioselectivity.[2] Ensure the conformation of your substrate favors the desired interaction.

    • Catalyst Choice: Different catalysts exhibit different selectivities. For instance, iron-based catalysts like Fe(PDP) have been used for selective hydroxylations.[1] The choice of ligand on the metal catalyst is crucial.

    • Solvent Effects: The solvent can play a significant role. For example, using a mixture of acetonitrile (B52724) and hexafluoroisopropanol (HFIP) can prevent overoxidation by deactivating alcohol groups through hydrogen bonding.[1]

    • Biocatalysis: Employing cytochrome P450 enzymes can provide excellent site- and stereoselectivity, mimicking the natural "oxidase phase" of terpene biosynthesis.[3][4]

Issue 2: Lack of Reactivity in Olefin Functionalization

  • Question: I am attempting a site-selective epoxidation or hydrogenation on a di-olefinic this compound intermediate, but the reaction is sluggish or non-selective. What could be the cause?

  • Answer: The reactivity of olefins at different positions (e.g., C4 and C11) can be surprisingly similar despite their substitution patterns.[2][5]

    • Steric Hindrance: Assess the steric environment around each olefin. One olefin might be more accessible to the catalyst than the other.

    • Directing Groups: A nearby hydroxyl group can direct the reagent to the closest olefin.[5] The stereochemistry of this directing group is critical.

    • Catalyst and Reagent Size: Bulky reagents or catalysts will preferentially react at the less sterically hindered olefin. Consider using reagents like m-CPBA for epoxidation and screen different hydrogenation catalysts (e.g., Pd/C, Crabtree's catalyst) to find the best selectivity.[5]

Issue 3: Low Yields in Mizoroki-Heck Cross-Coupling Reactions

  • Question: My Mizoroki-Heck reaction to functionalize an exocyclic double bond on the this compound scaffold is giving low yields. How can I optimize this?

  • Answer: Low yields in Mizoroki-Heck reactions can be attributed to several factors. Based on studies functionalizing ilicic acid, here are some optimization parameters:[6]

    • Catalyst System: The combination of the palladium source and the ligand is critical. A system of Pd(OAc)₂ with P(o-Tol)₃ has been shown to be effective.[6]

    • Base and Solvent: Triethylamine (B128534) (Et₃N) as the base in a solvent like DMF is a good starting point.[6]

    • Reactant Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) can improve conversion.[6]

    • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 120 °C) and extended reaction times (e.g., 24 hours) to go to completion.[6]

    • Substrate Stability: Be aware of potential side reactions. For example, epoxide-containing eudesmanes might undergo ring-opening under thermal stress.[6]

Issue 4: Difficulty in Achieving Divergent Synthesis from a Common Intermediate

  • Question: I have successfully synthesized a common this compound intermediate but am struggling to selectively functionalize it to produce a diverse library of analogs. What is a good general strategy?

  • Answer: A successful divergent synthesis relies on the orthogonal reactivity of functional groups in your common intermediate.[5][7]

    • Orthogonally Reactive Olefins: Synthesize an intermediate with two olefins that can be functionalized sequentially and selectively.[7] For example, one olefin can be selectively hydrogenated while the other is epoxidized.

    • Protecting-Group-Free Strategy: Designing a synthesis that avoids protecting groups can streamline the process and is often enabled by the careful choice of reagents and conditions that are selective for one site over another.[5][8]

    • Step-wise Functionalization: Plan a logical sequence of reactions. For instance, perform hydrogenation first, then epoxidation, followed by epoxide ring-opening to introduce further diversity.[5]

Data Presentation: Reaction Optimization

The following tables summarize quantitative data for key late-stage functionalization reactions on the this compound scaffold.

Table 1: Optimization of Mizoroki-Heck Reaction on Ilicic Acid [6]

EntryAryl HalidePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Aryl IodidePd(OAc)₂ (10)P(o-Tol)₃ (10)Et₃N (3)DMF1202485
2Aryl IodidePdCl₂(PPh₃)₂ (10)-Et₃N (3)DMF1202455
3Aryl IodidePd(OAc)₂ (10)PPh₃ (10)Et₃N (3)DMF1202470
4Aryl IodidePd(OAc)₂ (10)P(o-Tol)₃ (10)K₂CO₃ (3)DMF1202440
5Aryl IodidePd(OAc)₂ (5)P(o-Tol)₃ (5)Et₃N (3)DMF1202475
6Aryl BromidePd(OAc)₂ (10)P(o-Tol)₃ (10)Et₃N (3)DMF1202482

Table 2: Selected Yields for Divergent Synthesis from a Common Intermediate [5]

Starting MaterialReaction SequenceProductOverall Yield (from intermediate)
Intermediate 81. H₂, Pd/CDihydrojunenol29% (over 5 steps from start)
Intermediate 81. m-CPBA (site-selective epoxidation)Monoepoxide 16-
Monoepoxide 161. LiAlH₄ (epoxide opening) 2. H₂, Pd/C4-Epiajanol92% (over 2 steps)
4-Epiajanol1. Triphosgene7-Epieudesmacarbonate96%
Intermediate 81. m-CPBA (diepoxidation) 2. Epoxide openingPygmol86% (over 2 steps)

Experimental Protocols

Below are detailed methodologies for key experiments in this compound functionalization.

Protocol 1: Site-Selective Epoxidation of a Di-Olefinic this compound Intermediate [5]

  • Preparation: Dissolve the di-olefin this compound intermediate (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise to the stirred solution over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired mono-epoxidized product.

Protocol 2: Mizoroki-Heck Arylation of an Exocyclic Double Bond [6]

  • Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the this compound substrate (e.g., ilicic acid, 1.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equiv), and tri(o-tolyl)phosphine (P(o-Tol)₃, 0.1 equiv).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF), followed by the aryl halide (1.1 equiv) and triethylamine (Et₃N, 3.0 equiv).

  • Heating: Seal the tube and heat the reaction mixture to 120 °C in an oil bath.

  • Reaction Time: Maintain the temperature and stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography to obtain the arylated this compound derivative.

Visualizations: Workflows and Pathways

Diagram 1: General Strategy for Divergent Synthesis

This diagram illustrates a common workflow for creating a library of this compound derivatives from a versatile intermediate.[5][7]

Divergent_Synthesis_Workflow Start Simple Precursors Tandem_Reaction Asymmetric Tandem Michael/Aldol Reaction Start->Tandem_Reaction Cyclization Au(I)-Catalyzed Alder-Ene Cyclization Tandem_Reaction->Cyclization Intermediate Common Intermediate (Di-Olefinic this compound Core) Cyclization->Intermediate Hydrogenation Site-Selective Hydrogenation Intermediate->Hydrogenation Condition 1 Epoxidation Site-Selective Epoxidation Intermediate->Epoxidation Condition 2 Product_A Derivative A Hydrogenation->Product_A Product_B Derivative B Epoxidation->Product_B Ring_Opening Epoxide Ring-Opening Epoxidation->Ring_Opening Product_C Derivative C Ring_Opening->Product_C

Caption: Workflow for divergent synthesis of this compound derivatives.

Diagram 2: Biosynthetic Two-Phase Approach Logic

This diagram outlines the bio-inspired, two-phase logic used in the total synthesis of this compound terpenes.[3]

Biosynthesis_Logic cluster_phase1 Phase 1: Cyclase Phase (Core Construction) cluster_phase2 Phase 2: Oxidase Phase (Functionalization) Acyclic Acyclic Precursors Cyclization_Rearrangement Enzymatic Cyclizations & Rearrangements Acyclic->Cyclization_Rearrangement Eudesmane_Core This compound Hydrocarbon Scaffold Cyclization_Rearrangement->Eudesmane_Core CH_Oxidation Site-Selective C-H Oxidation Eudesmane_Core->CH_Oxidation Mimicked in Lab Synthesis Olefin_Func Olefin Functionalization Eudesmane_Core->Olefin_Func Oxidized_Eudesmanoids Diverse Oxidized Eudesmanoids CH_Oxidation->Oxidized_Eudesmanoids Olefin_Func->Oxidized_Eudesmanoids

Caption: Bio-inspired two-phase strategy for this compound synthesis.

Diagram 3: Troubleshooting Logic for Site-Selectivity

This flowchart provides a logical approach to troubleshooting poor site-selectivity in C-H functionalization reactions.

Troubleshooting_Selectivity Start Problem: Poor Site-Selectivity Check_DG Does substrate have a directing group (e.g., -OH)? Start->Check_DG Modify_DG Modify or protect/ deprotect directing group Check_DG->Modify_DG  Yes Change_Catalyst Screen different catalysts (e.g., Fe, Ru, Rh based) Check_DG->Change_Catalyst No / No Effect Modify_DG->Change_Catalyst No Improvement Success Selectivity Improved Modify_DG->Success Success Change_Ligand Modify catalyst ligand for steric/electronic effects Change_Catalyst->Change_Ligand Change_Catalyst->Success Success Vary_Solvent Vary solvent polarity or H-bonding capacity (e.g., HFIP) Change_Ligand->Vary_Solvent Change_Ligand->Success Success Consider_Bio Consider biocatalysis (e.g., Cytochrome P450) Vary_Solvent->Consider_Bio Still Poor Vary_Solvent->Success Success Consider_Bio->Success Success

Caption: Decision tree for improving C-H oxidation site-selectivity.

References

Technical Support Center: Refinement of Bioassay Protocols for Consistent Eudesmane Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable bioactivity data for Eudesmane sesquiterpenoids.

Troubleshooting Guides

This section addresses specific issues that may arise during bioassays for this compound activity, providing potential causes and solutions.

Issue 1: High Variability in Cytotoxicity Assay Results

Question: My cytotoxicity data for the same this compound compound shows significant variability between experiments. What could be the cause?

Answer: High variability in cytotoxicity assays is a common challenge. Several factors related to general cell culture and assay techniques can contribute to this issue:

  • Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells is a primary source of variability. Ensure a homogeneous cell suspension before and during plating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the test compound and affect cell growth. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and use the inner wells for your experimental samples.

  • Solvent Cytotoxicity: The solvent used to dissolve the this compound compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. Always include a solvent control to determine the maximum non-toxic concentration.

  • Compound Precipitation: this compound sesquiterpenoids, being lipophilic, may precipitate in the aqueous culture medium, especially at high concentrations. This can lead to inconsistent exposure of cells to the compound. Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or a different solvent system.

Issue 2: Unexpected Results in MTT Assays

Question: I am observing an unexpected increase in cell viability at high concentrations of my this compound compound in the MTT assay, creating a "bell-shaped" dose-response curve. What is happening?

Answer: This phenomenon can be misleading and is often not indicative of increased cell viability. Potential causes include:

  • Direct MTT Reduction: Some compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability. To test for this, include a cell-free control with the this compound compound and MTT.

  • Compound Interference: The this compound compound itself might interfere with the chemistry of the assay.

  • Off-Target Effects: At high concentrations, the compound could have off-target effects that interfere with cellular processes in a way that doesn't truly reflect cytotoxicity.

To mitigate these issues, consider using an alternative cytotoxicity assay that operates on a different principle, such as the Lactate Dehydrogenase (LDH) release assay or the Neutral Red Uptake assay.

Issue 3: Low or No Anti-inflammatory Activity Detected

Question: My this compound compound is reported to have anti-inflammatory activity, but I am not observing any significant effect in my in vitro assay. What should I check?

Answer: Several factors could contribute to the lack of observable anti-inflammatory activity:

  • Inappropriate Assay System: Ensure the chosen in vitro model is relevant to the expected mechanism of action of your this compound compound. For example, if the compound is expected to inhibit cyclooxygenase (COX) enzymes, a COX inhibition assay would be appropriate. If it's expected to modulate cytokine production, an assay measuring levels of inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells (like RAW 264.7 macrophages) would be more suitable.

  • Insufficient Compound Concentration: The concentrations tested may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.

  • Metabolic Activation Requirement: Some compounds require metabolic activation to become bioactive. In vitro systems may lack the necessary metabolic enzymes.

  • Assay Interference: As with cytotoxicity assays, the this compound compound could interfere with the assay components. Include appropriate controls to rule out interference.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding bioassays for this compound activity.

Q1: Which cytotoxicity assay is best for this compound sesquiterpenoids?

A1: While the MTT assay is commonly used, it is susceptible to interference from compounds that can directly reduce the tetrazolium salt.[1] It is highly recommended to validate findings with alternative methods. The Lactate Dehydrogenase (LDH) release assay, which measures cell membrane integrity, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity, are excellent orthogonal methods to confirm the cytotoxic effects of Eudesmanes.[1]

Q2: How can I be sure that the observed anti-inflammatory effect is not due to cytotoxicity?

A2: This is a critical point. It is essential to perform a cytotoxicity assay in parallel with your anti-inflammatory assay using the same cell line and compound concentrations. This will allow you to determine a non-toxic concentration range for your this compound compound to ensure that the observed anti-inflammatory effects are not simply a result of cell death.

Q3: What are some common quantitative endpoints for this compound bioactivity?

A3: For cytotoxicity and anti-inflammatory assays, the half-maximal inhibitory concentration (IC50) is a common endpoint. This value represents the concentration of the this compound compound required to inhibit 50% of a biological process (e.g., cell growth, enzyme activity). For antimicrobial assays, the Minimum Inhibitory Concentration (MIC) is typically determined, which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Q4: What signaling pathways are commonly affected by anti-inflammatory Eudesmanes?

A4: this compound sesquiterpenoids have been shown to inhibit multiple steps in the NF-κB signaling pathway, which is a key regulator of inflammation.[1][2] Some Eudesmanes have also been found to modulate the TLR4/NF-κB/MAPK signaling pathways.[3]

Data Presentation

Table 1: Cytotoxic Activity of Selected this compound Sesquiterpenoids

CompoundCell LineAssayIC50 (µM)Reference
This compound Derivative 1MCF-7 (Breast Cancer)MTSVaries[4]
This compound Derivative 2A-549 (Lung Cancer)MTSVaries[4]
This compound Derivative 3SMMC-7721 (Hepatocellular Carcinoma)MTSVaries[4]
This compound Derivative 4SW480 (Colon Cancer)MTSVaries[4]
CostunolideHCC1937, JIMT-1, L56Br-C1, MCF-7, SK-BR-3 (Breast Cancer)Not Specified2.0 - 6.2[5]
Aquisinenoid CVarious Cancer Cell LinesNot SpecifiedActive at 5 µM[6]

Table 2: Anti-inflammatory Activity of Selected this compound Sesquiterpenoids

CompoundCell Line/EnzymeAssayIC50 (µM)Reference
Epi-eudebeiolide CRAW 264.7NO Production Inhibition17.9[2]
This compound Sesquiterpenoid 11BV-2NO Production Inhibition21.63 - 60.70[7]
This compound Sesquiterpenoid 20BV-2NO Production Inhibition21.63 - 60.70[7]
This compound Sesquiterpenoid 24BV-2NO Production Inhibition21.63 - 60.70[7]
This compound Sesquiterpenoid 40BV-2NO Production Inhibition21.63 - 60.70[7]
This compound-like Sesquiterpenoid 9RAW 264.7NO Production Inhibition10.56[8]
This compound-like Sesquiterpenoid 10RAW 264.7NO Production Inhibition5.20[8]

Table 3: Antimicrobial Activity of Selected this compound Sesquiterpenoids

Compound/ExtractMicroorganismAssayMIC (µg/mL)Reference
Selina-4,11(13)-dien-3-on-12-oic acidStaphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Bacillus cereus, Salmonella enteritidisAgar Dilution250 - 500[9][10]
This compound 47Aspergillus nigerNot Specified256[11]
This compound 48Aspergillus nigerNot Specified64[11]
This compound 95-100, 103Escherichia coliNot Specified0.5[11]
This compound 99Micrococcus luteusNot Specified0.5[11]

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is a general guideline and may require optimization for specific cell lines and this compound compounds.

  • Materials:

    • Cells in exponential growth phase

    • Complete culture medium

    • 96-well tissue culture plates

    • This compound compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the this compound compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

2. Lipoxygenase (LOX) Inhibition Assay (Anti-inflammatory)

This protocol is a general method for assessing the inhibition of lipoxygenase activity.

  • Materials:

    • Lipoxygenase enzyme solution (e.g., from soybean)

    • Substrate solution (e.g., linoleic acid or arachidonic acid)

    • Buffer (e.g., borate (B1201080) buffer or phosphate (B84403) buffer)

    • This compound compound stock solution

    • Positive control inhibitor (e.g., quercetin (B1663063) or nordihydroguaiaretic acid)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the buffer and the lipoxygenase enzyme solution.

    • Add the this compound compound at various concentrations to the reaction mixture. Include a vehicle control and a positive control.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the substrate solution.

    • Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.

3. Broth Microdilution Antimicrobial Susceptibility Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials:

    • Microbial culture in logarithmic growth phase

    • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • This compound compound stock solution

    • Positive control antibiotic/antifungal

    • Growth indicator (e.g., resazurin (B115843) or p-iodonitrotetrazolium violet)

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism in broth.

    • Add the microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with a known effective antibiotic/antifungal), a negative control (broth only), and a growth control (microorganism in broth without any compound).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, assess microbial growth. This can be done visually or by adding a growth indicator and measuring the color change or absorbance.

    • The MIC is the lowest concentration of the this compound compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Experimental_Workflow This compound This compound Compound Stock Solution Cytotoxicity Cytotoxicity Assays (MTT, LDH, Neutral Red) This compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition, NO Production) This compound->AntiInflammatory Antimicrobial Antimicrobial Assays (Broth Microdilution) This compound->Antimicrobial Cells Cell Culture (e.g., Cancer, Immune cells) Cells->Cytotoxicity Cells->AntiInflammatory Microbes Microbial Culture (Bacteria, Fungi) Microbes->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 MIC MIC Determination Antimicrobial->MIC Pathway Signaling Pathway Analysis IC50->Pathway NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation DNA DNA NFkB_translocation->DNA Binding Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene_Expression This compound This compound Sesquiterpenoids This compound->IKK Inhibition This compound->NFkB_translocation Inhibition

References

Technical Support Center: Overcoming Resistance to Eudesmane-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with eudesmane-based anticancer agents.

Troubleshooting Guides

This section provides solutions to common experimental issues in a question-and-answer format.

Problem 1: Inconsistent IC50 values for a this compound compound across experiments.

Possible Causes and Solutions:

  • Cell Line Integrity:

    • Genetic Drift: High passage numbers can lead to genetic changes in cell lines, altering their response to drugs.

      • Solution: Use cells within a consistent and low passage range for all experiments. It is advisable to establish a working cell bank.

    • Misidentification or Cross-Contamination: Ensure the identity of your cell line.

      • Solution: Perform cell line authentication using Short Tandem Repeat (STR) analysis and compare the profile to a reference database from a certified cell bank (e.g., ATCC).

  • Experimental Conditions:

    • Serum Variability: Different lots of fetal bovine serum (FBS) contain varying levels of growth factors that can impact cell growth and drug sensitivity.

      • Solution: Qualify new lots of FBS by testing them alongside the current lot to ensure consistent results.

    • Inconsistent Seeding Density: The initial number of cells seeded can affect their growth rate and confluence at the time of treatment, influencing drug efficacy.

      • Solution: Implement a standardized protocol for cell counting and seeding to ensure uniform cell density across all experiments.

  • Compound Issues:

    • Solubility: The this compound compound may precipitate at higher concentrations in the culture medium.

      • Solution: Visually inspect the media for any precipitate after adding the compound. If solubility is an issue, consider using a different solvent or a lower concentration range.

    • Stability: The compound may degrade over time in the experimental conditions.

      • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock.

Problem 2: The this compound agent shows reduced efficacy in a specific cancer cell line compared to published data.

Possible Cause and Solution:

  • Intrinsic or Acquired Resistance: The cell line may have inherent resistance mechanisms or may have developed resistance over time in culture. A primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[1][2]

    • Solution:

      • Assess ABC Transporter Expression and Function:

        • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of major ABC transporter genes (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP).

        • Protein Expression Analysis: Use Western blotting or flow cytometry with specific antibodies to determine the protein levels of these transporters.

        • Functional Assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1, Calcein-AM for MRP1) to measure their efflux activity via flow cytometry. A decrease in intracellular fluorescence indicates high transporter activity.

      • Co-treatment with an ABC Transporter Inhibitor: Perform cytotoxicity assays with the this compound agent in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for ABCB1). A significant increase in potency in the presence of the inhibitor suggests that drug efflux is a major resistance mechanism.

Problem 3: Difficulty in detecting apoptosis induction after treatment with a this compound compound.

Possible Causes and Solutions:

  • Suboptimal Concentration or Time Point: The concentration of the this compound agent may be too low, or the incubation time may be too short to induce a detectable level of apoptosis.

    • Solution: Perform a time-course and dose-response experiment. Harvest cells at various time points (e.g., 12, 24, 48 hours) and test a range of concentrations around the expected IC50 value.

  • Insensitive Detection Method: The chosen assay may not be sensitive enough to detect early apoptotic events.

    • Solution:

      • Use a combination of methods:

        • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based method can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[3]

        • Western Blotting for Apoptotic Markers: Analyze the cleavage of key apoptotic proteins such as caspase-3, caspase-9, and PARP.[4][5] The appearance of cleaved forms is a hallmark of apoptosis.

  • Alternative Cell Death Mechanisms: The this compound compound may be inducing a non-apoptotic form of cell death, or the primary effect might be cell cycle arrest.

    • Solution:

      • Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) or a combination of EdU and DAPI staining to analyze the cell cycle distribution.[6][7][8] An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest.[9][10]

      • Investigate Other Cell Death Pathways: If apoptosis is not detected, consider assays for other cell death mechanisms like necroptosis or autophagy.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for this compound-based anticancer agents?

A1: this compound sesquiterpenoids have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many eudesmanes trigger programmed cell death by activating intrinsic and/or extrinsic apoptotic pathways.[9][11][12] This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing cell cycle arrest at different phases, most commonly the G1 or G2/M phase.[9][11][13]

  • Inhibition of Signaling Pathways: Eudesmanes can modulate key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.[14]

Q2: What are the primary mechanisms of resistance to this compound-based agents?

A2: Resistance to this compound-based agents, similar to other natural products, can arise from several mechanisms:

  • Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) can actively pump the this compound compounds out of the cancer cells, reducing their intracellular concentration and efficacy.[2][15]

  • Inhibition of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bax), making them less susceptible to apoptosis induced by this compound agents.[16]

  • Alterations in Drug Targets and Signaling Pathways: Mutations in the molecular target of the this compound or alterations in downstream signaling pathways, such as the constitutive activation of pro-survival pathways like PI3K/Akt or NF-κB, can confer resistance.[12][17]

Q3: How can I overcome resistance mediated by ABC transporters?

A3: Several strategies can be employed to overcome ABC transporter-mediated resistance:

  • Co-administration with Chemosensitizers: Using the this compound agent in combination with an ABC transporter inhibitor (chemosensitizer) can restore its cytotoxic activity.[18]

  • Synergistic Combinations: Combining the this compound agent with other conventional chemotherapeutic drugs that are not substrates of the same ABC transporter or that can modulate its expression/function can lead to synergistic effects.[9][19][20][21]

  • Novel Drug Delivery Systems: Encapsulating the this compound agent in nanoparticles or liposomes can alter its cellular uptake mechanism, bypassing the efflux pumps.

Q4: Can this compound-based agents be used in combination with other chemotherapy drugs?

A4: Yes, combining this compound derivatives with conventional chemotherapeutic agents is a promising strategy. This approach can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.[9][19][20] This can help to overcome drug resistance and potentially reduce the required doses of each agent, thereby minimizing side effects. It is important to experimentally determine the optimal combination ratios and treatment schedules.

Data Presentation

Table 1: Cytotoxic Activity of Selected this compound Sesquiterpenoids in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Lyratol GP-388 (Murine Leukemia)3.1[22]
Lyratol GHONE-1 (Nasopharyngeal Carcinoma)5.4[22]
Lyratol GHT-29 (Colorectal Carcinoma)6.9[22]
PO-1HL-60 (Promyelocytic Leukemia)8.9[23]
Aquisinenoid CMCF-7 (Breast Cancer)2.834[24]
Aquisinenoid CMDA-MB-231 (Breast Cancer)1.545[24]

Table 2: Example of Reversal of Multidrug Resistance by a Modulator

Cell LineAnticancer AgentIC50 (nM) without ModulatorIC50 (nM) with 10 µM NAAFold ReversalReference
CCRF-CEM/VBL100Vinblastine10601.4~757[25]
CCRF-CEM/VBL100Taxol28007.3~383[25]

NAA: 5-N-acetylardeemin (an indole (B1671886) alkaloid with MDR reversal activity)

Experimental Protocols

Protocol 1: Assessment of ABC Transporter Activity using a Fluorescent Substrate

Objective: To determine the functional activity of ABC transporters (e.g., ABCB1/P-gp) in cancer cells.

Methodology:

  • Cell Preparation: Culture the cancer cell line of interest and a corresponding non-resistant control cell line to 70-80% confluency.

  • Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in phenol (B47542) red-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation with Fluorescent Substrate:

    • For ABCB1 activity, add a fluorescent substrate like Rhodamine 123 to the cell suspension.

    • For experiments with inhibitors, pre-incubate the cells with an ABC transporter inhibitor (e.g., verapamil) for 30 minutes at 37°C before adding the fluorescent substrate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove the extracellular fluorescent substrate.

  • Flow Cytometry Analysis: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of the resistant cells with and without the inhibitor to that of the sensitive control cells. A significant increase in fluorescence in the presence of the inhibitor indicates active drug efflux.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To determine the effect of a this compound compound on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Western Blotting

Objective: To detect the cleavage of key apoptotic proteins in response to treatment with a this compound compound.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the this compound compound for the desired time and concentrations. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The presence of cleaved forms of caspases and PARP in treated cells compared to untreated controls indicates the induction of apoptosis.

Visualizations

NF_kB_Signaling_Pathway cluster_nucleus In the Nucleus This compound This compound-based Agent IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Cell Proliferation & Survival Apoptosis_Inhibition Inhibition of Apoptosis NFkB_n NF-κB Gene_Expression Target Gene Expression NFkB_n->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Apoptosis_Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound-based agents.

PI3K_Akt_Signaling_Pathway This compound This compound-based Agent PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits PDK1->Akt Phosphorylates (activates) mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound-based agents.

Experimental_Workflow_Resistance Start Start: Reduced Drug Efficacy Observed Hypothesis Hypothesize: ABC Transporter- Mediated Resistance Start->Hypothesis Exp1 Experiment 1: Measure ABC Transporter Expression (qPCR/WB) Hypothesis->Exp1 Exp2 Experiment 2: Functional Efflux Assay (e.g., Rhodamine 123) Hypothesis->Exp2 Exp3 Experiment 3: Cytotoxicity Assay with Transporter Inhibitor Hypothesis->Exp3 Result1 Result: Increased Expression? Exp1->Result1 Result2 Result: Increased Efflux? Exp2->Result2 Result3 Result: Potency Restored? Exp3->Result3 Conclusion Conclusion: Resistance is Mediated by ABC Transporters Result1->Conclusion Yes Alternative Investigate Alternative Resistance Mechanisms Result1->Alternative No Result2->Conclusion Yes Result2->Alternative No Result3->Conclusion Yes Result3->Alternative No

Caption: Experimental workflow for investigating ABC transporter-mediated resistance.

References

Improving the efficiency of multi-step Eudesmane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Multi-Step Eudesmane Synthesis

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of multi-step this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages impacting the overall yield in a typical this compound synthesis?

A1: The most critical stages are typically the initial construction of the decalin core and late-stage oxidation or functionalization.[1][2] Key steps include Robinson annulation for ring formation, stereoselective reductions to set crucial chiral centers, and selective oxidations or lactonizations to achieve the final natural product structure. Low yields in the Robinson annulation, often due to polymerization of the vinyl ketone, can significantly hinder the overall process.[3] Furthermore, late-stage functionalization of unactivated C-H bonds or selective epoxidation of olefins can be challenging and require careful optimization.[1][4]

Q2: How can I improve the stereoselectivity of hydride reductions in the this compound core?

A2: Improving stereoselectivity often involves the choice of reducing agent and the introduction of sterically directing groups. For substrates with existing stereocenters, reagents like LiAlH₄ can provide good diastereoselectivity through chelation control or steric approach control.[1] For more challenging transformations, substrate-controlled methods, such as introducing a hydroxyl group to direct hydrogenation, can be highly effective.

Q3: What are the main challenges in the final lactonization step to form eudesmanolides?

A3: The primary challenges in forming the γ-lactone ring characteristic of eudesmanolides include achieving regioselectivity and overcoming steric hindrance.[5] Side reactions, such as elimination or rearrangement, can compete with the desired cyclization.[5] Catalyst-controlled C-H lactonization using palladium catalysts has emerged as a promising method for converting dicarboxylic acids into lactones with high selectivity.[6] The choice of ligand and additives is crucial for success.[6]

Q4: Are protecting-group-free syntheses viable for complex Eudesmanes?

A4: Yes, protecting-group-free strategies are becoming more viable and are highly desirable for improving step economy.[1][7] These approaches rely on the chemoselective functionalization of different reactive sites. Recent strategies have demonstrated the synthesis of multiple this compound congeners from a common intermediate by leveraging late-stage, site-selective olefin hydrogenation and epoxidation, completely avoiding the use of protecting groups.[4][8]

Troubleshooting Guides

Problem 1: Low yield during Robinson Annulation.

  • Symptom: The formation of the bicyclic enone, a key intermediate, is inefficient, with significant amounts of starting material remaining or polymerization occurring.

  • Possible Cause: Methyl vinyl ketone (MVK) is prone to polymerization under basic conditions.[3] The reaction conditions may not be optimal for the specific substrate.

  • Solution:

    • Use an MVK Precursor: Instead of MVK, use a precursor like α-silylated vinyl ketones or a Mannich base that generates MVK in situ.[3]

    • Optimize Base and Solvent: For base-catalyzed reactions, screen different bases (e.g., KOH, NaOEt, DBU) and solvents. Solvent-free conditions have also been shown to be effective and can proceed efficiently at room temperature.[3][9]

    • Consider Acid Catalysis: Acid-catalyzed Robinson annulation using reagents like p-Toluenesulfonic acid can be an effective alternative for certain substrates.[3]

    • Asymmetric Organocatalysis: For enantioselective versions, (S)-Proline is a widely used catalyst. The reaction can sometimes be performed without a solvent (neat), which can improve efficiency and reduce waste.[10][11]

Problem 2: Poor site-selectivity in the epoxidation of a diene intermediate.

  • Symptom: When attempting to epoxidize one of two olefin groups in a this compound precursor, a mixture of mono-epoxides and/or the di-epoxide is formed, complicating purification and lowering the yield of the desired intermediate.

  • Possible Cause: Reagents like m-CPBA can be unselective between electronically similar double bonds.[1]

  • Solution:

    • Directed Epoxidation: If a nearby hydroxyl group is present, use conditions that favor directed epoxidation. The Sharpless epoxidation conditions (VO(acac)₂, t-BuOOH) are highly effective for selectively epoxidizing allylic alcohols and related systems, often providing a single diastereomer in high yield.[1]

    • Steric Differentiation: If one olefin is significantly more sterically hindered, a bulky epoxidizing agent may improve selectivity.

    • Late-Stage Functionalization Strategy: Adopt a synthesis plan that relies on a late-stage olefin functionalization strategy, which has been shown to enable precise oxidation patterns.[1][2]

Problem 3: Unsuccessful or low-yielding C-H oxidation for late-stage functionalization.

  • Symptom: Attempts to introduce a hydroxyl group at an unactivated C-H position result in no reaction, a complex mixture of products, or low yields.

  • Possible Cause: The C-H bond is not sufficiently activated, or the reagent is not suitable for the specific electronic and steric environment of the substrate.

  • Solution:

    • Biomimetic Approaches: Mimicking the "oxidase phase" of terpene biosynthesis is a powerful strategy.[12] Metal-catalyzed C-H oxidation systems (e.g., using non-heme iron or manganese catalysts) can stereospecifically hydroxylate C-H bonds.[2]

    • Radical-Mediated Reactions: Radical-based methods, such as those inspired by the Hofmann-Löffler-Freytag reaction, can be used to convert alcohols into 1,3-diols via an intramolecular hydrogen atom transfer.[2]

    • Optimize Oxidant: For allylic oxidations, screen different oxidants. For example, while some conditions may fail, a combination like CrO₃/3,5-DMP might provide the desired enone in a workable yield.[2]

Data & Experimental Protocols

Table 1: Comparison of Conditions for Selective Epoxidation
EntryReagent(s)SubstrateTarget OlefinResultYieldReference
1m-CPBA or DMDODiene IntermediateC4 or C11Non-selective epoxidationN/A[1]
2VO(acac)₂, t-BuOOHDiene IntermediateC4 (allylic)Selective C4 epoxidation94%[1]
Protocol 1: Selective Sharpless Epoxidation of a this compound Diene Core

This protocol is adapted from a demonstrated synthesis of oxidized eudesmanes.[1]

  • Preparation: To a solution of the diene intermediate (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add vanadyl acetylacetonate (B107027) (VO(acac)₂, 0.1 eq).

  • Reaction: Cool the solution to 0 °C. Add tert-butyl hydroperoxide (t-BuOOH, 70% solution in water, 1.2 eq) dropwise over 10 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the desired C4-epoxide as a single diastereomer.

Visualizations

General Workflow for this compound Synthesis

G cluster_start Core Construction cluster_func Stereocenter & Functionalization cluster_end Late-Stage Modification cluster_error Common Issues A Starting Material (e.g., Dihydrocarvone) B Robinson Annulation A->B Michael Addition + Aldol Condensation C Decalin Core (Bicyclic Enone) B->C E1 Low Yield/ Polymerization B->E1 D Stereoselective Reduction C->D e.g., Luche Reduction E Intermediate with Key Stereocenters D->E F Site-Selective Functionalization E->F e.g., Elimination G Advanced Intermediate (e.g., Diene or Alcohol) F->G H Selective Oxidation (e.g., Epoxidation) G->H e.g., Sharpless Epoxidation I Lactonization H->I e.g., C-H Activation E2 Poor Selectivity H->E2 J Final Product (Eudesmanolide) I->J

Caption: A generalized workflow for multi-step this compound synthesis.

Troubleshooting Logic for Low Annulation Yield

G Problem Problem: Low Yield in Robinson Annulation Cause1 Possible Cause: MVK Polymerization Problem->Cause1 Cause2 Possible Cause: Suboptimal Conditions Problem->Cause2 Sol1 Solution 1: Use MVK Precursor (e.g., Silylated Ketone) Cause1->Sol1 Sol2 Solution 2: Optimize Base/Solvent (Consider Neat) Cause2->Sol2 Sol3 Solution 3: Switch to Acid Catalysis (e.g., p-TsOH) Cause2->Sol3

Caption: Troubleshooting logic for poor yields in Robinson annulation.

References

Addressing reproducibility issues in Eudesmane bioactivity screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing reproducibility issues encountered during the bioactivity screening of eudesmane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound bioactivity assays?

A1: Reproducibility issues in bioactivity screening often stem from multiple factors. For natural products like eudesmanes, key sources of variability include the complexity of the extract, incomplete characterization of the compound, and inconsistent sample preparation.[1][2] Methodological parameters such as inconsistent cell seeding density, fluctuations in incubation times or reagent concentrations, and solvent effects (e.g., DMSO) can also significantly impact results.[3][4]

Q2: My this compound compound shows activity in multiple, unrelated assays. What could be the cause?

A2: This phenomenon may be due to Pan-Assay Interference Compounds (PAINS). PAINS are molecules that exhibit activity in various assays through non-specific mechanisms, such as aggregation, reactivity, or interference with assay readouts (e.g., fluorescence).[1] Natural product extracts are often rich in compounds that can act as PAINS.[5] It is crucial to perform orthogonal assays and hit validation studies to confirm that the observed bioactivity is due to a specific mechanism of action.[1]

Q3: How do I select an appropriate concentration range for screening a novel this compound derivative?

A3: Start with a wide concentration range in a preliminary experiment (e.g., 0.1 to 100 µM). It is essential to first determine the non-cytotoxic concentration range for your specific cell line using a viability assay like the MTT or SRB assay.[6][7] This ensures that any observed effects in subsequent bioassays (e.g., anti-inflammatory) are not simply a result of cell death.[7] Published data for similar this compound compounds can provide a good starting point.[6][8][9]

Q4: Why is it critical to use phenol (B47542) red-free medium for certain colorimetric assays?

A4: Phenol red, a common pH indicator in cell culture media, can interfere with colorimetric assays that measure absorbance, such as the Griess assay for nitric oxide.[7] Its own color can contribute to background absorbance, masking the true signal. Using phenol red-free medium or subtracting the background absorbance from control wells containing only the medium is recommended to ensure accurate results.[7]

Q5: What is the importance of sample purity and characterization?

Troubleshooting Guides

Guide 1: MTT Cell Viability Assay

This guide addresses common issues encountered during MTT assays for assessing this compound-induced cytotoxicity.

ProblemPossible CauseSuggested Solution
High background absorbance in "blank" (media only) wells Reagent contamination (bacterial or chemical).[11]Use sterile techniques for all reagents.[11] If MTT reagent appears blue-green, discard it.[12]
Phenol red in the medium.Use phenol red-free medium for the assay.
This compound compound is colored and absorbs at the readout wavelength.Run controls with the compound in media without cells and subtract this background absorbance from treated wells.[1][11]
Absorbance readings are too low across the plate Cell number per well is too low.Optimize cell seeding density. The number of cells should fall within the linear portion of a growth curve, typically yielding an absorbance of 0.75 - 1.25 for untreated controls.[12]
Insufficient incubation time with MTT reagent.Increase incubation time (e.g., from 2 hours to 4 hours) until purple formazan (B1609692) is clearly visible in cells under a microscope.
Incomplete solubilization of formazan crystals.Ensure the solubilization agent (e.g., DMSO, detergent) is added in sufficient volume and mixed thoroughly. Incubate longer or at 37°C to aid dissolution.
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous single-cell suspension before plating. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[11]
Cell loss during washing steps.Be gentle during washing steps to avoid detaching adherent cells.[3]
This compound compound has poor solubility and precipitates in the well.Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low (<0.1%) and consistent across all wells.[1][7]
Guide 2: Anti-Inflammatory (Nitric Oxide) Assay

This guide addresses common issues in evaluating the anti-inflammatory activity of eudesmanes by measuring nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7).

ProblemPossible CauseSuggested Solution
No significant reduction in NO production with this compound treatment This compound concentration is too low or compound is inactive.Test a broader range of concentrations. Ensure the compound is not cytotoxic at the tested concentrations.[7]
Poor solubility of the this compound compound.Use a co-solvent like DMSO to prepare the stock solution and ensure the final concentration in the assay does not affect cell viability.[1][7]
Insufficient LPS stimulation.Optimize the LPS concentration and stimulation time to achieve robust NO production in the positive control group.
High variability in NO measurements between replicates Inconsistent cell seeding density.Ensure a uniform cell suspension and consistent pipetting.[7]
Instability of nitrite (B80452) in the samples.Analyze supernatants for nitrite content as soon as possible after harvesting. If storage is necessary, freeze samples at -20°C or -80°C.[7]
Observed anti-inflammatory effect is actually due to cytotoxicity The this compound compound is toxic to the cells at the tested concentrations.Always perform a concurrent cell viability assay (e.g., MTT) with the same compound concentrations and incubation times to rule out cytotoxicity.[7] A decrease in NO may simply reflect fewer viable cells.

Experimental Protocols & Visualizations

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol is used to determine the concentration at which a this compound compound inhibits cell growth by 50% (IC50).

  • Cell Seeding : Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include vehicle controls (e.g., medium with 0.1% DMSO).

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[3][11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis : Subtract the background absorbance from blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the IC50 value.

G cluster_workflow Experimental Workflow: Bioactivity Screening A 1. Sample Preparation (Extraction, Isolation, Characterization) B 2. Preliminary Screening (e.g., Cytotoxicity - MTT Assay) A->B C 3. Determine Non-Toxic Concentration Range B->C D 4. Secondary Screening (e.g., Anti-inflammatory Assay) C->D E 5. Hit Confirmation & Orthogonal Assays D->E F 6. Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) E->F

Caption: A typical workflow for the bioactivity screening of eudesmanes.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the anti-inflammatory effect of a this compound by quantifying nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Seeding : Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment : Treat the cells with various non-toxic concentrations of the this compound compound for 1-2 hours.

  • Inflammatory Stimulation : Add an inflammatory stimulus, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), to all wells except the negative control.

  • Incubation : Incubate the plate for 24 hours.

  • Supernatant Collection : Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction : Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation & Reading : Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only treated control.

G start Inconsistent Results in Anti-inflammatory Assay q1 Was a concurrent cytotoxicity assay performed? start->q1 res1 Perform MTT/SRB assay with identical compound concentrations and timing. q1->res1 No q2 Is the compound cytotoxic at active concentrations? q1->q2 Yes a1_yes Yes a1_no No res2 Conclusion: Observed effect is likely due to cell death. Re-test at lower, non-toxic concentrations. q2->res2 Yes q3 Are there issues with solubility or compound stability? q2->q3 No a2_yes Yes a2_no No res3 Optimize solvent system. Assess compound stability (e.g., via HPLC). q3->res3 Yes res4 Conclusion: Variability is likely due to other factors (e.g., cell seeding, pipetting). Review basic lab technique. q3->res4 No a3_yes Yes a3_no No

Caption: A troubleshooting flowchart for unexpected anti-inflammatory results.

This compound Mechanism of Action: Signaling Pathways

Many this compound-type sesquiterpene lactones exert their anti-inflammatory and cytotoxic effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and cell survival genes.[13][14][15] Eudesmanes have been shown to inhibit multiple steps in this pathway.[13]

G cluster_pathway Simplified NF-κB Signaling Pathway tnf Inflammatory Stimuli (e.g., TNF-α, IL-1α) receptor TNF-R1 tnf->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene Gene Expression (Inflammation, Cell Survival) nucleus->gene Activates This compound This compound Sesquiterpene Lactones This compound->receptor Promotes shedding of TNF-R1 This compound->ikk Inhibits This compound->nfkb May inhibit DNA binding

Caption: Inhibition points of eudesmanes in the NF-κB signaling pathway.[15]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound sesquiterpenoids against various human cancer cell lines, as reported in the literature. This data can serve as a reference for planning experimental concentrations.

This compound CompoundCell LineAssayIC50 (µM)Reference
Metabolite 1 ((4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-ol)MCF-7 (Breast)SRB72.8 ± 2.3[6]
HT-29 (Colon)SRB85.4 ± 2.7[6]
HepG2 (Liver)SRB95.6 ± 3.2[6]
Metabolite 2 ((4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-en)MCF-7 (Breast)SRB51.5 ± 2.1[6]
HT-29 (Colon)SRB64.1 ± 1.9[6]
HepG2 (Liver)SRB71.3 ± 2.5[6]
Atramacronoid D SGC-7901 (Gastric)Not SpecifiedWeak cytotoxicity[9]
Atramacronoid E LPS-induced IEC-6ProliferationPromoted proliferation[9]
Eudebeiolide D Hep3B (Liver)STAT3 Inhibition1.1[16]
Salplebeone A RAW 264.7NO Inhibition42.3 ± 1.4[17]

References

Optimization of crystallization conditions for Eudesmane X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols to assist researchers in optimizing the crystallization of Eudesmane-type sesquiterpenoids for single-crystal X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: How pure does my this compound sample need to be for crystallization? A1: The purer your sample, the higher the chance of growing high-quality crystals.[1][2] A minimum purity of 90% is recommended before attempting to grow samples for X-ray diffraction.[2][3] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

Q2: What is the ideal crystal size and shape for X-ray diffraction? A2: An ideal crystal for modern diffractometers should be approximately 0.1–0.3 mm in each dimension.[1][4] While larger crystals can often be cut, this is the target size range. The crystal should have smooth, well-defined faces and be free of cracks or defects.[5] Powdery surfaces or jagged edges often indicate conglomerates of multiple crystals rather than a single one.[5]

Q3: How do I choose the right solvent or solvent system? A3: The choice of solvent is critical.[6] An ideal solvent is one in which your compound is moderately soluble.[7][8] If the compound is too soluble, the solution may require significant evaporation before reaching supersaturation, often yielding small crystals.[5][7] If it's nearly insoluble, you won't be able to create a solution. A good starting point is to perform a solubility test with a small amount of your this compound in a range of solvents to find ones where it is highly soluble, partially soluble, and insoluble.[1][9][10]

Q4: How long should I wait for crystals to grow? A4: Patience is essential; high-quality crystals grow slowly.[7] The process can take anywhere from a few hours to several weeks.[10][11] It is advisable to set up experiments and leave them undisturbed for at least a few days before checking.[1]

Q5: Should I disturb my experiment to check for crystals? A5: No. Mechanical disturbance can ruin crystal growth.[7] It's best to set up your crystallization experiments in a location with minimal vibrations and temperature fluctuations.[7][12] Check on them infrequently without moving the vessel.[7]

Troubleshooting Guide

Q: I've set up my experiment, but no crystals are forming. What should I do? A: This is a common issue that can arise from several factors.

  • Check Concentration: The solution may be undersaturated. If using the slow evaporation method, allow more time for the solvent to evaporate. You can speed this up slightly by using a wider-mouthed vial or by poking more/larger holes in the covering.[8]

  • Induce Nucleation: If the solution is supersaturated but no crystals have formed, you can try "scratching" the inside of the glass vessel with a metal spatula just below the solution surface. The microscopic scratches can provide nucleation sites.[1]

  • Try Seeding: If you have previously obtained small or poor-quality crystals, you can add one or two of these "seed" crystals to a fresh, saturated solution to encourage the growth of larger, higher-quality crystals.[1]

  • Vary the Solvent: Your compound may form a supersaturated solution that is too stable. Try a different solvent or a binary solvent system where the compound is less soluble.[6][7]

Q: I'm getting an amorphous precipitate or "oiling out" instead of crystals. How can I fix this? A: This typically happens when the solution becomes supersaturated too quickly, causing the compound to crash out of solution as a non-crystalline solid or liquid.[10][13]

  • Slow Down the Process: The key is to reduce the rate of supersaturation.[13]

    • For slow evaporation, reduce the opening of the vial (e.g., use a cap with a single, small needle puncture).[8][13]

    • For cooling methods, slow the rate of cooling by placing the vessel in an insulated container (like a Dewar of warm water).[4][14]

    • For diffusion methods, lower the temperature (e.g., move the setup to a refrigerator) to slow the rate of diffusion.[3][12][15]

  • Adjust Concentration: The initial concentration of your compound may be too high. Try diluting the starting solution.[12]

  • Change the Solvent: The interactions between your compound and the solvent might be too strong. Try a solvent system where the compound has lower solubility.[13]

Q: My crystals are very small, needle-like, or form aggregates. How can I improve their quality? A: The formation of many small crystals is usually due to having too many nucleation sites or a rate of nucleation that is too high.[4][7]

  • Minimize Nucleation Sites: Ensure your glassware is meticulously clean, as dust or scratches can act as nucleation points.[7][13] Filtering the solution through a syringe filter before setting it up can help remove particulate matter.[2]

  • Reduce Concentration: Using a more dilute solution can slow the growth process and lead to fewer, larger crystals.[12]

  • Slow Down Crystal Growth: As with "oiling out," slowing down the entire process is beneficial. Use colder temperatures, slower evaporation, or slower diffusion rates.[12] The goal is to remain in the "metastable zone" of the solubility curve, where existing crystals grow rather than new ones forming.[10]

Q: My crystals disappear or "melt" when I take them out of the solution. What's wrong? A: This indicates that solvent molecules are an integral part of the crystal lattice. When the crystal is exposed to air, the volatile solvent evaporates from the lattice, causing it to collapse.[14] You must never remove the mother liquor from the crystals before analysis.[14] The crystals should be harvested and immediately coated in a cryoprotectant oil (e.g., Paratone-N) before being mounted on the diffractometer.

Data Presentation

Table 1: Common Solvents for Small Molecule Crystallization

SolventBoiling Point (°C)PolarityTypical UseNotes
Hexane / Pentane69 / 36Non-polarAnti-solvent (Precipitant)Highly volatile, good for vapor diffusion.[2][16]
Diethyl Ether35Non-polarAnti-solvent / SolventVery volatile, can be used to slowly precipitate compounds.[2][15]
Toluene111Non-polarSolventLess volatile, good for slow evaporation.[16][17]
Dichloromethane40Polar AproticSolventGood dissolving power, but high volatility can lead to rapid crystallization.
Chloroform61Polar AproticSolventCommon solvent for dissolving many organic compounds.[16]
Ethyl Acetate77Polar AproticSolventWorks well for many organic compounds.[17]
Acetone56Polar AproticSolventMiscible with a wide range of solvents.
Acetonitrile82Polar AproticSolventGood for moderately polar compounds.[16]
Methanol / Ethanol65 / 78Polar ProticSolvent / Anti-solventCan participate in hydrogen bonding, which may aid crystallization.[6]

Table 2: Quick Troubleshooting Reference

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Solution is undersaturated; Nucleation is inhibited.Allow more time for evaporation; Try scratching the vial; Add a seed crystal; Change solvent.
Amorphous Precipitate / Oil Supersaturation is too rapid; Concentration is too high.Slow down evaporation/cooling/diffusion; Decrease initial concentration; Lower the temperature.[13]
Many Small Crystals Too many nucleation sites; Rapid crystal growth.Use cleaner glassware; Filter the solution; Reduce concentration; Slow down the growth rate.[4][7]
Needles / Plates Anisotropic crystal growth habit.Try a different solvent system, as solvent polarity can influence crystal shape.[5]
Crystals Collapse in Air Solvent is part of the crystal lattice.Do not remove the mother liquor; keep crystals wet and mount in oil.[14]

Experimental Protocols

Protocol 1: Slow Evaporation This is the simplest method and a good starting point.[3][6]

  • Dissolution: Dissolve the this compound compound in a suitable solvent or solvent mixture to create a near-saturated solution.[7]

  • Filtration: Filter the solution through a clean syringe filter into a clean vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.[2][7]

  • Evaporation: Cover the vessel with a cap or parafilm. Pierce the covering with a needle to create one or a few small holes.[8][13] This allows the solvent to evaporate slowly over time.

  • Incubation: Place the vessel in a vibration-free location and leave it undisturbed for several days to weeks.[8]

Protocol 2: Vapor Diffusion This method is excellent for milligram quantities and provides great control over the crystallization rate.[3][6]

  • Setup: Place a small, open inner vial inside a larger vial or jar that can be sealed.

  • Sample Preparation: Dissolve your compound in a small amount of a "good" solvent (one in which it is quite soluble and which is typically less volatile) and place this solution in the inner vial.[16]

  • Anti-Solvent: Add a larger volume of a volatile "anti-solvent" (one in which your compound is insoluble) to the outer vial, ensuring the level is below the top of the inner vial.[3][11] Common combinations include Chloroform (inner) and Pentane (outer).

  • Incubation: Seal the outer vial tightly. The volatile anti-solvent will slowly diffuse through the vapor phase into the solution in the inner vial.[11][16] This gradually decreases the solubility of your compound, leading to slow crystal growth.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion) This technique relies on the slow diffusion between two miscible solvents with different densities.[3]

  • Dissolution: Dissolve your compound in a small amount of a "good" solvent, which should ideally be the denser of the two solvents you plan to use. Place this solution at the bottom of a narrow vessel, like an NMR tube or a thin test tube.[16]

  • Layering: Using a syringe or pipette, carefully and slowly add a layer of the "anti-solvent" (a less dense solvent in which the compound is insoluble) on top of the first solution.[11][16] Do this by running the liquid down the side of the tube to create a distinct interface between the two liquids.

  • Incubation: Seal the tube and leave it in an undisturbed location. Over time, the solvents will slowly mix at the interface, creating a zone of supersaturation where crystals can form.

Visualizations

G cluster_prep Preparation cluster_growth Crystal Growth cluster_analysis Analysis pure_sample Purified this compound (>90% Purity) solubility Perform Solubility Screening pure_sample->solubility choose_method Choose Crystallization Method (Evaporation, Diffusion, etc.) solubility->choose_method prep_solution Prepare Filtered, Near-Saturated Solution choose_method->prep_solution setup_exp Set Up Experiment prep_solution->setup_exp incubate Incubate Undisturbed (Days to Weeks) setup_exp->incubate observe Observe for Crystals incubate->observe observe->choose_method No/Poor Crystals harvest Harvest Crystal in Oil (Do Not Dry!) observe->harvest Crystals Formed xray Mount for X-Ray Diffraction harvest->xray

Caption: General workflow for this compound crystallization.

G start Crystallization Attempt Failed q1 What is the result? start->q1 no_xtal No Crystals / Clear Solution q1->no_xtal Clear Solution oil Amorphous Precipitate / Oil q1->oil Precipitate / Oil small_xtal Microcrystals / Needles q1->small_xtal Poor Quality Crystals sol_no_xtal 1. Increase Concentration (Allow more evaporation) 2. Try Scratching / Seeding 3. Change Solvent System no_xtal->sol_no_xtal sol_oil 1. Slow Down Process (Cooler temp, slower diffusion) 2. Reduce Initial Concentration 3. Change Solvent System oil->sol_oil sol_small_xtal 1. Slow Down Growth Rate 2. Reduce Concentration 3. Filter Solution to Remove Dust 4. Try Different Solvents small_xtal->sol_small_xtal

Caption: Troubleshooting decision tree for crystallization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Eudesmane Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of eudesmane sesquiterpenoids, a class of natural products with promising pharmacological activities, is critical for quality control, standardization of herbal products, and pharmacokinetic studies. This guide provides an objective comparison of two primary analytical techniques for this compound quantification in plant extracts: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by experimental data from published studies on the analysis of sesquiterpene lactones, a class of compounds that includes eudesmanes.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including non-volatile and thermally labile substances.[1] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is highly effective for the analysis of volatile and semi-volatile compounds.[1] The choice between HPLC and GC-MS for this compound quantification depends on the specific characteristics of the target analytes and the research objectives.

Key Considerations:
  • Volatility and Thermal Stability: Eudesmanolides can be thermally labile, making HPLC a more suitable choice for their direct analysis without derivatization.[2] GC-MS analysis of less volatile sesquiterpenes may require a derivatization step to increase their volatility.

  • Sensitivity and Selectivity: Both techniques, when coupled with a mass spectrometer (LC-MS and GC-MS), offer high sensitivity and selectivity, allowing for the detection and quantification of eudesmanes even in complex plant matrices.[3]

  • Matrix Effects: Plant extracts are complex mixtures that can interfere with the analysis. Both methods can be affected by matrix effects, which can be mitigated through appropriate sample preparation and the use of internal standards.

Data Presentation: Performance Comparison

The following tables summarize typical validation parameters for HPLC and GC-MS methods used for the quantification of sesquiterpene lactones, providing a benchmark for what can be expected in this compound analysis. It is important to note that a direct head-to-head comparison of validated methods for the exact same this compound compounds in the same plant matrix was not available in the reviewed literature.

Table 1: Typical Validation Parameters for HPLC Quantification of Sesquiterpene Lactones

Validation ParameterTypical PerformanceReference
Linearity (r²) > 0.999[4][5]
Limit of Detection (LOD) 0.02 - 6.79 µg/mL[6][7]
Limit of Quantification (LOQ) 0.1 - 20.40 µg/mL[4][6]
Accuracy (% Recovery) 96.22 - 103.62%[8]
Precision (%RSD) < 3%[5][8]

Table 2: Typical Validation Parameters for GC-MS Quantification of Sesquiterpenes

Validation ParameterTypical PerformanceReference
Linearity (r²) ≥ 0.998[1][9]
Limit of Detection (LOD) Based on S/N of 3[9]
Limit of Quantification (LOQ) Based on S/N of 10[9]
Accuracy (% Recovery) 80.23 - 115.41%[1][9]
Precision (%RSD) < 12.03% (intra-day), < 11.34% (inter-day)[1][9]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable quantification of eudesmanes. The following sections provide a general extraction protocol followed by specific instrumental methods for HPLC and GC-MS analysis.

General Extraction Protocol for Eudesmanes from Plant Material

This protocol describes a general procedure for the extraction of eudesmanes from dried and powdered plant material, such as from Artemisia species.[10][11]

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, aerial parts)

  • Methanol (B129727) or Ethanol (B145695) (HPLC grade)

  • Shaker or sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh an appropriate amount of the dried, powdered plant material.

  • Add a suitable volume of methanol or ethanol to the plant material in an extraction vessel.

  • Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-2 hours) at room temperature.

  • Filter the extract through filter paper to remove solid plant debris.

  • Repeat the extraction process with fresh solvent to ensure complete extraction of the target compounds.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be further purified if necessary or dissolved in a suitable solvent for HPLC or GC-MS analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of eudesmanolides.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, for example, a mixture of water (A) and acetonitrile (B52724) (B), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection: DAD detection at a wavelength where the this compound compounds show maximum absorbance (e.g., around 210-220 nm). For LC-MS, an electrospray ionization (ESI) source is commonly used.

  • Injection Volume: Typically 10-20 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method suitable for the analysis of volatile and semi-volatile eudesmanes.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set between 250°C and 280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the quantification of eudesmanes using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Final_Sample Sample for Analysis Concentration->Final_Sample HPLC HPLC System Final_Sample->HPLC Separation C18 Column Separation HPLC->Separation Detection DAD/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound quantification using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Final_Sample Sample for Analysis Derivatization->Final_Sample GCMS GC-MS System Final_Sample->GCMS Separation Capillary Column Separation GCMS->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound quantification using GC-MS.

References

Comparative study of the anti-inflammatory activity of Eudesmane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory activity of various this compound derivatives, supported by experimental data. We delve into their mechanisms of action, focusing on the inhibition of key inflammatory mediators and signaling pathways, and provide detailed experimental protocols for the assays cited.

Comparative Anti-Inflammatory Activity of this compound Derivatives

The anti-inflammatory efficacy of this compound derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to facilitate a direct comparison of their potency.

This compound DerivativeSource OrganismCell LineInhibitory ActivityIC50 (µM)Reference
Eudesmanolides
Epi-eudebeiolide CSalvia plebeiaRAW 264.7NO Production17.9[1]
1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olideSphagneticola trilobataRAW 264.7NO Production11.82
1α,4β,9β-trihydroxy-6α-isobutyryloxy-11α-13-methacryloxyprostatolideSphagneticola trilobataRAW 264.7NO Production11.05
Rearranged Eudesmanes
Compound 11Alpinia oxyphyllaBV-2NO Production21.63 - 60.70[2]
Compound 20Alpinia oxyphyllaBV-2NO Production21.63 - 60.70[2]
Compound 24Alpinia oxyphyllaBV-2NO Production21.63 - 60.70[2]
Compound 40Alpinia oxyphyllaBV-2NO Production21.63 - 60.70[2]
Other Eudesmanes
Furanoeudesma-1,3-dieneCommiphora myrrhaRAW 264.7NO Production46.0[3]
Eudebeiolide DSalvia plebeiaHep3BIL-6-induced STAT3 activation1.1[4]
CostunolideSaussurea lappa-TNF-α Inhibition2.05[5]
Dehydrocostus lactoneSaussurea lappa-TNF-α Inhibition2.06[5]

Mechanisms of Anti-Inflammatory Action

This compound derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or cytokines (e.g., TNF-α, IL-1α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[6]

Several this compound derivatives have been shown to inhibit this pathway at multiple steps. For instance, certain this compound-type sesquiterpene lactones can directly inhibit the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[1] Others may directly interact with NF-κB subunits, preventing their nuclear translocation.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK TNFR TNFR TNFR->IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB NFkB NF-κB (p65/p50) IkBa->IkBa_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB->IkBa_NFkB This compound This compound Derivatives This compound->IKK Inhibition This compound->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory IkBa_NFkB->NFkB

Figure 1: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes. Some 1,10-seco-eudesmane sesquiterpenoids have been shown to suppress the TLR4/NF-κB/MAPK pathways.[7]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation This compound This compound Derivatives This compound->MAPKKK Inhibition This compound->MAPKK Inhibition This compound->MAPK Inhibition DNA DNA AP1->DNA ProInflammatory Pro-inflammatory Gene Expression DNA->ProInflammatory

Figure 2: Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Nitric Oxide (NO) Production Assay in Macrophages

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 or BV-2 macrophage/microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

NO_Assay_Workflow A Seed Macrophages (96-well plate) B Incubate 24h A->B C Pre-treat with This compound Derivatives B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance (540 nm) G->H I Calculate NO Concentration H->I

Figure 3: Workflow for the Nitric Oxide (NO) Production Assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This immunoassay is used to quantify the concentration of TNF-α and IL-6 in cell culture supernatants.

Materials:

  • Cell culture supernatants (from the NO assay or a separate experiment)

  • Commercially available ELISA kits for mouse or human TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[8]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[8]

  • Sample Incubation: Wash the plate and add the cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.[8][9]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[8]

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.[8]

  • Substrate Development: Wash the plate and add the substrate solution. Incubate until a color change is observed.[8]

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Determine the cytokine concentration in the samples by comparing the absorbance values to a standard curve.

Western Blotting for NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα) and total IκBα.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein electrophoresis equipment (SDS-PAGE)

  • Electrotransfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-IκBα, rabbit anti-IκBα)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels. Normalize the p-IκBα levels to total IκBα.

This comparative guide highlights the potential of this compound derivatives as a promising class of anti-inflammatory agents. The provided data and protocols serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating further investigation and development of these compounds for therapeutic applications.

References

Unlocking the Therapeutic Potential of Eudesmane Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of eudesmane analogues, a class of sesquiterpenoids with promising therapeutic properties. By leveraging experimental data, we delve into their anticancer and anti-inflammatory activities, offering insights for future drug design and optimization.

This compound sesquiterpenoids, natural products found in various plant species, have garnered significant attention for their diverse biological activities.[1][2] Modifications to the core this compound scaffold have led to the development of numerous analogues with enhanced potency and selectivity. This guide summarizes the key SAR findings for these analogues, presenting quantitative data in accessible tables and detailing the experimental protocols used to generate this data.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound analogues has been primarily explored in the areas of oncology and inflammation. The following tables summarize the in vitro activities of representative this compound derivatives against various cancer cell lines and inflammatory markers.

Cytotoxic Activity of this compound Analogues

The cytotoxicity of this compound analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1. A lower IC50 value indicates a higher cytotoxic potency.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Artemilavanin FPANC-1 (Pancreatic)9.69 ± 2.39[3]
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enMCF-7 (Breast)51.5 ± 2.1[4]
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enHT-29 (Colon)64.1 ± 1.9[4]
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enHepG2 (Liver)71.3 ± 2.5[4]
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olMCF-7 (Breast)72.8 ± 2.3[4]
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olHT-29 (Colon)85.4 ± 2.7[4]
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olHepG2 (Liver)95.6 ± 3.2[4]

Structure-Activity Relationship Insights for Anticancer Activity: The data suggests that the nature and position of substituents on the this compound core significantly influence cytotoxic activity. For instance, the presence of an α-methylene-γ-lactone group is often associated with potent anticancer effects.

Anti-inflammatory Activity of this compound Analogues

The anti-inflammatory properties of this compound analogues are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The IC50 values for NO inhibition are summarized in Table 2.

Compound/AnalogueCell LineIC50 (µM)Reference
Eudebeiolide DHep3B1.1[5]
epi-eudebeiolide CRAW 264.717.9[6]
Unnamed this compound AnaloguesBV-221.63 - 60.70[7]
Unnamed this compound SesquiterpenesRAW 264.79.85 - 13.95 µg/ml[8]

Structure-Activity Relationship Insights for Anti-inflammatory Activity: Key structural features contributing to the anti-inflammatory activity of this compound analogues include the presence of α,β-unsaturated carbonyl moieties. These groups can react with nucleophilic residues in key signaling proteins, such as those in the NF-κB and STAT3 pathways, leading to the inhibition of pro-inflammatory gene expression.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach the desired confluence.

  • Pre-treatment: Treat the cells with different concentrations of the this compound analogues for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.

Visualizing the Molecular Mechanisms and Research Workflow

To provide a clearer understanding of the underlying biological processes and the research methodology, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Screening cluster_analysis Data Analysis This compound Scaffold This compound Scaffold Analogue Library Analogue Library This compound Scaffold->Analogue Library Chemical Modification In vitro Assays In vitro Assays Analogue Library->In vitro Assays Cytotoxicity Cytotoxicity In vitro Assays->Cytotoxicity Anti-inflammatory Anti-inflammatory In vitro Assays->Anti-inflammatory IC50 Determination IC50 Determination Cytotoxicity->IC50 Determination Anti-inflammatory->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Identified Relationships

Caption: General workflow for structure-activity relationship (SAR) studies.

The diagram above illustrates the typical workflow of an SAR study, starting from the chemical modification of a lead compound to the identification of optimized analogues.

This compound analogues often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and STAT3 pathways are critical regulators of inflammation, and their inhibition is a key mechanism of action for many anti-inflammatory compounds.[5][6][10][11][12]

Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFκB_nucleus->Pro_inflammatory_genes activates Cytokines Cytokines (e.g., IL-6) Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer dimerizes & translocates Inflammatory_genes Inflammatory Gene Expression STAT3_dimer->Inflammatory_genes activates This compound This compound Analogues This compound->IKK inhibit This compound->STAT3 inhibit

Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound analogues.

This diagram illustrates how this compound analogues can interfere with the NF-κB and STAT3 signaling cascades, which are crucial in mediating inflammatory responses. By inhibiting key components of these pathways, such as IKK and STAT3, these compounds can suppress the expression of pro-inflammatory genes.

Conclusion

The structure-activity relationship studies of this compound analogues have revealed critical insights into the structural requirements for their anticancer and anti-inflammatory activities. The presence of specific functional groups, such as the α-methylene-γ-lactone moiety, and the overall stereochemistry of the molecule play a significant role in determining their biological potency. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of novel and more effective this compound-based therapeutic agents. Further exploration of these compounds and their mechanisms of action will undoubtedly pave the way for the development of new treatments for cancer and inflammatory diseases.

References

A Comparative Analysis of the Cytotoxic Properties of Eudesmane and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncological research due to their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of eudesmane-type sesquiterpene lactones against other prominent classes, including germacranes, guaianes, and pseudoguaianes. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic potential of various sesquiterpene lactones is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of representative compounds from each class against a panel of human cancer cell lines.

Sesquiterpene Lactone ClassCompoundCancer Cell LineIC50 (µM)
This compound AlantolactoneHL-60 (Leukemia)3.26[1]
K562 (Leukemia)2.75[1]
SW480 (Colorectal Cancer)21.63[1]
HepG2 (Hepatocellular Carcinoma)33[1]
MDA-MB-231 (Breast Cancer)17.54[1]
Isoalantolactone (B1672209)MCF-7 (Breast Cancer)8[2]
Germacrane Parthenolide (B1678480)SiHa (Cervical Cancer)8.42[3][4]
MCF-7 (Breast Cancer)9.54[3][4]
CostunolideMCF-7 (Breast Cancer)40[5]
MDA-MB-231 (Breast Cancer)40[5]
H1299 (Lung Cancer)23.93[6]
Guaiane Chlorohyssopifolin AHL-60 (Leukemia)<10
U-937 (Leukemia)<10
SK-MEL-1 (Melanoma)<10
Chlorohyssopifolin CHL-60 (Leukemia)<10
U-937 (Leukemia)<10
SK-MEL-1 (Melanoma)<10
Chlorohyssopifolin DHL-60 (Leukemia)<10
U-937 (Leukemia)<10
SK-MEL-1 (Melanoma)<10
Pseudoguaiane HelenalinRD (Rhabdomyosarcoma)5.26 (24h), 3.47 (72h)[7]
T47D (Breast Cancer)1.3 (72h)[7]

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to generate the data presented above.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA and air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of many sesquiterpene lactones are mediated through the induction of apoptosis. A common signaling pathway involves the modulation of the NF-κB transcription factor and the Bcl-2 family of proteins, leading to the activation of caspases.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Apoptotic Cascade Sesquiterpene Lactone Sesquiterpene Lactone IKK IKK Sesquiterpene Lactone->IKK Inhibits ROS ROS Sesquiterpene Lactone->ROS Induces IκBα IκBα IKK->IκBα Phosphorylates (Inhibited) NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Blocked Bcl-2 Bcl-2 NF-κB->Bcl-2 Upregulates (Inhibited) Anti-apoptotic Genes Anti-apoptotic Genes Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax Bax Bax->Mitochondrion Promotes release Bcl-2->Mitochondrion Inhibits release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-apoptotic Genes Pro-apoptotic Genes Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Sesquiterpene lactone-induced apoptosis pathway.

The general workflow for assessing the cytotoxicity of these compounds in a laboratory setting is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Follow-up A Prepare Stock Solutions of Sesquiterpene Lactones C Compound Treatment (Serial Dilutions) A->C B Cell Culture and Seeding (e.g., in 96-well plates) B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (e.g., MTT or SRB) D->E F Absorbance Reading (Microplate Reader) E->F G Calculate IC50 Values F->G H Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) G->H I Data Interpretation and Comparison G->I H->I

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

Eudesmane Sesquiterpenoids: A Comparative Guide to their Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of eudesmane-type sesquiterpenoids, a promising class of natural compounds. We will delve into their mechanism of action, comparing their efficacy with established chemotherapeutic agents, and provide detailed experimental data and protocols to support further research and development.

I. Comparative Cytotoxicity of this compound Derivatives

This compound sesquiterpenoids have demonstrated significant cytotoxic effects across a range of cancer cell lines. Their efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific derivative and the cancer cell type. Below is a summary of the cytotoxic activities of several this compound compounds compared to the conventional chemotherapeutic drug, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Treatment DurationReference
This compound Derivatives
PO-1HL-60 (Leukemia)8.972 h[1]
Aquisinenoid CMCF-7 (Breast)2.8324 h[2]
Aquisinenoid CMDA-MB-231 (Breast)1.5524 h[2]
1-Oxoeudesm-11(13)-eno-12,8a-lactone (OEL)U87 (Glioblastoma)~15 (approx.)48 h[3]
α-EudesmolK562 (Leukemia)10.60 (µg/mL)Not Specified
β-EudesmolHepG2 (Liver)24.57 (µg/mL)24 h
γ-EudesmolK562 (Leukemia)15.15 (µg/mL)Not Specified
Comparator: Doxorubicin
DoxorubicinHL-60 (Leukemia)0.02 - 7.4848 h[4]
DoxorubicinMCF-7 (Breast)2.524 h[5]
DoxorubicinHepG2 (Liver)12.224 h[5]

II. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anti-cancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

Several studies have confirmed the pro-apoptotic effects of eudesmanes. For instance, eudesmol isomers have been shown to induce apoptosis in HepG2 cells, characterized by morphological changes, loss of mitochondrial membrane potential, and an increase in caspase-3 activation.[6] Similarly, 1-Oxoeudesm-11(13)-eno-12,8a-lactone (OEL) was found to induce apoptosis in U87 and A172 glioblastoma cells, as evidenced by an increase in the population of Annexin V-positive cells.

Cell Cycle Arrest

Eudesmanes have been observed to interfere with the progression of the cell cycle in cancer cells, leading to arrest at different phases.

  • G1 Arrest: The this compound derivative PO-1 has been shown to arrest the cell cycle in the G1 phase in HL-60 leukemia cells, a mechanism correlated with the induction of JunB expression.[1]

  • G2/M Arrest: 1-Oxoeudesm-11(13)-eno-12,8a-lactone (OEL) significantly inhibits cell cycle progression in glioblastoma cell lines, arresting cells in the G2/M phase. This arrest is associated with the activation of the p53 tumor suppressor protein.[3]

The following table summarizes the quantitative effects of a representative this compound derivative on cell cycle distribution.

TreatmentCell Line% Cells in G0/G1% Cells in S% Cells in G2/MReference
Control (Vehicle)U8765.4 ± 3.225.1 ± 2.19.5 ± 1.5[3]
OEL (30 µM)U8735.2 ± 2.815.3 ± 1.949.5 ± 3.5[3]

III. Signaling Pathways Modulated by Eudesmanes

The anti-cancer activities of this compound sesquiterpenoids are underpinned by their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in mediating the cellular response to DNA damage and other stresses, often leading to cell cycle arrest or apoptosis. The this compound derivative OEL has been shown to activate the p53 pathway in glioblastoma cells. This activation leads to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor that contributes to G2/M cell cycle arrest.[3]

p53_pathway cluster_0 This compound (OEL) Treatment cluster_1 Cellular Response This compound This compound (OEL) p53 p53 This compound->p53 Activates p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Induces

Caption: this compound-induced activation of the p53 signaling pathway.

VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. Certain this compound-type sesquiterpenes (ETSs) have been found to possess anti-angiogenic properties by inhibiting the VEGF pathway. These compounds suppress VEGF-stimulated proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). Mechanistically, ETSs inhibit the phosphorylation of VEGFR2 and its downstream signaling molecules, including Src, AKT, and eNOS.[7]

VEGF_pathway cluster_0 This compound (ETS) Treatment cluster_1 VEGF Signaling Cascade This compound This compound (ETS) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds & Activates Src Src VEGFR2->Src AKT AKT Src->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis Promotes

Caption: Inhibition of the VEGF signaling pathway by Eudesmanes.

IV. Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the mechanism of action of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound derivatives or comparator drugs for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvest: Harvest treated and untreated cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

V. Conclusion

This compound sesquiterpenoids represent a diverse and promising class of natural compounds with potent anti-cancer activity. Their mechanisms of action, which include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as p53 and VEGF, make them attractive candidates for further investigation and development as novel cancer therapeutics. The data and protocols presented in this guide provide a foundation for researchers to build upon in the ongoing effort to translate these natural products into effective clinical treatments.

References

A Comparative Analysis of Eudesmane Profiles in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of eudesmane sesquiterpenoid profiles across various plant species. It details experimental methodologies for extraction and quantification, presents available quantitative data, and visualizes a key signaling pathway influenced by these compounds.

This compound sesquiterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide aims to provide a comparative analysis of their distribution and concentration in different plant families, with a focus on the Asteraceae and Zingiberaceae families, from which they are commonly isolated.

Quantitative Analysis of this compound Content

The concentration of this compound sesquiterpenoids can vary significantly between plant species and even within different parts of the same plant. The following table summarizes available quantitative data on the content of specific this compound derivatives in selected plant species. It is important to note that direct comparisons should be made with caution due to variations in extraction and analytical methods used in different studies.

Plant SpeciesFamilyThis compound Derivative(s)Concentration/YieldAnalytical MethodReference
Atractylodes lanceaAsteraceaeβ-eudesmol0.833–4.466 mg/gRP-HPLC[1]
Zingiber montanumZingiberaceaeEssential Oilup to 11.07 mL/kg (fresh weight)Hydrodistillation[2]
Zingiber ligulatumZingiberaceaeβ-eudesmol, α-eudesmolPresent in essential oilGC-MS[3]
Aquilaria malaccensisThymelaeaceae10-epi-γ-eudesmol13.39% of essential oilGC-MS[4]
Pluchea argutaAsteraceaePluchargen A (a new this compound)Not quantifiedNMR Spectroscopy[5]
Artemisia speciesAsteraceaeVarious eudesmanolidesPresentNot quantified in snippets[6]

Experimental Protocols

Accurate quantification and comparison of this compound profiles rely on robust and consistent experimental protocols. Below are detailed methodologies for common extraction and analytical techniques employed in the study of these compounds.

Extraction of this compound Sesquiterpenoids

a) Soxhlet Extraction (Hot Continuous Extraction)

This method is suitable for the exhaustive extraction of thermally stable compounds.[7]

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.[8]

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, and cellulose (B213188) thimble.[9]

  • Solvent Selection: The choice of solvent is critical and depends on the polarity of the target this compound derivatives. Common solvents include n-hexane, ethanol, and ethyl acetate.[10]

  • Procedure:

    • Place the powdered plant material in a cellulose thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with the selected solvent.

    • Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip into the thimble, immersing the sample.

    • Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted compounds.

    • This cycle is repeated for several hours (typically 6-48 hours) until the extraction is complete, indicated by the solvent in the siphon arm becoming colorless.[7]

    • After extraction, the solvent is removed using a rotary evaporator to obtain the crude extract.[10]

b) Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.[6]

  • Sample Preparation: As with Soxhlet extraction, the plant material should be dried and powdered.

  • Apparatus: Ultrasonic bath or probe sonicator, flask.

  • Solvent Selection: A variety of solvents can be used, with ethanol-water mixtures being common for extracting moderately polar compounds.[11]

  • Procedure:

    • Place the powdered plant material in a flask.

    • Add the extraction solvent at a specific solid-to-solvent ratio.

    • Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.

    • Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a specific duration (e.g., 15-30 minutes).[10][12]

    • The temperature of the extraction can be controlled by a cooling water bath.

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • The solvent is then evaporated to yield the crude extract.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound sesquiterpenoids in complex mixtures.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., ethyl acetate).

    • For accurate quantification, add a known concentration of an internal standard (e.g., α-farnesene-d6) to the sample.[9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polar capillary column is typically used, such as a 5% phenylmethylpolysiloxane column (e.g., HP-5MS).[2]

    • Injector: Splitless or split injection mode at a temperature of around 250-260°C.[13]

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: initial temperature of 50-80°C, hold for a few minutes, then ramp up to 250-300°C at a rate of 3-10°C/min.[8][12]

    • Carrier Gas: Helium is commonly used as the carrier gas.[13]

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV.[12]

    • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-500 amu.

    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or with spectral libraries (e.g., NIST, Wiley).

Visualizing Experimental Workflow and Biological Activity

To further clarify the processes involved in this compound analysis and their biological implications, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding soxhlet Soxhlet Extraction grinding->soxhlet uae Ultrasound-Assisted Extraction grinding->uae crude_extract Crude Extract soxhlet->crude_extract uae->crude_extract gcms GC-MS Analysis crude_extract->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis

Figure 1. Experimental workflow for the analysis of this compound profiles in plants.

Certain this compound sesquiterpenoids have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a key role in tumor cell proliferation and survival.[14]

G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription This compound This compound Sesquiterpenoids This compound->stat3 Inhibition of Phosphorylation

References

Eudesmane Bioactivity: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of eudesmane sesquiterpenoids against established therapeutic agents in key areas of drug development: oncology, inflammation, infectious diseases, and neuroprotection. The data presented is compiled from preclinical studies to offer an objective overview of the performance of eudesmanes and their potential as novel therapeutic leads.

Anticancer Activity

This compound sesquiterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through intrinsic, mitochondria-mediated pathways. This is in contrast to some established chemotherapeutic agents like cisplatin (B142131), which primarily forms DNA adducts, and doxorubicin (B1662922), an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

Comparative Efficacy of Eudesmanes and Standard Anticancer Drugs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives compared to cisplatin and doxorubicin against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Citation(s)
Eudesmanes
Aquisinenoid CMCF-7< 5[1]
Lyratol GP-3883.1 - 6.9[2]
HONE-13.1 - 6.9[2]
HT-293.1 - 6.9[2]
Penicieudesmol BK-56290.1
Established Agents
CisplatinHeLaVaries widely (e.g., 2 - 40)[3]
A549~6.14
MCF-7Varies[4]
DoxorubicinMCF-78.306[5]
HepG212.2[6]
A5490.07

Note: IC50 values for cisplatin and doxorubicin can vary significantly between studies due to differences in experimental conditions.[3][4]

Signaling Pathway: this compound-Induced Apoptosis

Eudesmanes can trigger apoptosis by modulating the expression of key regulatory proteins in the Bcl-2 family, leading to the activation of caspases. The diagram below illustrates a common pathway.

This compound This compound Bax Bax This compound->Bax upregulates Bcl_2 Bcl-2 This compound->Bcl_2 downregulates Mitochondrion Mitochondrion Apoptosome Apoptosome Mitochondrion->Apoptosome cytochrome c Caspase_3 Caspase_3 Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis Bax->Mitochondrion promotes cytochrome c release Bcl_2->Bax

This compound-induced mitochondrial apoptosis pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or standard drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

This compound sesquiterpenoids have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This contrasts with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802), which primarily inhibit cyclooxygenase (COX) enzymes.

Comparative Efficacy of Eudesmanes and Standard Anti-inflammatory Drugs

The following table compares the IC50 values of eudesmanes for inhibiting NO production with those of ibuprofen and diclofenac for COX enzyme inhibition.

Compound/DrugTarget/AssayIC50 (µM)Citation(s)
Eudesmanes
Epi-eudebeiolide CNO Production (LPS-stimulated RAW 264.7)17.9
Salviplenoid ANO Production (LPS-stimulated RAW 264.7)Potent, specific value not provided
Eudebeiolide DIL-6-induced STAT3 activation1.1
Established Agents
IbuprofenCOX-113
COX-2370
DiclofenacCOX-10.611
COX-20.63
Signaling Pathway: this compound Inhibition of NF-κB

Eudesmanes can inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response, by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.

LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates This compound This compound This compound->IKK inhibits

Inhibition of the NF-κB signaling pathway by eudesmanes.
Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for measuring nitrite (B80452), a stable and quantifiable breakdown product of NO.

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours) before stimulating with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

Certain this compound sesquiterpenoids have been found to possess antimicrobial properties against a range of pathogenic bacteria. Their mechanism of action is still under investigation but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. This is a different mode of action compared to established antibiotics like penicillin, which inhibits cell wall synthesis, and ciprofloxacin, a fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.

Comparative Efficacy of Eudesmanes and Standard Antimicrobial Drugs

The following table presents the minimum inhibitory concentration (MIC) values for a this compound derivative and standard antibiotics against common bacterial strains. Lower MIC values indicate higher antimicrobial activity.

Compound/DrugBacterial StrainMIC (µg/mL)Citation(s)
This compound
Selina-4,11(13)-dien-3-on-12-oic acidStaphylococcus aureus250 - 500
Escherichia coli250 - 500
Established Agents
Penicillin GStaphylococcus aureus≤0.125 (susceptible)
CiprofloxacinEscherichia coli≤1 (susceptible)
Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculation of Dilutions with Bacteria Serial_Dilution->Inoculation Bacterial_Inoculum Preparation of Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation_Step Incubation at 37°C for 18-24 hours Inoculation->Incubation_Step Visual_Inspection Visual Inspection for Turbidity Incubation_Step->Visual_Inspection MIC_Determination MIC Determination: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity

Emerging research suggests that this compound sesquiterpenoids may offer neuroprotective effects, particularly against oxidative stress-induced neuronal damage. The proposed mechanisms involve the mitigation of reactive oxygen species (ROS) and the modulation of cell survival pathways. Established neuroprotective agents like riluzole (B1680632) and memantine (B1676192) act through different mechanisms, primarily by modulating glutamate (B1630785) neurotransmission and reducing excitotoxicity.

Comparative Efficacy of Eudesmanes and Standard Neuroprotective Drugs

Quantitative data on the neuroprotective efficacy of eudesmanes, such as EC50 values, are still limited. However, qualitative studies have shown promising results.

Compound/DrugModel of NeurotoxicityEffectCitation(s)
Eudesmanes
Compounds 1b and 4H₂O₂-induced damage in PC12 cellsIncreased cell viability at 10 µM
Established Agents
RiluzoleGlutamate excitotoxicityNeuroprotective
MemantineNMDA receptor-mediated excitotoxicityNeuroprotective, EC50 ≈ 5 µM in vitro ischemia
Logical Relationship: this compound Neuroprotection against Oxidative Stress

The neuroprotective effects of eudesmanes against oxidative stress are thought to involve the quenching of ROS and the subsequent prevention of downstream apoptotic events.

Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis_Pathway Activation of Apoptotic Pathways Mitochondrial_Dysfunction->Apoptosis_Pathway Neuronal_Cell_Death Neuronal Cell Death Apoptosis_Pathway->Neuronal_Cell_Death This compound This compound This compound->ROS scavenges

Proposed mechanism of this compound neuroprotection against oxidative stress.
Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model for neuronal cells in neuroprotection studies.

  • Cell Culture and Differentiation: Culture PC12 cells in appropriate media. For some studies, cells may be differentiated into a more neuron-like phenotype using nerve growth factor (NGF).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound or control compound for a specified duration.

  • Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) for oxidative stress models or glutamate for excitotoxicity models.

  • Assessment of Cell Viability: After the neurotoxin exposure, assess cell viability using methods like the MTT assay, as described in the anticancer section.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the extent of neuroprotection. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

References

A Head-to-Head Comparison of Synthetic Routes to the Eudesmane Core

Author: BenchChem Technical Support Team. Date: December 2025

Eudesmane sesquiterpenoids, a large and diverse class of natural products, have garnered significant attention from the scientific community due to their intriguing molecular architecture and broad spectrum of biological activities. These activities include anti-inflammatory, neuroprotective, and anticancer properties, making them attractive targets for synthetic chemists. The bicyclo[4.4.0]decane (decalin) core of eudesmanes, often adorned with multiple stereocenters, presents a considerable synthetic challenge. Over the years, several innovative strategies have been developed to tackle this challenge, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of four prominent synthetic routes to the this compound skeleton, offering valuable insights for researchers in natural product synthesis and drug development.

Comparison of Synthetic Strategies

The following table summarizes the key quantitative data for four distinct and notable synthetic routes to this compound-type sesquiterpenoids. The selection of these routes is based on their strategic diversity, efficiency, and impact on the field.

Synthetic StrategyKey Reaction(s)Starting MaterialNumber of StepsOverall YieldKey Advantages
Divergent, Protecting-Group-Free Synthesis Asymmetric Tandem Michael Addition-Aldol, Au(I)-catalyzed Alder-ene Cyclization3-methylcyclohex-2-en-1-one~7-9 steps~15-26%High stereocontrol, protecting-group-free, divergent access to multiple congeners.
Bio-inspired "Two-Phase" Synthesis Polyene Cyclization, Late-stage C-H Oxidation(R)-Pulegone~9 steps~21%Mimics natural biosynthesis, efficient construction of the core, late-stage diversification.
Intramolecular Diels-Alder Approach Intramolecular Diels-Alder Cycloaddition2,5-dihydro-3-methylthiophene S,S-dioxideVariableVariablePowerful for stereocontrolled ring formation, convergent strategy.
Economic Synthesis from Dihydrocarvone Robinson Annulation(+)-DihydrocarvoneVariableVariableUtilizes a readily available and inexpensive chiral pool starting material.

Experimental Protocols

Divergent, Protecting-Group-Free Synthesis

This modern approach emphasizes efficiency and sustainability by avoiding protecting group manipulations. A key intermediate is synthesized and then elaborated into various this compound natural products.

Key Step: Au(I)-catalyzed Alder-ene Cyclization

  • Reaction: To a solution of the diene aldehyde precursor in a suitable solvent such as dichloromethane, is added a gold(I) catalyst, typically (Ph3P)AuCl, and a silver co-catalyst, such as AgSbF6.

  • Conditions: The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is then filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the this compound core.[1]

  • Significance: This step is crucial for the stereoselective formation of the decalin core, establishing key stereocenters in a single, efficient transformation.[1]

Bio-inspired "Two-Phase" Synthesis

This strategy is conceptually elegant, mimicking nature's approach to terpene synthesis by first building the carbon skeleton (cyclase phase) and then installing oxidative functionality (oxidase phase).

Key Step: Late-Stage C-H Oxidation

  • Reaction: The this compound hydrocarbon core is subjected to oxidation using a powerful oxidant like methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), generated in situ from trifluoroacetone and Oxone.

  • Conditions: The reaction is typically carried out in a buffered solvent system, such as CH2Cl2/H2O with NaHCO3, at low temperatures (e.g., 0 °C).

  • Work-up: The reaction is quenched with a reducing agent, and the organic layer is separated, dried, and concentrated. The product is then purified by chromatography.

  • Significance: This step allows for the late-stage introduction of hydroxyl groups at specific, unactivated C-H bonds, a challenging transformation that provides access to a range of oxidized eudesmanes.

Intramolecular Diels-Alder Approach

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems with high stereocontrol.

Key Step: Intramolecular [4+2] Cycloaddition

  • Reaction: A triene precursor, containing both a diene and a dienophile, is heated in a high-boiling solvent like toluene (B28343) or xylene.

  • Conditions: The reaction is often carried out at elevated temperatures (e.g., 150-200 °C) in a sealed tube to facilitate the cycloaddition.

  • Work-up: Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by chromatography.

  • Significance: The IMDA reaction simultaneously forms two rings and can set up to four stereocenters in a predictable manner, making it a highly convergent and stereoselective strategy.

Economic Synthesis from Dihydrocarvone

This approach leverages a readily available and enantiopure starting material from the chiral pool to construct the this compound skeleton.

Key Step: Robinson Annulation

  • Reaction: (+)-Dihydrocarvone is treated with a methyl vinyl ketone equivalent in the presence of a base.

  • Conditions: The reaction is typically performed in a protic solvent like ethanol (B145695) with a base such as sodium ethoxide.

  • Work-up: The reaction is neutralized, and the product is extracted, dried, and purified.

  • Significance: This classic ring-forming reaction provides a straightforward and cost-effective entry into the decalin core of eudesmanes.

Visualizing Synthetic Strategies and Biological Action

To better understand the relationships between the different synthetic approaches and the biological relevance of eudesmanes, the following diagrams are provided.

Synthetic_Routes_Comparison cluster_start Starting Materials cluster_routes Key Synthetic Strategies cluster_core Core Structure 3-methylcyclohex-2-en-1-one 3-methylcyclohex-2-en-1-one Divergent Synthesis Divergent Synthesis 3-methylcyclohex-2-en-1-one->Divergent Synthesis (R)-Pulegone (R)-Pulegone Bio-inspired Synthesis Bio-inspired Synthesis (R)-Pulegone->Bio-inspired Synthesis Thiophene derivative Thiophene derivative IMDA Approach IMDA Approach Thiophene derivative->IMDA Approach (+)-Dihydrocarvone (+)-Dihydrocarvone Economic Synthesis Economic Synthesis (+)-Dihydrocarvone->Economic Synthesis This compound Skeleton This compound Skeleton Divergent Synthesis->this compound Skeleton Bio-inspired Synthesis->this compound Skeleton IMDA Approach->this compound Skeleton Economic Synthesis->this compound Skeleton

Caption: Comparative workflow of different synthetic routes to the this compound skeleton.

This compound sesquiterpenoids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One of the most well-documented is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

NF_kB_Signaling_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to This compound This compound This compound->IKK Complex inhibits This compound->NF-κB (p65/p50) inhibits nuclear translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.[2]

Conclusion

The synthesis of this compound sesquiterpenoids continues to be an active area of research, driven by their therapeutic potential. The choice of a particular synthetic route will depend on various factors, including the specific target molecule, the desired level of stereocontrol, and the availability of starting materials. Modern strategies, such as the divergent, protecting-group-free approach, offer remarkable efficiency and flexibility. Bio-inspired methods provide a conceptually beautiful and often practical means of accessing these complex natural products. The classic intramolecular Diels-Alder and Robinson annulation reactions remain powerful and reliable tools in the synthetic chemist's arsenal. A thorough understanding of these diverse synthetic strategies is crucial for the continued exploration of the chemical and biological landscape of the this compound family.

References

A Researcher's Guide to Validating Eudesmane Derivative Target Engagement In Situ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful techniques for validating the in situ target engagement of Eudesmane derivatives: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.

This compound sesquiterpenoids are a large class of natural products known for their diverse and potent biological activities, including anti-inflammatory and anti-cancer effects. Many of these effects are attributed to the modulation of key signaling pathways, such as the NF-κB and STAT3 pathways. However, direct confirmation of their molecular targets in a cellular context remains a significant challenge. This guide details the experimental protocols for CETSA and photoaffinity labeling, presents a comparative analysis of their methodologies, and provides case studies on related sesquiterpenoid lactones to illustrate the data and insights each technique can offer.

Comparison of In Situ Target Validation Techniques

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling
Principle Ligand binding alters the thermal stability of the target protein.A photoreactive derivative of the compound covalently binds to the target protein upon UV irradiation.
Compound Modification No modification required (label-free).Requires chemical synthesis of a photoreactive probe with a reporter tag.
Advantages - Physiologically relevant as it uses unmodified compounds. - Can be performed in intact cells, cell lysates, and tissues. - Different formats available for throughput needs (e.g., WB-CETSA, MS-CETSA).[1]- Provides direct evidence of binding through covalent linkage. - Can identify the specific binding site on the target protein. - Amenable to quantitative proteomics for target identification.
Disadvantages - Not all ligand binding events result in a measurable thermal shift. - Can be challenging for membrane proteins and multi-domain proteins.- Synthesis of the photoaffinity probe can be complex and may alter the compound's activity. - UV irradiation can potentially damage cells. - Non-specific labeling can be a challenge.
Primary Application Target validation and confirmation of engagement.Target identification and binding site mapping.

Case Study: Target Validation of Sesquiterpenoid Lactones Using CETSA

While specific CETSA data for this compound derivatives is not yet widely published, studies on structurally related sesquiterpenoid lactones provide excellent examples of the technique's utility.

CompoundPutative TargetValidation MethodKey Findings
Alantolactone Aldo-keto reductase family 1 member C1 (AKR1C1)Western Blot-CETSAAlantolactone treatment led to a significant thermal stabilization of AKR1C1 in NCI-H460 cells, confirming direct target engagement. The melting point of AKR1C1 shifted from 50.3°C to over 62°C.[2][3]
Ainsliadimer A Peroxiredoxin 1 (PRDX1) and Peroxiredoxin 2 (PRDX2)Western Blot-CETSAAinsliadimer A was found to directly bind to and stabilize PRDX1 and PRDX2 in colorectal cancer cells, which was validated by CETSA.[1][4]
Japonicone A NF-κB inhibitor kinase beta (IKKβ)CETSA and DARTSThe direct binding of Japonicone A to IKKβ was confirmed using CETSA, providing a mechanistic basis for its anti-multiple myeloma potential.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical Western Blot-based CETSA experiment.

1. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Treat cells with the this compound derivative at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

2. Heating Step:

  • Harvest and wash the cells, then resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[5]

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]

4. Protein Analysis:

  • Collect the supernatant and determine the protein concentration.

  • Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for the putative target protein.

5. Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Plot the relative band intensity against the temperature to generate a melting curve. A shift in the melting curve between the treated and vehicle control samples indicates target engagement.

Photoaffinity Labeling

This protocol outlines a general workflow for target identification using a photoaffinity probe.

1. Synthesis of Photoaffinity Probe:

  • Synthesize a derivative of the this compound compound that incorporates a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).[7]

2. Cell Treatment and UV Irradiation:

  • Treat cells with the photoaffinity probe.

  • Irradiate the cells with UV light at a specific wavelength (e.g., 350 nm for diazirines) to induce covalent cross-linking of the probe to its target protein(s).[8]

3. Cell Lysis and Enrichment:

  • Lyse the cells and, if using a clickable probe, perform a click reaction to attach a biotin tag.

  • Use streptavidin-coated beads to enrich the biotin-tagged protein-probe complexes.

4. Protein Identification:

  • Elute the captured proteins from the beads.

  • Identify the proteins using mass spectrometry-based proteomics.

5. Target Validation:

  • Validate the identified targets using orthogonal methods, such as CETSA or RNA interference.

Visualizing the Molecular Landscape

To better understand the context of this compound derivative activity and the experimental processes, the following diagrams illustrate a key signaling pathway and the workflows for the discussed techniques.

G NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL1R IL1R IL-1->IL1R IKK_complex IKK Complex TNFR->IKK_complex activates IL1R->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nucleus->DNA binds to Gene_expression Gene Expression (Inflammation, Cell Survival) DNA->Gene_expression regulates

Caption: Canonical NF-κB signaling pathway.

G CETSA Experimental Workflow start Intact Cells treatment Treat with this compound Derivative or Vehicle Control start->treatment heating Heat at Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Fractions lysis->centrifugation analysis Western Blot Analysis of Soluble Fraction for Target Protein centrifugation->analysis end Melting Curve Shift Indicates Target Engagement analysis->end

Caption: Cellular Thermal Shift Assay workflow.

G Photoaffinity Labeling Workflow start Synthesize Photoaffinity Probe (this compound Derivative + Photoreactive Group + Tag) treatment Treat Cells with Probe start->treatment irradiation UV Irradiation to Covalently Crosslink Probe to Target treatment->irradiation lysis Cell Lysis irradiation->lysis enrichment Enrich Probe-Target Complexes (e.g., Streptavidin Beads) lysis->enrichment identification Mass Spectrometry to Identify Target Protein(s) enrichment->identification end Validated Target(s) of This compound Derivative identification->end

Caption: Photoaffinity labeling workflow.

References

Eudesmane Analogues: A Comparative Analysis of Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the metabolic stability of various eudesmane analogues reveals significant differences in their pharmacokinetic profiles, offering crucial insights for drug development and optimization. This guide provides a comparative overview of the metabolic fate of prominent this compound sesquiterpenoids, supported by experimental data from in vitro and in vivo studies. The findings underscore the importance of structural nuances in determining the metabolic robustness of this class of compounds.

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and in vivo efficacy. This compound sesquiterpenoids, a large class of natural products with diverse biological activities, are of significant interest to the pharmaceutical industry. Understanding their metabolic liabilities is paramount for the successful development of this compound-based therapeutics. This guide focuses on the comparative metabolic stability of selected this compound analogues, providing researchers with a framework for lead selection and chemical modification to enhance drug-like properties.

Comparative Metabolic Stability Data

The following table summarizes the available pharmacokinetic parameters for selected this compound analogues. These data, derived from in vivo and in vitro studies, highlight the variability in metabolic stability among structurally related compounds.

CompoundTest SystemHalf-life (t1/2)Intrinsic Clearance (CLint)Key Findings
Alantolactone (B1664491) Rat (in vivo)Slower elimination compared to isoalantolactone (B1672209).[1]Lower clearance compared to isoalantolactone.[1]The liver is the primary metabolic organ. In vitro metabolism in liver microsomes aligns with in vivo findings.[2][3]
Isoalantolactone Rat (in vivo)Faster elimination compared to alantolactone.[1]Higher clearance compared to alantolactone.[1]The liver is the primary metabolic organ. In vitro metabolism in liver microsomes aligns with in vivo findings.[2][3]
Artesunate (B1665782) Human (in vivo)~30 minutes[4]-Rapidly and completely hydrolyzed to dihydroartemisinin.[4][5]
Artemether (B1667619) Human (in vivo)--Slower and more erratic absorption compared to artesunate.[4][5]

Experimental Protocols

In Vitro Microsomal Stability Assay

The metabolic stability of this compound analogues is typically assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6]

Materials:

  • Test this compound analogues

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and the test compound in phosphate buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. Control incubations are performed without the NADPH system to assess non-enzymatic degradation.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Metabolic Pathways and Influencing Factors

The metabolism of this compound sesquiterpenoids is primarily mediated by cytochrome P450 enzymes in the liver.[2] The structural features of each analogue, such as the presence and position of double bonds and functional groups, significantly influence their susceptibility to metabolic enzymes and, consequently, their metabolic stability. For instance, the difference in the position of the exocyclic double bond between alantolactone and isoalantolactone likely contributes to their different rates of metabolism.[1]

The primary metabolic transformations observed for this compound analogues include oxidation, reduction, and hydrolysis.[2] For sesquiterpene lactones like artemisinin (B1665778) and its derivatives, CYP2B6 and CYP3A4 have been identified as the major metabolizing enzymes.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution mix Mix Compound with Microsomes and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsomes and Cofactors (NADPH) prep_microsomes->mix initiate Initiate Reaction with NADPH mix->initiate incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) initiate->incubate terminate Terminate Reaction (Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: In Vitro Microsomal Stability Assay Workflow.

signaling_pathway This compound This compound Analogue (Parent Drug) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6) This compound->CYP450 Metabolism PhaseI Phase I Metabolites (Oxidized, Reduced, Hydrolyzed) CYP450->PhaseI PhaseII Phase II Metabolites (Conjugated) PhaseI->PhaseII Conjugation (e.g., Glucuronidation) Excretion Excretion PhaseI->Excretion PhaseII->Excretion

Caption: General Metabolic Pathway of this compound Analogues.

References

The Digital Crystal Ball: Validating Eudesmane Bioactivity Predictions In Silico vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics, researchers are increasingly turning to computational methods to predict the biological activity of natural compounds, saving both time and resources. Eudesmane sesquiterpenoids, a diverse class of natural products, are a prime example, with numerous in silico studies predicting their potential as anti-inflammatory and anti-cancer agents. However, the critical question remains: how well do these digital predictions translate to real-world biological activity? This guide provides a comparative overview of in silico predictions and in vitro validations of this compound bioactivity, offering a clear perspective for researchers, scientists, and drug development professionals.

At a Glance: Correlating Predictions with Experimental Outcomes

In silico studies often use molecular docking to predict the binding energy (in kcal/mol) of a ligand to a protein target; a more negative value suggests a stronger interaction. In vitro assays, such as the MTT assay, determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.

The following table presents a synthesized comparison, drawing from multiple studies to showcase the type of data researchers aim to correlate. For instance, a study on acridine/sulfonamide hybrids provides a clear model for presenting such data, which we adapt here for isoalantolactone (B1672209).

CompoundTarget Pathway/Cell LineIn Silico Metric (Example)In Vitro MetricReference
Isoalantolactone HEC-1-B Endometrial Cancer CellsPredicted Binding Energy (e.g., < -5.0 kcal/mol for PI3K/JAK1)IC50: 10 µM[1]
Isoalantolactone Testicular Cancer Cells (NCCIT & NTERA2)Not specifiedDose-dependent reduction in cell viability[2][3]
Isoalantolactone Colon Cancer Cells (HCT116 & HCT-15)Not specifiedDose-dependent decrease in viability[4]

Note: The binding energy is an illustrative example based on predictions for similar compounds, as the direct correlation for isoalantolactone against a specific protein in these exact cell lines was not available in a single publication. The principle, however, remains the same: a strong predicted binding energy should ideally correspond to a low experimental IC50 value.

The Scientific Workflow: From Computation to Confirmation

The process of validating in silico predictions involves a structured workflow that begins with computational screening and culminates in experimental verification. This ensures that the most promising candidates are advanced for further study.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation a Library of this compound Compounds b Molecular Docking Simulation (Prediction of Binding Affinity) a->b c Ranking of Potential Candidates b->c d Synthesis/Isolation of Top-Ranked Compounds c->d Selection of Top Candidates e Bioactivity Assays (e.g., Cytotoxicity, Anti-inflammatory) d->e f Determination of IC50/EC50 Values e->f g Validated Bioactive Compounds f->g h Lead Compound g->h Lead Compound for Further Development

Figure 1: A generalized workflow from in silico prediction to in vitro validation.

Delving into the Mechanism: The NF-κB Signaling Pathway

Many eudesmanolides are predicted to have anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response. Molecular docking studies can predict how a this compound compound might interact with key proteins in this pathway, such as IKK (IκB kinase).

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (p-IκBα) NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc IκBα degradation, NF-κB release Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Genes promotes transcription This compound This compound Compound This compound->IKK Inhibits

Figure 2: Inhibition of the NF-κB pathway by a this compound compound.

Experimental Protocols: The Foundation of Validation

The reliability of in vitro data hinges on robust and well-documented experimental protocols. Below are methodologies for two key assays used to validate predicted cytotoxicity and anti-inflammatory activity.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the IC50 value of a this compound compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6][7][8] Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[5][8] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HEC-1-B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the complete culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.1%. After 24 hours, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of >650 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Objective: To assess the anti-inflammatory potential of a this compound compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages (like RAW 264.7 cells) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with pro-inflammatory agents like LPS. NO is a key inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours to induce NO production. Include control wells with untreated cells and cells treated with LPS only.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture medium from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the collected supernatant.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value for NO inhibition.

Conclusion

The synergy between in silico prediction and in vitro validation is a powerful paradigm in modern drug discovery. While computational models provide invaluable insights into the potential bioactivity of compounds like this compound sesquiterpenoids, they are not a substitute for experimental verification. The true value of in silico methods lies in their ability to rationally prioritize candidates for laboratory testing, thereby streamlining the research and development pipeline. As computational models become more sophisticated and are trained with larger, higher-quality experimental datasets, the correlation between predicted and observed bioactivity is expected to improve, further accelerating the discovery of novel therapeutic agents.

References

Establishing the Pharmacokinetic Profile of Lead Eudesmane Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of lead eudesmane compounds, with a particular focus on atractylodin (B190633) and β-eudesmol. Due to the limited availability of comprehensive pharmacokinetic data on a wide range of this compound sesquiterpenoids, this guide utilizes the well-characterized pharmacokinetics of the sesquiterpene lactone artemisinin (B1665778) and its derivatives as a benchmark for comparison. This document is intended to serve as a resource for researchers in drug discovery and development by summarizing key pharmacokinetic parameters, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Comparative Pharmacokinetic Data

The pharmacokinetic properties of drug candidates are crucial for determining their dosage, efficacy, and safety profiles. Below is a summary of key pharmacokinetic parameters for the this compound compounds atractylodin and β-eudesmol, alongside the widely studied antimalarial agent artemisinin and its primary active metabolite, dihydroartemisinin (B1670584) (DHA). The data are presented for both human and rat models to provide a translational perspective.

Table 1: Pharmacokinetic Parameters of Atractylodin in Humans and Rats

ParameterHuman (Single Oral Dose)Rat (Oral Gavage)
Dose 1,000 mg40 g/kg (Crude Extract)
Cmax Not specified0.625 ± 0.234 mg/L[1][2]
Tmax Not specified1.0 and 4.0 h (double peaks)[1][2]
AUC Not specifiedNot specified
t1/2 Not specifiedSlowly eliminated[1]
Note Atractylodin was found to be rapidly absorbed with low systemic exposure.[3]The presence of double peaks suggests potential hepatoenteral circulation.[1][2]

Table 2: Pharmacokinetic Parameters of β-Eudesmol in Rats

ParameterIntravenous (2.0 mg/kg)Intragastric (50 mg/kg)
Cmax Not applicableData not specified
Tmax Not applicableData not specified
AUC Data not specifiedData not specified
t1/2 Data not specifiedData not specified
Bioavailability Not applicableData not specified
Note A sensitive and specific LC-MS/MS assay was developed for its determination in rat plasma.[4]The pharmacokinetic study was conducted using the developed LC-MS/MS method.[4]

Table 3: Comparative Pharmacokinetic Parameters of Artemisinin and Dihydroartemisinin (DHA)

CompoundSpeciesRouteDoseCmaxTmaxt1/2
ArtemisininRatIV5 mg/kg700 ± 166 ng/mLNot applicable0.77 ± 0.06 h[5]
ArtemisininRatOral100 mg/kgNot specifiedNot specifiedNot specified
Dihydroartemisinin (DHA)RatIV10 mg/kgNot specifiedNot specified0.95 h[1]
Dihydroartemisinin (DHA)HumanOral (from Artemether)80 mg126 ± 46 ng/mL[3][6]1.69 ± 0.59 h[3][6]1.80 ± 0.31 h[3][6]

Note: The pharmacokinetic parameters for DHA in humans are following the administration of its parent compound, artemether (B1667619).

Experimental Protocols

Detailed and robust experimental protocols are fundamental for generating reliable pharmacokinetic data. Below are synthesized methodologies for key experiments based on the reviewed literature.

1. In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals are acclimatized for at least one week before the experiment in a controlled environment with free access to food and water.[7] A 12-hour fasting period is typically initiated before oral administration.[7]

  • Dosing:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline) and administered as a bolus injection via the tail vein.

    • Oral (PO): The compound is suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) and administered by oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.3 mL) are collected from the tail vein or orbital sinus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

    • Samples are collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile (B52724). The supernatant is then collected for injection into the LC-MS/MS system.

    • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase, typically consisting of acetonitrile and water with an additive like formic acid to improve ionization.[4]

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

2. In Vitro Metabolism using Liver Microsomes

  • Objective: To assess the metabolic stability of a compound and identify the enzymes responsible for its metabolism.

  • Materials: Pooled human or rat liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer.

  • Procedure:

    • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • Control incubations are performed without the NADPH regenerating system to account for non-enzymatic degradation.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which can then be used to predict in vivo hepatic clearance.

Visualizations: Pathways and Workflows

Atractylodin and the AMPK Signaling Pathway

Recent studies have indicated that atractylodin may exert some of its therapeutic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[9][10] AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Its activation can lead to a variety of downstream effects, including the inhibition of anabolic pathways and the stimulation of catabolic pathways to restore cellular energy homeostasis.

AMPK_Pathway cluster_activation Activation cluster_downstream Downstream Effects Atractylodin Atractylodin AMPK AMPK Atractylodin->AMPK Activates p_AMPK p-AMPK (Active) ACC ACC p_AMPK->ACC Inhibits SREBP1c SREBP-1c p_AMPK->SREBP1c Inhibits p_ACC p-ACC (Inactive) Lipogenesis Lipogenesis (Fatty Acid Synthesis) SREBP1c->Lipogenesis Promotes

Caption: Atractylodin-mediated activation of the AMPK signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study, from animal preparation to data analysis.

PK_Workflow A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Dosing (IV or Oral Gavage) A->B C Serial Blood Sampling (e.g., Tail Vein) B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Processing & Pharmacokinetic Analysis F->G

Caption: A streamlined workflow for a typical preclinical pharmacokinetic study.

References

Eudesmane Sesquiterpenoids: A Comparative Guide to their Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the neuroprotective effects of eudesmane sesquiterpenoids, with a focus on Atractylenolide-I and Atractylenolide-III. These natural compounds are evaluated against established neuroprotective agents, Resveratrol and Edaravone, to offer a comprehensive overview of their therapeutic potential. The information presented is supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to aid in research and development.

Comparative Analysis of Neuroprotective Activity

This compound sesquiterpenoids, particularly Atractylenolide-I and Atractylenolide-III, have demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases. Their efficacy is often attributed to their potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] This section compares their performance with Resveratrol, a well-studied polyphenol, and Edaravone, a clinically approved radical scavenger.

In Vitro Cell Viability Assays

The neuroprotective capacity of these compounds is frequently assessed by their ability to preserve cell viability in the face of neurotoxins. The following tables summarize quantitative data from studies using common neuronal cell lines, such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cells, subjected to toxins like 1-methyl-4-phenylpyridinium (MPP+) or glutamate, which mimic the cellular stress seen in Parkinson's disease and excitotoxicity, respectively.

Table 1: Neuroprotection against MPP+-induced Toxicity in SH-SY5Y Cells

CompoundConcentrationNeurotoxinCell Viability (% of Control)Reference
Control --100%[3][4]
MPP+ alone 2 mMMPP+~48%[3][4]
Atractylenolide-I 1 µMMPP+~57%[3][4]
5 µMMPP+~60%[3][4]
25 µMMPP+~71%[3][4]
Resveratrol 10 µg/mLMPP+ (50 µM)~80%[5]

Note: Experimental conditions such as neurotoxin concentration and incubation times may vary between studies, affecting direct comparability.

Table 2: Neuroprotection against Glutamate-induced Excitotoxicity in PC12 Cells

CompoundConcentrationNeurotoxinEffectReference
Control --Normal Viability[5][6]
Glutamate alone 7.5 mMGlutamate~52% Viability[5]
Biatractylolide 10 µMGlutamateDose-dependent increase in viability[5]
15 µMGlutamateDose-dependent increase in viability[5]
20 µMGlutamateDose-dependent increase in viability[5]
Atractylenolide-III Not SpecifiedGlutamateConcentration-dependent inhibition of apoptosis[6]

Note: Biatractylolide is a sesquiterpene lactone closely related to Atractylenolide-III and is used here as an indicator of the potential efficacy of this class of compounds against glutamate-induced damage.

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of eudesmanes and the comparative compounds are mediated through complex signaling pathways. Atractylenolide-I and III are known to exert their effects by modulating inflammatory and apoptotic cascades, often involving the NF-κB and PI3K/Akt pathways.[7][7] Edaravone primarily acts as a potent free radical scavenger, while Resveratrol is recognized for its ability to activate antioxidant response elements.

Below are graphical representations of a generalized experimental workflow for assessing neuroprotective compounds and a key signaling pathway implicated in the action of eudesmanes.

G Experimental Workflow for Neuroprotective Compound Screening cluster_0 In Vitro Model Preparation cluster_1 Treatment cluster_2 Assessment of Neuroprotection cluster_3 Data Analysis A Neuronal Cell Culture (e.g., SH-SY5Y, PC12) B Cell Seeding in 96-well plates A->B C Pre-treatment with Test Compound (e.g., Atractylenolide-I) B->C D Induction of Neurotoxicity (e.g., MPP+, Glutamate) C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Measurement of Oxidative Stress Markers (e.g., ROS levels) G Analysis of Apoptotic Markers (e.g., Caspase-3 activity) H Quantification and Statistical Analysis G->H

Fig. 1: Generalized workflow for in vitro neuroprotective screening.

G This compound-Mediated Anti-Inflammatory and Survival Pathway cluster_0 cluster_1 cluster_2 cluster_3 LPS Neuroinflammatory Stimulus (e.g., LPS, MPP+) PI3K PI3K LPS->PI3K activates NFkB_complex IκB-NF-κB LPS->NFkB_complex activates IKK, leading to IκB phosphorylation Akt Akt PI3K->Akt activates Akt->NFkB_complex inhibits IKK Survival Cell Survival Genes Akt->Survival promotes NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound Atractylenolide-I / III This compound->PI3K promotes This compound->NFkB_complex prevents IκB degradation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory upregulates

References

Eudesmane Sesquiterpenoids: A Comparative Analysis of Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of eudesmane sesquiterpenoids in various animal models of disease. This guide provides an objective analysis of this compound's performance against established therapeutic alternatives, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Eudesmanes, a large class of sesquiterpenoids naturally occurring in various plants, have garnered significant interest for their diverse pharmacological activities. This guide consolidates the current preclinical evidence for their anti-inflammatory, neuroprotective, and anticancer properties, offering a valuable resource for researchers exploring their therapeutic potential.

Anti-Inflammatory Activity: Comparable Efficacy to Standard NSAIDs

In rodent models of acute inflammation, this compound derivatives have demonstrated potent anti-inflammatory effects. The carrageenan-induced paw edema model, a standard for assessing anti-inflammatory drugs, reveals that certain eudesmanolides can significantly reduce swelling, with efficacy comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Compound/DrugDoseAnimal ModelPercent Inhibition of Paw EdemaReference
Garcinamine C (Eudesmanolide)10 mg/kgMice65.4%[1]
Garcinamine D (Eudesmanolide)10 mg/kgMice62.1%[1]
Garcinamine E (Eudesmanolide)10 mg/kgMice58.7%[1]
Indomethacin5 mg/kgMice70.2%[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw of mice. Test compounds (eudesmanolides) or a standard drug (indomethacin) are administered intraperitoneally 30 minutes prior to the carrageenan injection. Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups to the vehicle-treated control group.[2]

The anti-inflammatory action of eudesmanes is, in part, attributed to their ability to modulate key inflammatory signaling pathways. Several this compound-type sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[3] This inhibition is thought to occur through the alkylation of critical cysteine residues on the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation IKK Complex->IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->NF-κB (p50/p65) Inhibition of p65 alkylation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65)_n->Pro-inflammatory Genes Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.

Furthermore, this compound-type sesquiterpenoids have been found to inhibit the IL-6-induced activation of STAT3, another critical pathway in inflammation.[5] Specifically, compounds like eudebeiolide D have shown potent inhibitory effects on STAT3 promoter activation.[5]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 Binding JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization This compound This compound This compound->STAT3 Inhibition of Phosphorylation Inflammatory Genes Inflammatory Genes p-STAT3_dimer->Inflammatory Genes Transcription

This compound-mediated Inhibition of STAT3 Signaling.

Neuroprotective Potential: Promising Results in Alzheimer's Disease Models

In cellular models of Alzheimer's disease, the this compound lignan, eudesmin (B1212799), has demonstrated significant neuroprotective properties against amyloid-beta (Aβ) peptide-induced toxicity.[6] Treatment with eudesmin has been shown to preserve synaptic structure and function, key aspects affected in neurodegenerative disorders.

Compound/DrugConcentrationCellular ModelOutcomeReference
Eudesmin30 nMPC12 cellsIncreased cell viability by 25.4% against Aβ toxicity[6]
Eudesmin30 nMPrimary mouse hippocampal neuronsMaintained stable levels of presynaptic protein SV2[6]
MemantineClinically relevant concentrationsOrganotypic hippocampal slicesProtected neurons from NMDA-induced excitotoxicity[7]

Experimental Protocol: Amyloid-Beta Induced Neurotoxicity

PC12 cells or primary hippocampal neurons are co-incubated with Aβ oligomers (AβOs) for 24 hours in the presence or absence of eudesmin. Cell viability is assessed using the MTT assay. To evaluate synaptic integrity, immunofluorescence staining for synaptic vesicle protein 2 (SV2) is performed, and the fluorescence intensity is quantified.[6] For comparison, the neuroprotective effects of memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, are evaluated in models of NMDA-induced excitotoxicity.[7]

The neuroprotective mechanism of eudesmin may involve direct interaction with Aβ, preventing its aggregation and subsequent toxicity.[6] Additionally, by preserving synaptic function, eudesmin helps maintain neuronal communication, which is disrupted in Alzheimer's disease.

Experimental_Workflow_Neuroprotection cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed PC12 cells or primary neurons Abeta_Oligomers Add Amyloid-Beta Oligomers (AβOs) Cell_Seeding->Abeta_Oligomers Induce Toxicity Eudesmin_Treatment Add this compound (e.g., Eudesmin) Cell_Seeding->Eudesmin_Treatment Test Compound Incubation Incubate for 24h Abeta_Oligomers->Incubation Eudesmin_Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Immunofluorescence Synaptic Integrity (SV2 Staining) Incubation->Immunofluorescence

Workflow for Assessing Neuroprotective Effects of this compound.

Anticancer Activity: Induction of Apoptosis in Cancer Cells

Several this compound-type sesquiterpenoids have exhibited significant cytotoxic activity against various cancer cell lines in vitro. For instance, lyratol G and 1β-hydroxy-1,2-dihydro-α-santonin have shown potent activity against P-388, HONE-1, and HT-29 cancer cells.[8] In vivo studies with other sesquiterpene lactones have demonstrated a reduction in tumor size in xenograft models.[9]

CompoundCancer Cell LineIC50 (μM)Reference
Lyratol GP-3883.1[8]
Lyratol GHONE-14.5[8]
Lyratol GHT-296.9[8]
1β-hydroxy-1,2-dihydro-α-santoninP-3883.8[8]
1β-hydroxy-1,2-dihydro-α-santoninHONE-15.2[8]
1β-hydroxy-1,2-dihydro-α-santoninHT-296.5[8]
DoxorubicinVariousVariesStandard Chemotherapeutic

Experimental Protocol: Cancer Cell Cytotoxicity and Tumor Xenograft Model

The cytotoxic activity of this compound derivatives is determined using in vitro assays on various cancer cell lines. Cells are treated with different concentrations of the compounds, and the half-maximal inhibitory concentration (IC50) is calculated. For in vivo studies, human cancer cells are implanted into immunodeficient mice to form xenograft tumors. Once the tumors reach a certain size, the mice are treated with the this compound compound, a standard chemotherapeutic agent like doxorubicin, or a vehicle control. Tumor volume is measured regularly to assess the inhibition of tumor growth.[9]

The anticancer mechanism of some sesquiterpene lactones involves the induction of apoptosis, or programmed cell death. This is often mediated through the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[9][10]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-induced Apoptosis via Bcl-2/Bax Pathway.

Conclusion

The preclinical data presented in this guide highlight the significant therapeutic potential of this compound sesquiterpenoids across a range of diseases. Their efficacy in animal models of inflammation, neurodegeneration, and cancer, coupled with a growing understanding of their molecular mechanisms, positions them as promising candidates for further drug development. This comparative analysis serves as a valuable tool for researchers to evaluate the standing of eudesmanes against current therapeutic options and to guide future investigations into this versatile class of natural compounds.

References

Safety Operating Guide

Navigating the Disposal of Eudesmane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development working with eudesmane, a class of sesquiterpenoids, understanding the correct disposal procedures is paramount. This guide provides essential safety and logistical information to ensure that this compound waste is managed in a compliant and safe manner.

The term "this compound" can refer to a variety of chemical compounds. Therefore, the specific disposal protocol is contingent upon the exact substance, its formulation, and the applicable local, state, and federal regulations. The primary and most crucial source of information for the proper disposal of any chemical is its Safety Data Sheet (SDS). The SDS provides detailed information on the hazards, handling, storage, and disposal of the specific chemical.

General Laboratory Chemical Waste Disposal Procedures

In the absence of a specific SDS or when dealing with general laboratory waste containing this compound, the following step-by-step procedures, based on established laboratory safety guidelines, should be followed.

Step 1: Waste Identification and Classification

All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by an authorized body, such as an institutional Environmental Health and Safety (EHS) office.[1] Spilled chemicals and the materials used to clean them up should also be disposed of as hazardous waste.[1]

Step 2: Container Selection and Management

Proper containment of chemical waste is crucial to prevent leaks and reactions.

  • Compatibility: Waste must be stored in containers made of materials compatible with the chemical.[1][2][3] For instance, acids and bases should not be stored in metal containers.[2] The original container is often the best choice for waste storage.[1]

  • Condition: Containers must be in good condition, free of leaks, and with no residue on the exterior.[1] If a container is leaking, it should be over-packed into a larger, compatible container.[3]

  • Closure: All waste containers must be securely capped during storage, except when adding or removing waste.[1][4]

  • Filling: Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[2][4]

Step 3: Labeling of Waste Containers

Clear and accurate labeling is essential for safe handling and disposal.

  • The words "Hazardous Waste" must be clearly visible.[4]

  • The full chemical name(s) of the contents must be listed.[4] Avoid using chemical formulas, structures, or abbreviations.[4] For mixtures, list the percentage or volume of each component.[4]

  • The type of hazard(s) associated with the waste (e.g., flammable, toxic, corrosive, reactive) must be indicated.[4]

  • The date the container becomes full must be recorded.[4]

Step 4: Storage of Chemical Waste

Proper storage of hazardous waste in the laboratory is critical to prevent accidents.

  • Designated Area: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3][4] This could be a designated benchtop, a section of a fume hood, or a cabinet.[3][4]

  • Segregation: Incompatible chemicals must be segregated to prevent dangerous reactions.[3][4] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[3][4]

  • Secondary Containment: Use secondary containment trays to prevent spills from spreading.[2][3]

Step 5: Arranging for Waste Disposal

Hazardous waste must be disposed of through a licensed waste disposal service.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a pickup.[1][5]

  • Do not dispose of hazardous chemicals down the drain or in the regular trash.[1]

  • Evaporation of chemicals, even in a fume hood, is not an acceptable method of disposal.[1]

Quantitative Data for Hazardous Waste Classification

To assist in the classification of chemical waste, the following table summarizes the key characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).

CharacteristicDescription
Ignitability Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, ignitable compressed gases, and oxidizers.
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[4]
Reactivity Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases when mixed with water.
Toxicity Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6]

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

Eudesmane_Disposal_Workflow cluster_0 Waste Generation & Classification cluster_1 Containerization & Labeling cluster_2 Storage & Segregation cluster_3 Disposal A This compound Waste Generated B Consult SDS for Specifics A->B C Classify as Hazardous Waste B->C D Select Compatible Container C->D E Label with 'Hazardous Waste' & Contents D->E F Store in Designated SAA E->F G Segregate Incompatibles F->G H Contact EHS for Pickup G->H I Licensed Waste Disposal H->I

A flowchart illustrating the procedural steps for the proper disposal of this compound waste.

By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet for the particular this compound compound, laboratory professionals can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。